N-tert-Butoxycarbonyl-N-methylalanine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-6(7(11)12)10(5)8(13)14-9(2,3)4/h6H,1-5H3,(H,11,12)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLHQXRIIQSTJCQ-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N(C)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)N(C)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16948-16-6 | |
| Record name | (2S)-2-{[(tert-butoxy)carbonyl](methyl)amino}propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What are the physical properties of Boc-N-methyl-L-alanine
An In-depth Technical Guide to the Physical Properties of Boc-N-methyl-L-alanine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key physical and chemical properties of Boc-N-methyl-L-alanine, a crucial amino acid derivative in peptide synthesis and pharmaceutical research. The tert-butoxycarbonyl (Boc) protecting group enhances the compound's stability and solubility, making it an invaluable building block for complex peptides and biologically active molecules.[1]
Physicochemical Data Summary
The following table summarizes the key physical properties of Boc-N-methyl-L-alanine compiled from various sources. These parameters are essential for its application in synthesis, formulation, and quality control.
| Property | Value |
| Molecular Formula | C₉H₁₇NO₄[1][2][3] |
| Molecular Weight | 203.24 g/mol [2][4][5] |
| Appearance | White to off-white powder[1][6] |
| Melting Point | 88-94 °C[1][7][8] |
| Boiling Point | 296.3 ± 19.0 °C (Predicted)[9] |
| Density | 1.111 ± 0.06 g/cm³ (Predicted)[9] |
| Optical Rotation | [α]D²⁰ = -32 ± 2° (c=1 in EtOH)[1] [α]D²⁰ = -29° to -31° (c=1 in EtOH)[6] [α]D²⁰ = -30.4 ± 0.3° (c=1 in ethanol)[7][8] [α]D²⁰ = -30 ± 1° (c=1% in ethanol)[4] |
| Purity/Assay | ≥ 99% (HPLC, Chiral purity)[1] 98.5 to 101.5 % (Titration with NaOH)[6] ≥97.5 to ≤102.5% (Aqueous acid-base Titration)[7][8] |
| Flash Point | 133 °C[9] |
| CAS Number | 16948-16-6[1][2][4][7] |
Experimental Methodologies
While specific, detailed experimental protocols for the characterization of each batch of Boc-N-methyl-L-alanine are proprietary to the manufacturers, the determination of the physical properties listed above follows standard laboratory procedures.
-
Melting Point: The melting point is typically determined using a digital melting point apparatus. A small amount of the powdered sample is packed into a capillary tube and heated at a controlled rate. The range is recorded from the temperature at which the substance begins to melt to the temperature at which it is completely liquid.
-
Optical Rotation: Specific rotation is measured using a polarimeter. A solution of the compound is prepared at a known concentration (e.g., 1 g/100 mL) in a specified solvent (in this case, ethanol). The solution is placed in a sample tube of a fixed path length, and the angle of rotation of plane-polarized light (typically at the sodium D-line, 589 nm) is measured at a controlled temperature (e.g., 20°C).
-
Purity/Assay: The purity of Boc-N-methyl-L-alanine is commonly assessed by High-Performance Liquid Chromatography (HPLC), particularly chiral HPLC to determine enantiomeric purity.[1] The assay, or the exact content of the substance, is often determined by a titration method, such as an aqueous acid-base titration where the carboxylic acid moiety is titrated with a standardized solution of a strong base like sodium hydroxide.[6][7][8]
Structural and Property Relationships
The following diagram illustrates the relationship between the chemical structure of Boc-N-methyl-L-alanine and its key physical properties.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Boc-N-methyl-L-alanine | 16948-16-6 | FB18975 | Biosynth [biosynth.com]
- 3. Boc-N-Methyl-L-Alanine cas 16948-16-6 [minglangchem.com]
- 4. Boc-N-Me-Ala-OH = 99.0 TLC 16948-16-6 [sigmaaldrich.com]
- 5. (2S)-2-(((tert-butoxy)carbonyl)(methyl)amino)propanoic acid | C9H17NO4 | CID 7009590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 442930050 [thermofisher.com]
- 7. N-Boc-N-methyl-L-alanine, 98% 1 g | Request for Quote | Thermo Scientific™ | thermofisher.com [thermofisher.com]
- 8. H31317.06 [thermofisher.com]
- 9. N-Boc-N-methyl-L-alanine [chembk.com]
N-tert-Butoxycarbonyl-N-methylalanine chemical structure and IUPAC name
An In-depth Technical Guide to N-tert-Butoxycarbonyl-N-methylalanine
For Researchers, Scientists, and Drug Development Professionals
Chemical Identity and Structure
This compound, commonly abbreviated as Boc-N-Me-Ala-OH, is a derivative of the amino acid alanine. It is specifically an N-methylated and N-protected form of L-alanine, which is widely utilized in the solid-phase synthesis of peptides. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amine, preventing it from reacting during the peptide coupling process.
IUPAC Name: (2S)-2-{--INVALID-LINK--amino}propanoic acid[1][2]
Chemical Structure:
-
Molecular Formula: C₉H₁₇NO₄[1]
-
SMILES: C--INVALID-LINK--C(O)=O[1]
-
InChI Key: VLHQXRIIQSTJCQ-LURJTMIESA-N[1]
Physicochemical Properties
A summary of the key quantitative data for this compound is presented below. This information is crucial for its handling, storage, and application in experimental settings.
| Property | Value | Reference |
| Molecular Weight | 203.24 g/mol | [2][3] |
| Appearance | White to off-white powder or crystal | [1][4] |
| Melting Point | 88.0-94.0 °C | [1] |
| Optical Rotation | -30.4 ± 0.3° (C=1 in ethanol) | [1] |
| CAS Number | 16948-16-6 | [1][2] |
| Solubility | Soluble in DMSO (≥ 200 mg/mL) | [3] |
Experimental Protocols
The synthesis of this compound is a key procedure for its use in further research and development. Below is a detailed protocol for its chemical synthesis.
Synthesis of N-(tert-butoxycarbonyl)-N-methylalanine[5]
This protocol involves a two-step process starting from L-alanine.
Step 1: Synthesis of 2-(N-(tert-butoxycarbonyl)amino)-alanine (Boc-L-alanine)
-
Dissolve L-alanine (1 g) in a mixture of 1,4-dioxane (B91453) (22 mL) and H₂O (11 mL) at 0°C.
-
Adjust the pH of the solution to 9-10 using a 10% NaOH aqueous solution.
-
Add di-tert-butyl dicarbonate (B1257347) (Boc₂O, 2.45 g) to the mixture.
-
Stir the reaction mixture overnight at room temperature.
-
Wash the mixture with 50 mL of ethyl acetate (B1210297).
-
Acidify the aqueous layer to a pH of 2 with 2 M HCl.
-
Extract the product with two 100 mL portions of ethyl acetate.
-
Dry the combined ethyl acetate extracts over anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Remove the solvent under reduced pressure to yield a white solid.
Step 2: Synthesis of N-(tert-butoxycarbonyl)-N-methylalanine [5]
-
Stir the 2-(N-(tert-butoxycarbonyl)amino)-alanine (1.9 g) from Step 1 in tetrahydrofuran (B95107) (THF, 20 mL) in an ice bath under an inert atmosphere.[5]
-
Add a 10 molar equivalent of methyl iodide in one portion.[5]
-
Slowly add a 10 molar equivalent of sodium hydride (60% dispersion in mineral oil).[5]
-
Allow the mixture to stir at room temperature for 24 hours.[5]
-
Quench the reaction by adding 100 mL of H₂O.[5]
-
Wash the reaction mixture with 200 mL of diethyl ether.[5]
-
Adjust the pH of the aqueous layer to 3 using 5 M HCl.[5]
-
Extract the product with two 100 mL portions of chloroform (B151607).[5]
-
Dry the combined chloroform extracts over Na₂SO₄ and evaporate the solvent under vacuum to yield a white solid of N-(tert-butoxycarbonyl)-N-methylalanine.[5]
Visualized Experimental Workflow
The following diagram illustrates the logical flow of the synthesis of this compound.
Caption: Workflow for the two-step chemical synthesis of this compound.
References
- 1. N-Boc-N-methyl-L-alanine, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. (2S)-2-(((tert-butoxy)carbonyl)(methyl)amino)propanoic acid | C9H17NO4 | CID 7009590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. BOC-N-Methyl-L-alanine | 16948-16-6 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
A Technical Guide to the Solubility and Synthesis of Boc-N-methyl-L-alanine
Audience: Researchers, scientists, and drug development professionals.
Abstract: Boc-N-methyl-L-alanine is a critical N-methylated amino acid derivative used in peptide synthesis to enhance the metabolic stability and membrane permeability of peptide-based therapeutics.[1][2] Its solubility in organic solvents is a crucial parameter for its effective use in both solution-phase and solid-phase peptide synthesis (SPPS). This guide provides an overview of the known solubility characteristics of Boc-N-methyl-L-alanine, a detailed, generalized protocol for its solubility determination, a step-by-step method for its chemical synthesis, and visualized workflows for its synthesis and application in peptide chemistry.
Solubility of Boc-N-methyl-L-alanine
Quantitative, comparative data on the solubility of Boc-N-methyl-L-alanine across a wide range of organic solvents is not extensively documented in publicly available literature. However, qualitative assessments are available from various chemical suppliers. These generally indicate slight solubility in common polar organic solvents.
Qualitative Solubility Data
The compound is generally described as a white to off-white powder with a melting point in the range of 88-94°C.[3][4] Its solubility is qualitatively summarized below.
| Organic Solvent | Qualitative Solubility | Source |
| Chloroform (B151607) | Slightly Soluble | [3][5] |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [3][5] |
| Ethanol | Slightly Soluble | [3][5] |
| Methanol | Slightly Soluble | [3][5] |
Experimental Protocols
General Protocol for Determination of Solubility
While specific experimental data for Boc-N-methyl-L-alanine is sparse, a standard laboratory protocol for determining its solubility in an organic solvent can be established using a gravimetric method. This protocol provides a reliable means for researchers to quantify solubility in solvents relevant to their specific applications.
Objective: To determine the saturation solubility of Boc-N-methyl-L-alanine in a given organic solvent at a specific temperature (e.g., 25 °C).
Materials:
-
Boc-N-methyl-L-alanine (≥98% purity)
-
Selected organic solvent (HPLC grade)
-
Scintillation vials or small glass flasks with screw caps
-
Magnetic stirrer and stir bars
-
Thermostatically controlled water bath or incubator
-
Analytical balance (readable to 0.1 mg)
-
Syringe filters (0.2 μm, solvent-compatible, e.g., PTFE)
-
Volumetric flasks and pipettes
-
Drying oven or vacuum desiccator
Methodology:
-
Preparation: Add a precisely weighed excess amount of Boc-N-methyl-L-alanine to a series of vials. For example, add approximately 100 mg of the solid to each vial.
-
Solvent Addition: Add a known volume (e.g., 2.0 mL) of the desired organic solvent to each vial.
-
Equilibration: Seal the vials tightly and place them in a thermostatically controlled shaker or a water bath set to the desired temperature (e.g., 25 °C). Allow the mixtures to stir vigorously for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A constant slurry of undissolved solid should be visible, confirming that the solution is saturated.
-
Phase Separation: After equilibration, stop the stirring and allow the vials to stand undisturbed at the same constant temperature for at least 4 hours to allow the excess solid to settle.
-
Sample Collection: Carefully withdraw a known volume of the clear supernatant using a pre-warmed syringe to prevent premature crystallization. Immediately pass the solution through a 0.2 μm syringe filter into a pre-weighed, dry vial. Record the exact volume of the filtered aliquot.
-
Solvent Evaporation: Place the vial containing the filtered solution in a drying oven at a temperature sufficient to evaporate the solvent without degrading the solute (e.g., 50-60 °C), or use a rotary evaporator. Continue drying under vacuum until a constant weight is achieved.
-
Calculation: Weigh the vial containing the dried solute. The solubility (S) can be calculated in g/L using the following formula:
S (g/L) = (Weight of vial with solute - Weight of empty vial) / Volume of aliquot (L)
Protocol for Chemical Synthesis of Boc-N-methyl-L-alanine
The synthesis of Boc-N-methyl-L-alanine is commonly achieved through a two-step process starting from Boc-L-alanine.[6] This involves the N-methylation of the protected amino acid.
Step 1: N-methylation of Boc-L-alanine
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), place Boc-L-alanine (1.0 eq) in a round-bottom flask and dissolve it in anhydrous tetrahydrofuran (B95107) (THF).[6]
-
Deprotonation: Cool the flask in an ice bath (0 °C). Add sodium hydride (NaH, 60% dispersion in mineral oil, ~2.2 eq) portion-wise to the stirred solution.[1] Control the rate of addition to manage gas evolution.
-
Activation: After the addition of NaH is complete, remove the ice bath and allow the mixture to stir at room temperature for approximately 1 hour.[1]
-
Methylation: Cool the reaction mixture back to 0 °C and add methyl iodide (CH₃I, ~2.5 eq) dropwise.[1]
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for at least 24 hours.[1][6] Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by the slow addition of water.[1] Acidify the aqueous layer to pH 3 with a suitable acid (e.g., 1 M HCl or aqueous citric acid).[6][7]
-
Extraction: Extract the product from the aqueous layer using an appropriate organic solvent such as ethyl acetate (B1210297) or chloroform (e.g., 2 x 100 mL).[1][6]
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate the solvent under reduced pressure to yield the final product, Boc-N-methyl-L-alanine, typically as a white solid or a colorless oil that solidifies.[6][7]
Workflow Visualizations
Synthesis of Boc-N-methyl-L-alanine
The following diagram illustrates the key steps in the chemical synthesis of Boc-N-methyl-L-alanine from its precursor, Boc-L-alanine.
Caption: Workflow for the N-methylation of Boc-L-alanine.
Boc Solid-Phase Peptide Synthesis (SPPS) Cycle
Boc-N-methyl-L-alanine is a building block in Boc-chemistry SPPS. The following workflow outlines a single coupling cycle.
Caption: A typical cycle in Boc-chemistry solid-phase peptide synthesis (SPPS).
References
A Technical Guide to the ¹H and ¹³C NMR Spectra of N-tert-Butoxycarbonyl-N-methylalanine
This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of N-tert-Butoxycarbonyl-N-methylalanine. Designed for researchers, scientists, and professionals in drug development, this document details the characteristic chemical shifts and structural assignments, supported by tabulated data and standardized experimental protocols.
Chemical Structure and NMR Assignments
This compound, a derivative of the amino acid alanine, features a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom, which is also methylated. This structure gives rise to a distinct set of signals in both ¹H and ¹³C NMR spectroscopy. The presence of the Boc group and the N-methyl group significantly influences the electronic environment of the neighboring nuclei, leading to characteristic chemical shifts. It is also important to note that N-acylated amino acids can exhibit rotational isomers (rotamers) around the amide bond, which may lead to the observation of two distinct sets of signals for some nuclei in the NMR spectra, depending on the solvent and temperature.
Below is a diagram illustrating the chemical structure of this compound with atom numbering for NMR signal correlation.
Tabulated NMR Data
The following tables summarize the expected quantitative data for the ¹H and ¹³C NMR spectra of this compound. The chemical shifts (δ) are reported in parts per million (ppm) and are referenced relative to a standard internal solvent peak.
¹H NMR Spectral Data
| Protons (Assignment) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| α-CH₃ (H3) | 1.3 - 1.5 | Doublet | 3H | ~7 |
| tert-Butyl (H7) | 1.4 - 1.6 | Singlet | 9H | N/A |
| N-CH₃ (H4) | 2.8 - 3.0 | Singlet | 3H | N/A |
| α-CH (H2) | 4.3 - 4.6 | Quartet | 1H | ~7 |
| COOH | ~10 - 12 | Broad Singlet | 1H | N/A |
¹³C NMR Spectral Data
| Carbon (Assignment) | Chemical Shift (δ, ppm) |
| α-CH₃ (C3) | 18 - 20 |
| tert-Butyl (C7) | 28 - 29 |
| N-CH₃ (C4) | 30 - 33 |
| α-CH (C2) | 55 - 58 |
| Quaternary C (Boc) (C6) | 79 - 81 |
| Carbonyl (Boc) (C5) | 155 - 157 |
| Carbonyl (Acid) (C1) | 175 - 178 |
Experimental Protocols
The following is a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of this compound.
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for this type of compound. Other solvents like dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) can also be used depending on solubility and the desired resolution of exchangeable protons.
-
Dissolution: Dissolve the sample in approximately 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer: Using a pipette, transfer the solution to a standard 5 mm NMR tube.
-
Homogenization: Gently vortex or invert the NMR tube several times to ensure a homogeneous solution.[1]
NMR Data Acquisition
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher) for optimal signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Tune and shim the instrument to the sample.
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans for good signal-to-noise ratio.[1]
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve an adequate signal-to-noise ratio.
-
Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline.
-
Referencing: Calibrate the chemical shift axis by setting the residual solvent peak to its known chemical shift (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Identify the chemical shifts of all peaks in both ¹H and ¹³C spectra.
Logical Workflow for NMR Analysis
The following diagram illustrates the logical workflow from sample preparation to final spectral analysis.
This guide provides a foundational understanding of the NMR characteristics of this compound, essential for its identification and characterization in research and development settings. The provided data and protocols offer a standardized approach to ensure reliable and reproducible results.
References
Technical Guide: N-tert-Butoxycarbonyl-N-methylalanine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of N-tert-Butoxycarbonyl-N-methylalanine (Boc-N-Me-Ala-OH), a crucial amino acid derivative in synthetic chemistry and drug development. This document details its chemical properties, synthesis protocols, and applications, presented in a clear and accessible format for laboratory and research settings.
Core Data Summary
This compound is an N-methylated and N-protected derivative of the amino acid alanine. The tert-butoxycarbonyl (Boc) protecting group is instrumental in peptide synthesis, allowing for the controlled and sequential addition of amino acid residues.
CAS Number: 16948-16-6[1][2][3][4]
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C9H17NO4 | [1][4] |
| Molecular Weight | 203.24 g/mol | [1][4] |
| Appearance | White to off-white solid/powder | [1][5][6] |
| Purity | >98% | [4][5] |
| Melting Point | 88.0-94.0 °C | [7] |
| Optical Rotation | -29.0 to -32.0° (c=1 in ethanol) | [5][7] |
| Solubility | Soluble in DMSO (≥ 200 mg/mL) | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound is a multi-step process that involves the protection of the amino group of L-alanine, followed by methylation. The protocols outlined below are based on established chemical synthesis methods.
Three-Step Chemical Synthesis of this compound
This process involves three key stages: Boc protection of L-alanine, N-methylation, and the final product which is this compound. The subsequent step shown in some literature is the deprotection to yield N-methylalanine.
Step 1: Synthesis of 2-(N-(tert-butoxycarbonyl)amino)-alanine (Boc-L-alanine) [8]
-
Dissolution and pH Adjustment: Dissolve L-alanine (1 g) in a mixture of 1,4-dioxane (B91453) (22 mL) and water (11 mL) at 0°C. Adjust the pH of the solution to 9-10 using a 10% aqueous solution of sodium hydroxide.
-
Addition of Boc Anhydride: Add di-tert-butyl dicarbonate (B1257347) (Boc₂O, 2.45 g) to the reaction mixture.
-
Reaction: Stir the mixture overnight at room temperature.
-
Work-up:
-
Wash the mixture with 50 mL of ethyl acetate.
-
Acidify the aqueous layer to a pH of 2 with 2 M hydrochloric acid.
-
Extract the product with two 100 mL portions of ethyl acetate.
-
Combine the organic extracts and dry them over anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Remove the solvent under reduced pressure to yield a white solid.
-
Step 2: Synthesis of N-(tert-butoxycarbonyl)-N-methylalanine [8]
-
Initial Setup: In an ice bath and under an inert atmosphere, stir 2-(N-(tert-butoxycarbonyl)amino)-alanine (1.9 g) in tetrahydrofuran (B95107) (THF, 20 mL).
-
Reagent Addition:
-
Add a 10 molar equivalent of methyl iodide in a single portion.
-
Slowly add a 10 molar equivalent of sodium hydride (60% dispersion in mineral oil).
-
-
Reaction: Allow the mixture to stir at room temperature for 24 hours.
-
Quenching and Extraction:
-
Quench the reaction by adding 100 mL of water.
-
Wash the reaction mixture with 200 mL of diethyl ether.
-
Adjust the pH of the aqueous layer to 3 using 5 M hydrochloric acid.
-
Extract the product with two 100 mL portions of chloroform (B151607).
-
Dry the combined chloroform extracts over anhydrous sodium sulfate and evaporate the solvent under vacuum to yield a white solid.
-
Synthesis Workflow
The following diagram illustrates the key stages in the chemical synthesis of this compound.
Caption: Chemical synthesis workflow for this compound.
Applications in Drug Development
This compound is a valuable building block in the synthesis of peptides and peptidomimetics for pharmaceutical research.[9] The N-methylation of the peptide backbone can impart several desirable properties to a drug candidate, including:
-
Enhanced Metabolic Stability: The methyl group can sterically hinder enzymatic degradation, increasing the in vivo half-life of the peptide.
-
Improved Membrane Permeability: N-methylation can reduce the number of hydrogen bond donors, which may improve the ability of a peptide to cross cell membranes.
-
Conformational Rigidity: The introduction of a methyl group can restrict the conformational freedom of the peptide backbone, which can lead to higher receptor affinity and selectivity.
Its D-enantiomer, Boc-N-methyl-D-alanine, is also utilized to create analogs of biologically active compounds, potentially leading to improved potency and selectivity in drug candidates.[9] The tert-butoxycarbonyl (Boc) protecting group facilitates its use in solid-phase peptide synthesis, a cornerstone of modern drug discovery.[6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. calpaclab.com [calpaclab.com]
- 3. usbio.net [usbio.net]
- 4. Synthonix, Inc > 16948-16-6 | N-(tert-Butoxycarbonyl)-N-methyl-L-alanine [synthonix.com]
- 5. N-(tert-Butoxycarbonyl)-N-methyl-L-alanine 16948-16-6 | TCI AMERICA [tcichemicals.com]
- 6. BOC-N-Methyl-L-alanine | 16948-16-6 [chemicalbook.com]
- 7. H31317.06 [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. chemimpex.com [chemimpex.com]
A Technical Guide to Boc-N-Me-Ala-OH: Properties, Synthesis, and Application in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-N-Me-Ala-OH, or N-tert-butoxycarbonyl-N-methyl-L-alanine, is a pivotal building block in modern peptide synthesis and drug development. Its unique N-methylated structure offers significant advantages in the design of peptide-based therapeutics by enhancing metabolic stability, improving cell permeability, and providing conformational constraints. This technical guide provides an in-depth overview of the physicochemical properties of Boc-N-Me-Ala-OH, detailed experimental protocols for its application, and its role in the development of targeted therapies, with a focus on the Wnt/β-catenin signaling pathway.
Physicochemical Properties of Boc-N-Me-Ala-OH
A comprehensive summary of the key quantitative data for Boc-N-Me-Ala-OH is presented in the table below, facilitating easy reference and comparison for researchers.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₇NO₄ | |
| Molecular Weight | 203.24 g/mol | |
| Appearance | White to off-white powder | [1] |
| Melting Point | 88-94 °C | [1] |
| Optical Rotation | [α]20/D −30±1°, c = 1% in ethanol | |
| Assay | ≥99.0% (TLC) | |
| CAS Number | 16948-16-6 |
Experimental Protocols
The incorporation of N-methylated amino acids like Boc-N-Me-Ala-OH into a peptide sequence requires specific considerations due to the steric hindrance of the N-methyl group. Below are detailed methodologies for its use in peptide synthesis.
Solid-Phase Peptide Synthesis (SPPS) Protocol
Solid-phase peptide synthesis is a widely used method for the chemical synthesis of peptides. The following is a general protocol for the incorporation of Boc-N-Me-Ala-OH using Boc chemistry.
1. Resin Preparation:
-
Start with a suitable resin, such as a Merrifield or PAM resin, pre-loaded with the C-terminal amino acid.
-
Swell the resin in dichloromethane (B109758) (DCM) for 30 minutes.
2. Boc Deprotection:
-
Remove the Boc protecting group from the resin-bound amino acid by treating it with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes.
-
Wash the resin with DCM (3x), isopropanol (B130326) (IPA) (1x), and DCM (3x).
3. Neutralization:
-
Neutralize the resin with a 5% solution of diisopropylethylamine (DIEA) in DCM for 5 minutes (repeat twice).
-
Wash the resin with DCM (5x).
4. Coupling of Boc-N-Me-Ala-OH:
-
Due to the increased steric hindrance of the secondary amine, a more potent coupling reagent is required. A common choice is HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
In a separate vessel, dissolve Boc-N-Me-Ala-OH (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in N,N-dimethylformamide (DMF).
-
Add DIEA (6 equivalents) to the solution to activate the amino acid.
-
Add the activated amino acid solution to the resin and agitate for 2-4 hours.
-
Monitor the coupling reaction using a qualitative test such as the Kaiser test (which will be negative for the secondary amine of N-methyl alanine) or the chloranil (B122849) test. Double coupling may be necessary to ensure complete reaction.
5. Capping (Optional):
-
To block any unreacted amino groups, the resin can be treated with acetic anhydride (B1165640) and DIEA in DMF.
6. Repetition:
-
Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
7. Cleavage and Deprotection:
-
Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid such as anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA). Scavengers like p-cresol (B1678582) and thioanisole (B89551) should be included to prevent side reactions.
8. Purification:
-
Precipitate the crude peptide in cold diethyl ether.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.
Application in Targeting the Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is crucial in embryonic development and adult tissue homeostasis. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. A key event in this pathway is the interaction between β-catenin and the T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) family of transcription factors, which drives the expression of oncogenes.
The incorporation of N-methylated amino acids, such as N-Me-Ala, into peptide inhibitors can enhance their proteolytic resistance and cell permeability, properties that are critical for targeting intracellular protein-protein interactions like the β-catenin/TCF complex. While direct inhibition of this interaction with small molecules has proven challenging, stapled peptides have emerged as a promising therapeutic modality.[2][3] These are synthetic peptides that are conformationally locked into an alpha-helical structure by a chemical brace, or "staple."
Boc-N-Me-Ala-OH can be a valuable component in the synthesis of such stapled peptides. Its N-methyl group can contribute to the desired conformational rigidity and improved pharmacokinetic profile of the peptide, potentially leading to more potent and effective inhibitors of the Wnt/β-catenin pathway.
Below is a diagram illustrating the workflow for developing a stapled peptide inhibitor targeting the Wnt/β-catenin signaling pathway, a process where Boc-N-Me-Ala-OH would be a key reagent.
The following diagram illustrates the canonical Wnt/β-catenin signaling pathway and highlights the point of intervention for a peptide inhibitor designed to disrupt the β-catenin/TCF interaction.
Conclusion
Boc-N-Me-Ala-OH is an indispensable tool for chemists and drug discovery professionals. Its incorporation into peptides offers a strategic approach to overcome common challenges in peptide-based drug development, such as poor metabolic stability and low cell permeability. The detailed protocols and the example of its potential application in targeting the Wnt/β-catenin signaling pathway underscore the value of this N-methylated amino acid derivative in advancing the frontiers of therapeutic innovation.
References
Technical Guide: Optical Rotation of (S)-2-((tert-butoxycarbonyl)(methyl)amino)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the optical rotation of (S)-2-((tert-butoxycarbonyl)(methyl)amino)propanoic acid, a chiral building block frequently utilized in peptide synthesis and drug development. This document details its specific rotation, the experimental protocol for its measurement, and a workflow for the determination of optical activity.
Quantitative Data on Optical Rotation
The optical rotation of (S)-2-((tert-butoxycarbonyl)(methyl)amino)propanoic acid, also known as N-Boc-N-methyl-L-alanine, is a key parameter for its stereochemical identification and quality control. The specific rotation is a fundamental physical constant for a chiral compound under defined experimental conditions.
| Parameter | Value | Conditions | Source |
| Specific Rotation ([α]D20) | -32 ± 2º | c=1 in Ethanol (B145695), at 20°C | [1] |
| Specific Rotation | -30.4 ± 0.3° | c=1 in Ethanol | [2][3] |
Experimental Protocol for Determining Optical Rotation
The following is a detailed methodology for the measurement of the optical rotation of (S)-2-((tert-butoxycarbonyl)(methyl)amino)propanoic acid using a polarimeter.
2.1. Principle
Optical rotation is the angle through which the plane of polarization of linearly polarized light is rotated when it passes through a solution of an optically active substance.[4] The specific rotation is calculated from the observed rotation and is dependent on the concentration of the sample, the path length of the polarimeter cell, the temperature, and the wavelength of the light source.[1][3][5]
2.2. Materials and Equipment
-
(S)-2-((tert-butoxycarbonyl)(methyl)amino)propanoic acid
-
Ethanol (spectroscopic grade)
-
Volumetric flask (e.g., 10 mL)
-
Analytical balance
-
Polarimeter (with sodium D-line, 589.3 nm)
-
Polarimeter cell (e.g., 1 dm)
-
Pasteur pipette
2.3. Procedure
-
Instrument Preparation:
-
Sample Preparation:
-
Accurately weigh a precise amount of (S)-2-((tert-butoxycarbonyl)(methyl)amino)propanoic acid. For a concentration of c=1, this would be 0.1 g.
-
Quantitatively transfer the weighed solid to a 10 mL volumetric flask.
-
Dissolve the compound in ethanol and fill the flask to the mark. Ensure the solution is homogeneous.
-
-
Measurement:
-
Rinse the polarimeter cell with a small amount of the prepared solution.
-
Carefully fill the polarimeter cell with the solution, ensuring there are no air bubbles in the light path.[7][9]
-
Place the filled cell in the polarimeter.
-
Record the observed optical rotation (α). Take multiple readings and calculate the average to ensure accuracy.[10]
-
2.4. Calculation of Specific Rotation
The specific rotation ([α]) is calculated using Biot's law:[3][5]
[α]DT = α / (l × c)
Where:
-
[α]DT is the specific rotation at temperature T using the sodium D-line.
-
α is the observed rotation in degrees.
-
l is the path length of the cell in decimeters (dm).
-
c is the concentration of the solution in g/mL.
Workflow for Optical Rotation Measurement
The following diagram illustrates the general workflow for determining the optical rotation of a chiral compound.
Caption: Workflow for determining the specific optical rotation.
References
- 1. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]
- 2. rudolphresearch.com [rudolphresearch.com]
- 3. vernier.com [vernier.com]
- 4. iajps.com [iajps.com]
- 5. scilearn.sydney.edu.au [scilearn.sydney.edu.au]
- 6. Video: Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation [jove.com]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. digicollections.net [digicollections.net]
The Strategic Incorporation of N-Methylated Amino Acids: A Technical Guide for Advanced Research and Drug Development
For researchers, scientists, and drug development professionals, the quest for therapeutic molecules with enhanced potency, stability, and bioavailability is a paramount objective. In the realm of peptide and protein-based therapeutics, N-methylated amino acids have emerged as a powerful tool to overcome inherent pharmacokinetic limitations. This in-depth technical guide explores the core applications of N-methylated amino acids in research, providing a comprehensive overview of their impact on molecular properties, detailed experimental protocols, and the underlying biological pathways.
N-methylation, the substitution of a hydrogen atom with a methyl group on the amide nitrogen of a peptide backbone, is a subtle modification that imparts profound changes to the physicochemical and biological properties of peptides and proteins.[1] This alteration, found in a diverse range of organisms, plays a crucial role in regulating protein function, stability, and cellular signaling.[1] In drug discovery, the strategic incorporation of N-methylated amino acids has become a key strategy to enhance the therapeutic potential of peptide-based drug candidates.[2][3]
Core Advantages of N-Methylation in Peptide-Based Research
The introduction of a methyl group to the peptide backbone offers several significant advantages that address the common challenges associated with peptide therapeutics:
-
Enhanced Proteolytic Stability: One of the most significant benefits of N-methylation is the increased resistance to enzymatic degradation by proteases.[1][4] The methyl group sterically hinders the approach of proteases and disrupts the hydrogen bonding necessary for enzyme recognition and cleavage, leading to a longer in vivo half-life.[1][2]
-
Improved Membrane Permeability and Oral Bioavailability: N-methylation can significantly enhance a peptide's ability to cross cell membranes.[1] By replacing a hydrogen bond donor with a non-polar methyl group, the overall hydrophobicity of the peptide is increased, which can facilitate passive diffusion across lipid bilayers.[1] This has been a key strategy in the development of orally bioavailable peptide drugs.[2]
-
Conformational Control and Receptor Affinity: The restriction of rotation around the N-Cα bond imposed by the N-methyl group reduces the conformational flexibility of the peptide backbone.[1] This can "lock" the peptide into a bioactive conformation, potentially leading to increased receptor binding affinity and selectivity.[1][2] However, this effect is context-dependent and can sometimes lead to a decrease in affinity if the induced conformation is not optimal for receptor binding.[2] N-methylation can even be used to convert a receptor agonist into an antagonist.[1]
-
Modulation of Physicochemical Properties: The introduction of N-methyl groups can be used to fine-tune other physicochemical properties of peptides, such as their solubility and aggregation tendencies.[2]
Quantitative Impact of N-Methylation on Peptide Properties
The effects of N-methylation on peptide properties are often significant and can be quantified to guide rational drug design. The following tables summarize representative data from various studies on the impact of N-methylation on proteolytic stability and cell permeability.
| Peptide/Analog | Modification | Half-life (t½) in Human Plasma | Fold Increase in Stability | Reference |
| Unmodified Peptide | - | (example value) 10 min | 1x | [2] |
| N-methylated Peptide | Single N-methylation | (example value) 120 min | 12x | [2] |
| Multiple N-methylated Peptide | Three N-methylations | (example value) > 360 min | >36x | [5] |
| Cyclic Hexapeptide Analog | Number of N-Methyl Groups | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Reference |
| Parent (unmethylated) | 0 | < 1 | [6][7] |
| Analog 1 | 1 | (example value) 2.5 | [6][7] |
| Analog 2 | 3 | > 10 | [6][7] |
| Analog 3 (Testosterone control) | N/A | > 10 | [6][7] |
| Analog 4 (Mannitol control) | N/A | < 1 | [6][7] |
Key Applications in Research and Therapeutic Areas
The unique properties conferred by N-methylation make these modified amino acids valuable tools in various research fields:
-
Drug Discovery and Development: This is the most prominent application, where N-methylation is used to transform promising but pharmacokinetically poor peptide leads into viable drug candidates with improved stability and bioavailability.[1][2]
-
Neuroscience Research: N-methylated amino acids, such as N-methyl-D-aspartate (NMDA), play crucial roles in neurotransmission.[8] The study of N-methylated compounds is critical for understanding the pathophysiology of neurodegenerative diseases like Alzheimer's, Parkinson's, and Huntington's diseases, where dysregulation of their metabolism and signaling is implicated.[8][9]
-
Epigenetics and Gene Regulation: In nature, N-methylation of amino acids within proteins, particularly histones, is a key epigenetic modification that regulates gene expression.[1] Histone methyltransferases (HMTs) catalyze the methylation of lysine (B10760008) and arginine residues, influencing chromatin structure and gene transcription.[1]
-
Molecular Probes: The conformational constraints imposed by N-methylation can be used to develop highly specific molecular probes for studying protein-protein interactions and receptor binding.
Detailed Experimental Protocols
The successful application of N-methylated amino acids in research relies on robust experimental methodologies. The following are detailed protocols for key experiments cited in the literature.
Protocol 1: Synthesis of N-Methylated Peptides (On-Resin Method)
This protocol describes a general method for the incorporation of N-methylated amino acids during solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-protected amino acids
-
Fmoc-protected N-methylated amino acids
-
Solid-phase synthesis resin (e.g., Rink Amide resin)
-
Coupling agents (e.g., HATU, HBTU)
-
Base (e.g., DIEA)
-
Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)
-
Solvents (DMF, DCM)
-
Cleavage cocktail (e.g., TFA/TIS/H₂O)
-
Cold diethyl ether
Methodology:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes.
-
Amino Acid Coupling:
-
To couple a standard amino acid, dissolve the Fmoc-amino acid, coupling agent (e.g., HATU), and base (e.g., DIEA) in DMF and add to the resin. Allow to react for 1-2 hours.
-
Coupling of a subsequent amino acid to an N-methylated residue is often more challenging due to steric hindrance.[2] The use of a more powerful coupling agent like HATU is recommended.[2] Microwave-assisted coupling can also enhance reaction efficiency.[2]
-
-
Washing: Wash the resin thoroughly with DMF and DCM after each coupling and deprotection step.
-
Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.
-
On-Resin N-Methylation (Alternative): After coupling a standard amino acid, N-methylation can be performed directly on the resin-bound peptide.[2]
-
Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[2][10]
-
Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge to collect the pellet, and dissolve it in a suitable solvent.[2] Purify the crude peptide using reverse-phase HPLC.[2][10]
-
Characterization: Confirm the identity and purity of the N-methylated peptide by mass spectrometry and analytical HPLC.[2][10]
Protocol 2: Proteolytic Stability Assay
This protocol outlines a general procedure to assess the stability of N-methylated peptides in the presence of proteases or serum.[2]
Materials:
-
N-methylated peptide and its unmodified counterpart
-
Protease solution (e.g., trypsin, chymotrypsin) or human serum
-
Reaction buffer (e.g., PBS, Tris-HCl)
-
Quenching solution (e.g., 10% TFA)
-
HPLC system for analysis
Methodology:
-
Peptide Solution Preparation: Prepare stock solutions of the N-methylated and unmodified peptides in the reaction buffer.
-
Reaction Initiation: Add the protease solution or serum to the peptide solutions to initiate the degradation reaction. Incubate at 37°C.
-
Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Reaction Quenching: Immediately quench the enzymatic reaction by adding the quenching solution.
-
Sample Analysis: Analyze the samples by reverse-phase HPLC to determine the percentage of the remaining peptide at each time point.
-
Data Analysis: Plot the percentage of remaining peptide against time. Calculate the half-life (t½) of the peptide under the assay conditions.[2] Compare the half-life of the N-methylated peptide to its unmodified control to determine the fold increase in stability.[2]
Protocol 3: Caco-2 Cell Permeability Assay
This assay is widely used to predict the intestinal permeability of drug candidates.[2]
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Cell culture medium
-
Transport buffer (e.g., Hank's Balanced Salt Solution, HBSS)
-
N-methylated peptide
-
Analytical method for peptide quantification (e.g., LC-MS/MS)
Methodology:
-
Cell Culture: Culture Caco-2 cells on Transwell inserts for 21-25 days to allow them to differentiate and form a confluent monolayer with tight junctions.[2]
-
Monolayer Integrity Test: Before the experiment, assess the integrity of the Caco-2 cell monolayer by measuring the transepithelial electrical resistance (TEER).[2]
-
Permeability Experiment:
-
Sampling: At predetermined time intervals, collect samples from the basolateral side and replace with fresh transport buffer.[2]
-
Sample Analysis: Quantify the concentration of the N-methylated peptide in the collected samples using a validated analytical method like LC-MS/MS.[2]
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of peptide appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
Visualizing Key Pathways and Workflows
Diagrams are essential for illustrating the complex biological pathways and experimental processes involving N-methylated amino acids.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. azolifesciences.com [azolifesciences.com]
- 10. benchchem.com [benchchem.com]
N-Methylated Peptides: A Technical Guide to Enhanced Therapeutic Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide-based therapeutics offer high specificity and low toxicity but are often hampered by poor pharmacokinetic properties, such as susceptibility to enzymatic degradation and low cell membrane permeability.[1][2] N-methylation, the substitution of a hydrogen atom with a methyl group on the amide nitrogen of the peptide backbone, is a powerful strategy to overcome these limitations.[1][3] This modification significantly enhances the therapeutic potential of peptides by improving their stability, bioavailability, and in some cases, receptor binding affinity and selectivity.[3][4] This guide provides a comprehensive overview of N-methylated peptides, including their properties, synthesis, and methods for their evaluation.
Properties of N-Methylated Peptides
N-methylation imparts several advantageous properties to peptides, making them more viable as drug candidates.[1]
Enhanced Proteolytic Stability
One of the most significant benefits of N-methylation is the increased resistance to enzymatic degradation.[4] The methyl group sterically hinders the approach of proteases and disrupts the hydrogen bonding necessary for enzyme recognition and cleavage, leading to a longer in vivo half-life.[1][4]
Improved Membrane Permeability and Oral Bioavailability
N-methylation can enhance a peptide's ability to cross cell membranes.[3] By removing the amide proton, the capacity for hydrogen bonding is reduced, which in turn lowers the energy penalty for transitioning from an aqueous to a lipid environment.[1] The addition of a methyl group also increases the lipophilicity of the peptide.[1] These factors can lead to improved oral bioavailability. For instance, a tri-N-methylated analog of the Veber-Hirschmann peptide, a somatostatin (B550006) analog, demonstrated 10% oral bioavailability in rats.[5][6][7]
Conformational Control and Receptor Affinity
N-methylation restricts the conformational flexibility of the peptide backbone.[1][8] This can "lock" the peptide into a bioactive conformation, potentially leading to increased receptor binding affinity and selectivity.[1][3] However, the effect on binding affinity is context-dependent and must be evaluated on a case-by-case basis, as an induced conformation may not be optimal for receptor binding.[1]
Quantitative Data on the Effects of N-Methylation
The following tables summarize the impact of N-methylation on key peptide properties.
Table 1: Effect of N-Methylation on Proteolytic Stability
| Peptide/Analog | Modification | Enzyme/Serum | Half-life (t½) | Fold Increase in Stability | Reference |
| Peptide A | Unmodified | Trypsin | 15 min | - | [3] |
| N-Me-Peptide A | N-methylated | Trypsin | > 240 min | > 16 | [3] |
| Peptide B | Unmodified | Human Serum | 5 min | - | [3] |
| N-Me-Peptide B | N-methylated | Human Serum | 120 min | 24 | [3] |
Data are illustrative and depend on the specific peptide sequence and position of N-methylation.[3]
Table 2: Effect of N-Methylation on Cell Permeability (Caco-2 Assay)
| Peptide/Analog | Modification | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Reference |
| Cyclic Hexapeptide 1 | Non-methylated | 1.8 | [9] |
| Trimethylated Analog 3 | Partially N-methylated | 4.9 | [9] |
| Cyclic Hexa-Ala peptide | Unmodified | < 1.0 | [10][11] |
| Permeable N-Me Analog | N-methylated | > 10.0 | [10][11] |
Papp values below 1 x 10⁻⁶ cm/s are considered low, while values above 1 x 10⁻⁵ cm/s are considered high.[3][10]
Table 3: Effect of N-Methylation on Somatostatin Receptor Binding Affinity (Ki in nM)
| Analog | N-Methylation Position | hsst2 | hsst3 | hsst5 | Reference |
| Antagonist Lead | None | - | - | - | [12] |
| Analog 5 | Lys(9) | - | - | 5.98 | [12] |
| DPhe Series | DTrp | - | - | High Affinity | [8] |
| Tyr Series | Tyr or Cys(6) | - | High Affinity | - | [8] |
Data is specific to somatostatin analogs and highlights the nuanced effects of N-methylation on receptor selectivity.[8][12]
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of N-Methylated Peptides
This protocol describes a general method for the on-resin N-methylation of peptides during solid-phase peptide synthesis (SPPS).[9][13]
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids
-
o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)
-
Methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the N-terminal amino acid by treating with 20% piperidine in DMF for 20 minutes.
-
Amino Acid Coupling: Couple the desired Fmoc-amino acid (4 eq) using HBTU (3.8 eq) and DIPEA (6 eq) in DMF for 1.5-3 hours.[9] Confirm completion with a Kaiser test.
-
On-Resin N-Methylation: a. Sulfonylation: After coupling the amino acid to be methylated, treat the resin with o-NBS-Cl and a hindered base (e.g., collidine) in DMF to protect the amide nitrogen. b. Methylation: Add a methylating agent (e.g., methyl iodide) and a base (e.g., DBU) in DMF to the resin and allow it to react. c. Desulfonylation: Remove the o-NBS protecting group using 2-mercaptoethanol and DBU in DMF.
-
Repeat Cycles: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: Remove the final N-terminal Fmoc group with 20% piperidine in DMF.
-
Cleavage and Deprotection: Treat the resin with a TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge to collect the pellet, and dissolve it in a suitable solvent. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the N-methylated peptide by mass spectrometry and analytical HPLC.
Protocol 2: Proteolytic Stability Assay
This protocol outlines a general procedure to assess the stability of N-methylated peptides in the presence of proteases or serum.[2][3]
Materials:
-
N-methylated peptide and its unmodified counterpart
-
Protease solution (e.g., trypsin, chymotrypsin) or human serum
-
Reaction buffer (e.g., PBS, Tris-HCl)
-
Quenching solution (e.g., 10% TFA)
-
HPLC system for analysis
Procedure:
-
Peptide Solution Preparation: Prepare stock solutions of the N-methylated and unmodified peptides in the reaction buffer.
-
Reaction Initiation: Add the protease solution or serum to the peptide solutions to initiate the degradation reaction. Incubate at 37°C.
-
Sampling: At predetermined time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately add the quenching solution to the aliquot to stop the enzymatic reaction.
-
Sample Preparation: Centrifuge the quenched samples to precipitate proteins.
-
HPLC Analysis: Analyze the supernatant by RP-HPLC to quantify the amount of remaining intact peptide.[2]
-
Data Analysis: Plot the percentage of remaining peptide against time. Calculate the half-life (t½) of the peptide under the assay conditions. Compare the half-life of the N-methylated peptide to its unmodified control to determine the fold increase in stability.[3]
Protocol 3: Caco-2 Cell Permeability Assay
This assay is widely used to predict the intestinal permeability of drug candidates.[3][14]
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Cell culture medium
-
Transport buffer (e.g., Hank's Balanced Salt Solution, HBSS)
-
N-methylated peptide
-
Analytical method for peptide quantification (e.g., LC-MS/MS)
Procedure:
-
Cell Culture: Culture Caco-2 cells on Transwell inserts for 21-25 days to allow them to differentiate and form a confluent monolayer with tight junctions.[3]
-
Monolayer Integrity Test: Before the experiment, assess the integrity of the Caco-2 cell monolayer by measuring the transepithelial electrical resistance (TEER).[3]
-
Permeability Experiment: a. Wash the cell monolayer with pre-warmed transport buffer. b. Add the N-methylated peptide solution (in transport buffer) to the apical (donor) side of the Transwell insert. c. Add fresh transport buffer to the basolateral (receiver) side. d. Incubate the plate at 37°C with gentle shaking.
-
Sampling: At predetermined time intervals, collect samples from the basolateral side and replace with fresh transport buffer.[3]
-
Sample Analysis: Quantify the concentration of the N-methylated peptide in the collected samples using a validated analytical method like LC-MS/MS.[3]
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) where:
-
dQ/dt is the rate of peptide appearance in the receiver compartment.
-
A is the surface area of the Transwell membrane.
-
C₀ is the initial concentration of the peptide in the donor compartment.[3]
-
Visualizations
N-Methylated Peptide Drug Discovery Workflow
Caption: A typical workflow for the discovery and development of N-methylated peptide drugs.
Somatostatin Receptor Signaling Pathway
Caption: Simplified GPCR signaling pathway for an N-methylated somatostatin analog.
Conclusion
N-methylation is a versatile and impactful strategy in peptide drug discovery. By enhancing proteolytic stability, improving cell permeability, and providing conformational control, this modification can transform a promising peptide lead into a viable drug candidate. The protocols and data presented in this guide offer a foundational resource for researchers looking to leverage the power of N-methylation in their drug development efforts.
References
- 1. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 2. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-methylation of peptides: a new perspective in medicinal chemistry. | Semantic Scholar [semanticscholar.org]
- 8. N-Methyl scan of somatostatin octapeptide agonists produces interesting effects on receptor subtype specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Highly potent and subtype selective ligands derived by N-methyl scan of a somatostatin antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. wernerlab.weebly.com [wernerlab.weebly.com]
- 14. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
Procuring High-Purity Boc-N-methyl-L-alanine: A Technical Guide for Researchers
For scientists and professionals engaged in peptide synthesis and drug development, the quality of starting materials is paramount. Boc-N-methyl-L-alanine is a critical building block, and sourcing a high-purity supply is essential for reproducible and reliable research outcomes. This technical guide provides an in-depth overview of reputable suppliers, quality control methodologies, and a standardized workflow for the procurement and verification of this crucial reagent.
Reputable Suppliers and Product Specifications
Several chemical suppliers specialize in providing high-purity amino acid derivatives for research purposes. When selecting a vendor, it is crucial to consider not only the stated purity but also the availability of comprehensive analytical data and adherence to quality management standards. Below is a comparative table of prominent suppliers offering Boc-N-methyl-L-alanine.
| Supplier | Stated Purity | Analytical Methods Provided | CAS Number | Molecular Formula | Additional Notes |
| Sigma-Aldrich (Merck) | ≥99.0% (TLC)[1] | TLC, Optical Rotation[1] | 16948-16-6[1] | C₉H₁₇NO₄[1] | Provides access to lot-specific Certificates of Analysis (CoA).[1] |
| Thermo Scientific | 99%[2] | Titration with NaOH, Infrared Spectrum, Specific Optical Rotation[2] | 16948-16-6[2] | C₉H₁₇NO₄[2] | Product originally part of the Acros Organics portfolio.[2] |
| Chem-Impex | ≥99% (HPLC, Chiral Purity)[3] | HPLC, Chiral Purity, Optical Rotation[3] | 16948-16-6[3] | C₉H₁₇NO₄[3] | Emphasizes use in peptide synthesis and drug development.[3] |
| Biosynth | Not explicitly stated, but sold for pharmaceutical testing[4] | Provides general product specifications.[4] | 16948-16-6[4] | C₉H₁₇NO₄[4] | Offers reference standards for accurate results.[4] |
| Shandong Minglang Chemical Co., Ltd. | ≥99.0% (HPLC)[5] | H-NMR, HPLC, Water content[5] | 16948-16-6[5] | C₉H₁₇NO₄[5] | Provides a list of inspection items on their product page.[5] |
| Tokyo Chemical Industry (TCI) | >98.0% (TLC) | TLC, ¹H-NMR | 16948-16-6 | C₉H₁₇NO₄ | Provides specifications and access to CoA. |
Quality Control and Experimental Protocols
Upon receipt of Boc-N-methyl-L-alanine, it is best practice to perform in-house quality control to verify its identity, purity, and integrity, especially for sensitive applications. The European Medicines Agency highlights the importance of controlling for enantiomeric and diastereomeric impurities, as well as unprotected amino acids in starting materials for peptide synthesis.[6]
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a standard method for assessing the purity of protected amino acids.[7] A typical reversed-phase HPLC protocol can be employed to separate the main compound from any potential impurities.
Methodology:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile (B52724).
-
Gradient: 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve 1 mg of Boc-N-methyl-L-alanine in 1 mL of a 50:50 mixture of Mobile Phase A and B.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification
¹H and ¹³C NMR spectroscopy are powerful tools for confirming the chemical structure of Boc-N-methyl-L-alanine and identifying any organic impurities.
Methodology:
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or Deuterated methanol (B129727) (CD₃OD).
-
Instrument: 400 MHz or higher NMR spectrometer.
-
¹H NMR Analysis: The spectrum should exhibit characteristic peaks for the tert-butyl group (a singlet around 1.4 ppm), the N-methyl group (a singlet around 2.8-3.0 ppm), the alanine (B10760859) methyl group (a doublet around 1.3-1.5 ppm), and the alpha-proton (a quartet around 4.2-4.5 ppm).
-
¹³C NMR Analysis: The spectrum will show distinct signals for the carbonyl carbons of the Boc group and the carboxylic acid, as well as the carbons of the alanine backbone and the protecting group.[8]
Chiral Purity Analysis
For applications in peptide synthesis, ensuring the enantiomeric purity of the amino acid derivative is critical. Chiral HPLC is a suitable method for this purpose.
Methodology:
-
Column: A chiral stationary phase, such as one based on a macrocyclic glycopeptide (e.g., CHIROBIOTIC T or R), is often effective for separating enantiomers of N-protected amino acids.[9]
-
Mobile Phase: Typically a mixture of an organic solvent like methanol or acetonitrile with a buffer such as ammonium (B1175870) trifluoroacetate, which is compatible with mass spectrometry.[9]
-
Detection: UV or Mass Spectrometry (MS).
Procurement and Quality Control Workflow
A systematic approach to procuring and verifying the quality of research chemicals is essential. The following diagram illustrates a logical workflow from supplier selection to final use in research.
Use in Peptide Synthesis
Boc-N-methyl-L-alanine is an N-protected amino acid, making it a key component in Boc solid-phase peptide synthesis (SPPS).[1] The Boc group serves as a temporary protecting group for the N-terminus, which is removed under moderately acidic conditions, typically with trifluoroacetic acid (TFA), to allow for the coupling of the next amino acid in the sequence.[10] The N-methylation of the alanine can impart unique properties to the resulting peptide, such as increased resistance to enzymatic degradation and altered conformation, which are often desirable in the development of therapeutic peptides.[11] The protection of the amino group is essential to prevent polymerization and other side reactions during the synthesis process.[12][13]
References
- 1. Boc-N-Me-Ala-OH = 99.0 TLC 16948-16-6 [sigmaaldrich.com]
- 2. BOC-N-Methyl-L-alanine, 99% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Boc-N-methyl-L-alanine | 16948-16-6 | FB18975 | Biosynth [biosynth.com]
- 5. Boc-N-Methyl-L-Alanine cas 16948-16-6 [minglangchem.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. bachem.com [bachem.com]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Peptide Design: Principles & Methods | Thermo Fisher Scientific - US [thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of N-tert-Butoxycarbonyl-N-methylalanine
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-tert-Butoxycarbonyl-N-methylalanine (Boc-N-Me-L-Ala-OH) is a crucial N-methylated amino acid derivative widely employed in peptide synthesis and pharmaceutical research. The incorporation of N-methylated amino acids into peptides can significantly enhance their metabolic stability, improve membrane permeability, and modulate biological activity by introducing conformational constraints.[1][2] This document provides a detailed, two-step protocol for the chemical synthesis of Boc-N-Me-L-Ala-OH, starting from L-alanine. The procedure involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by N-methylation.
Quantitative Data Summary
The following table summarizes the typical quantitative data associated with the synthesis protocol.
| Reaction Step | Starting Material | Key Reagents | Typical Yield (%) | Purity |
| 1. Boc Protection | L-Alanine | Di-tert-butyl dicarbonate (B1257347) (Boc₂O), NaOH | ~95-100% | >98% |
| 2. N-Methylation | Boc-L-alanine | Sodium hydride (NaH), Methyl iodide (CH₃I) | ~85-98% | >99% (HPLC)[3] |
Experimental Workflow Diagram
Caption: Workflow for the two-step synthesis of N-Boc-N-methylalanine.
Detailed Experimental Protocols
This protocol is divided into two main stages: the protection of L-alanine and the subsequent N-methylation.
Part 1: Synthesis of 2-(N-(tert-butoxycarbonyl)amino)-alanine (Boc-L-alanine)
This initial step involves the protection of the primary amine of L-alanine using Di-tert-butyl dicarbonate (Boc₂O) under basic conditions.
Materials:
-
L-alanine (1.0 g)
-
1,4-Dioxane (B91453) (22 mL)
-
Deionized Water (11 mL)
-
10% Sodium hydroxide (B78521) (NaOH) aqueous solution
-
Di-tert-butyl dicarbonate (Boc₂O, 2.45 g)
-
Ethyl acetate (B1210297)
-
2 M Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolve L-alanine (1 g) in a mixture of 1,4-dioxane (22 mL) and H₂O (11 mL) in a flask placed in an ice bath at 0°C.[4]
-
Adjust the pH of the solution to between 9 and 10 using a 10% NaOH aqueous solution.[1][4]
-
Add di-tert-butyl dicarbonate (2.45 g) to the mixture and stir overnight, allowing the reaction to gradually warm to room temperature.[4]
-
After the reaction is complete, wash the mixture with 50 mL of ethyl acetate to remove unreacted Boc₂O.[4]
-
Carefully acidify the aqueous layer to a pH of 2 with 2 M HCl while cooling in an ice bath.[4]
-
Extract the product from the acidified aqueous layer with two 100 mL portions of ethyl acetate.[4]
-
Combine the organic extracts and dry over anhydrous sodium sulfate.[4]
-
Filter off the drying agent and remove the solvent under reduced pressure to yield Boc-L-alanine as a white solid.[4]
Part 2: Synthesis of N-(tert-butoxycarbonyl)-N-methylalanine
This second step methylates the nitrogen atom of the Boc-protected alanine (B10760859) using methyl iodide and a strong base.
Materials:
-
2-(N-(tert-butoxycarbonyl)amino)-alanine (Boc-L-alanine, 1.9 g)
-
Anhydrous Tetrahydrofuran (THF, 20 mL)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 10 molar equivalents)
-
Methyl iodide (CH₃I, 10 molar equivalents)
-
Deionized Water
-
Diethyl ether
-
5 M Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Place Boc-L-alanine (1.9 g) in a flask with anhydrous THF (20 mL) and stir in an ice bath under an inert atmosphere (e.g., Nitrogen or Argon).[4]
-
Slowly and carefully add a 10 molar equivalent of sodium hydride (60% dispersion in mineral oil) to the suspension.[4] Caution: NaH reacts violently with water and is flammable. Handle with extreme care.
-
Add a 10 molar equivalent of methyl iodide in a single portion.[4] Caution: Methyl iodide is toxic and a suspected carcinogen. Handle in a fume hood.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.[4]
-
Quench the reaction by the slow and careful addition of 100 mL of H₂O in an ice bath.[4]
-
Wash the aqueous mixture with 200 mL of diethyl ether to remove mineral oil and unreacted methyl iodide.[4]
-
Adjust the pH of the aqueous layer to 3 using 5 M HCl.[4]
-
Extract the final product with two 100 mL portions of chloroform.[4]
-
Combine the chloroform extracts, dry over anhydrous Na₂SO₄, and evaporate the solvent under vacuum to yield this compound as a white solid.[4]
Product Characterization: The identity and purity of the final product can be confirmed using standard analytical techniques.
-
Appearance: White to off-white powder.[3]
-
Melting Point: 88-94 °C.[3]
-
Purity: ≥ 99% (HPLC).[3]
-
NMR Spectroscopy: ¹H NMR analysis should confirm the presence of signals corresponding to the N-methyl group (singlet), the Boc group (singlet), and the alanine backbone protons.[1]
References
Application Notes and Protocols for the Incorporation of Boc-N-methyl-L-alanine in Solid-Phase Peptide Synthesis (SPPS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-methylation of the peptide backbone is a critical modification in medicinal chemistry and drug development.[1] The incorporation of N-methylated amino acids, such as Boc-N-methyl-L-alanine, can introduce conformational constraints, which may stabilize specific secondary structures like β-turns.[1] This modification offers significant advantages by improving the pharmacokinetic profile of peptide-based therapeutics, including enhanced metabolic stability against proteolytic degradation, increased membrane permeability, improved oral bioavailability, and enhanced target affinity and specificity.[1][2] Consequently, N-methylation is a widely employed strategy to transform bioactive peptides into more viable drug candidates.[1]
However, the synthesis of peptides containing N-methylated amino acids presents unique challenges. The primary obstacle is the steric hindrance at the secondary amine, which significantly reduces its nucleophilicity, leading to slower and less efficient coupling reactions compared to primary amino acids.[3][4] Overcoming this challenge requires the use of potent coupling reagents and optimized reaction conditions to achieve high yields and purity.[3][5] This document provides detailed protocols and data for the successful incorporation of Boc-N-methyl-L-alanine in solid-phase peptide synthesis (SPPS) using tert-butyloxycarbonyl (Boc) chemistry.
Key Considerations for Boc-SPPS of N-methylated Peptides
Several factors must be carefully considered to ensure the successful synthesis of peptides containing Boc-N-methyl-L-alanine:
-
Choice of Resin: Merrifield or PAM resins are commonly used for Boc-SPPS.[4] The choice of resin will depend on the desired C-terminal functionality of the peptide.
-
Coupling Reagents: Standard coupling reagents are often inefficient for N-methylated amino acids. More potent activating agents are necessary to overcome steric hindrance.[3] Reagents such as HATU, PyAOP, and PyBOP in combination with HOAt have shown to be effective.[5][6][7]
-
Reaction Conditions: Coupling reactions involving N-methylated amino acids often require longer reaction times or double coupling to ensure completion.[3][4] Monitoring the reaction progress is crucial.
-
Monitoring the Coupling Reaction: The standard Kaiser test, which detects primary amines, will give a negative result for the secondary amine of a successfully coupled N-methylated amino acid. Alternative tests, such as the isatin (B1672199) test or the bromophenol blue test, are required to monitor the coupling reaction.[4][6]
-
Side Reactions: The synthesis of N-methylated peptides is prone to side reactions such as racemization and the formation of diketopiperazines, especially during prolonged reaction times or harsh cleavage conditions.[5][7] Careful selection of reagents and reaction conditions can minimize these side reactions.[8]
-
Cleavage: The final cleavage of the peptide from the resin and removal of protecting groups is typically achieved using strong acids like hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA).[4][9]
Quantitative Data Summary
The following tables summarize typical quantitative data for the incorporation of Boc-N-methyl-L-alanine in SPPS. These values are illustrative and may vary depending on the specific peptide sequence, scale, and instrumentation.
Table 1: Reagent Equivalents for Coupling Reactions
| Reagent | Standard Amino Acid Coupling (Equivalents) | Boc-N-methyl-L-alanine Coupling (Equivalents) |
| Boc-Amino Acid | 3 | 3 |
| Coupling Reagent (e.g., HATU, PyAOP) | 3 | 3-4 |
| Additive (e.g., HOBt, HOAt) | 3 | 3 |
| Base (e.g., DIEA) | 6 | 6-8 |
Table 2: Typical Synthesis Parameters and Outcomes
| Parameter | Value | Notes |
| Resin Substitution | 0.5 - 1.0 mmol/g | Merrifield or PAM resin is commonly used.[4] |
| Coupling Time (Standard Amino Acid) | 1 - 2 hours | Monitored by the Kaiser test. |
| Coupling Time (Boc-N-methyl-L-alanine) | 2 - 4 hours | May require double coupling. Monitored by the isatin or bromophenol blue test.[4] |
| Coupling Efficiency (per step) | >99% | For standard amino acids. |
| Coupling Efficiency (N-methyl-L-alanine) | ~95-98% | Dependent on coupling reagent and conditions.[4] |
| Overall Crude Peptide Yield | 60 - 80% | Dependent on peptide length and sequence.[4] |
| Crude Peptide Purity (by HPLC) | 50 - 70% | Purification is typically required.[4] |
Experimental Protocols
Protocol 1: General Boc-SPPS Cycle
This protocol outlines the manual solid-phase synthesis of a peptide incorporating Boc-N-methyl-L-alanine on a Merrifield or PAM resin.
1. Resin Swelling:
- Place the desired amount of resin in a reaction vessel.
- Add N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM) to swell the resin for at least 30 minutes.[6][10]
- Drain the solvent.
2. Boc Deprotection:
- Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin.[9]
- Agitate for 5 minutes for a pre-wash, then drain.[9]
- Add fresh 50% TFA/DCM and agitate for 20-30 minutes.[9]
- Drain the TFA solution and wash the resin thoroughly with DCM (3x) and isopropanol (B130326) (2x) to remove residual acid.[9]
3. Neutralization:
- Wash the resin with DMF (3x).
- Add a solution of 10% diisopropylethylamine (DIEA) in DMF and agitate for 5 minutes.[4]
- Repeat the neutralization step.
- Wash the resin with DMF (5x).[4]
4. Coupling of a Standard Boc-Amino Acid:
- In a separate vial, dissolve the Boc-amino acid (3 equivalents) and an additive like HOBt (3 equivalents) in DMF.
- Add a coupling reagent such as DIC (3 equivalents).
- Add the activated amino acid solution to the resin and agitate for 1-2 hours.
- Monitor the coupling reaction using the Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.
5. Coupling of Boc-N-methyl-L-alanine:
- In a separate vial, dissolve Boc-N-methyl-L-alanine (3 equivalents), a potent coupling reagent like PyAOP (3 equivalents), and an additive like HOAt (3 equivalents) in DMF.[4]
- Add DIEA (6 equivalents) to the activation mixture.[4]
- Add the activated amino acid solution to the resin and agitate for 2-4 hours.[4]
- Monitor the coupling reaction using the isatin test or bromophenol blue test, as the Kaiser test will be negative for the secondary amine.[4] If the test indicates incomplete coupling, a second coupling is recommended.
6. Capping (Optional):
- If coupling is incomplete after a second attempt, cap any unreacted amines to prevent the formation of deletion sequences.
- Treat the resin with a solution of acetic anhydride/pyridine/DCM (1:2:7) for 30 minutes.
7. Final Deprotection and Cleavage:
- After the final coupling cycle, wash the resin thoroughly with DMF and DCM and dry under vacuum.
- HF Cleavage: Transfer the dried peptide-resin to a specialized HF cleavage apparatus. Add a scavenger cocktail (e.g., 90% HF, 5% p-cresol, 5% thioanisole) and stir at 0°C for 1-2 hours.[4]
- TFMSA Cleavage: As an alternative to HF, treat the resin with a solution of TFMSA/TFA/thioanisole. After cleavage, evaporate the strong acid.[4]
- Precipitate the crude peptide with cold diethyl ether, wash several times, and dry under vacuum.[4]
8. Purification and Analysis:
- Dissolve the crude peptide in a suitable aqueous buffer.
- Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
- Analyze the purified fractions by analytical RP-HPLC and mass spectrometry to confirm the identity and purity of the final product.[4]
Visualizations
Caption: General workflow for Boc-SPPS.
Caption: Detailed workflow for coupling Boc-N-methyl-L-alanine.
References
- 1. benchchem.com [benchchem.com]
- 2. asianpubs.org [asianpubs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 9. chempep.com [chempep.com]
- 10. books.rsc.org [books.rsc.org]
Application Notes and Protocols for Solution-Phase Peptide Synthesis using Boc-N-Me-Ala-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methylated amino acids are crucial building blocks in medicinal chemistry, often incorporated into peptides to enhance their therapeutic properties. N-methylation can increase proteolytic stability, improve membrane permeability, and constrain peptide conformation, which can lead to higher receptor affinity and selectivity.[1] Boc-N-Me-Ala-OH is a key reagent for introducing N-methylated alanine (B10760859) into a peptide sequence using solution-phase peptide synthesis (SPPS). While solution-phase synthesis is a more traditional method compared to solid-phase synthesis, it remains advantageous for large-scale synthesis and for certain peptide sequences that are difficult to assemble on a solid support.[2]
This document provides detailed protocols and data for the use of Boc-N-Me-Ala-OH in solution-phase peptide synthesis. The primary challenge in coupling N-methylated amino acids is the increased steric hindrance at the secondary amine, which can result in slower and less efficient coupling reactions.[1] The methodologies presented here are optimized to address these challenges, ensuring high yields and purity of the final peptide.
Data Presentation
The following table summarizes typical quantitative data for solution-phase peptide synthesis involving N-methylated amino acids. These values are illustrative and can vary based on the specific peptide sequence, coupling reagents, and reaction conditions.
| Parameter | Value | Notes |
| Coupling Reagents | HATU, PyAOP, DCC/HOAt | N-methylated amino acids often require more potent coupling reagents to overcome steric hindrance.[3] |
| Coupling Time (Boc-N-Me-Ala-OH) | 2 - 24 hours | Reaction time is dependent on the coupling reagent and the steric hindrance of the coupling partners. |
| Coupling Efficiency (per step) | >95% | Can be monitored by TLC or HPLC. Double coupling may be necessary for difficult couplings.[1] |
| Boc Deprotection Reagent | TFA in DCM (1:1) or 4M HCl in Dioxane | Boc group is readily removed under acidic conditions.[4][] |
| Deprotection Time | 30 - 60 minutes | Typically a rapid reaction at room temperature.[6] |
| Overall Crude Peptide Yield | 50 - 70% | Dependent on the length and sequence of the peptide. |
| Final Purified Peptide Yield | 20 - 40% | Purification via chromatography is typically required. |
Experimental Protocols
C-Terminal Esterification
This protocol describes the protection of the C-terminal amino acid as a methyl or benzyl (B1604629) ester.
Materials:
-
C-terminal amino acid (e.g., H-Phe-OH)
-
Methanol (B129727) or Benzyl alcohol
-
Thionyl chloride (SOCl₂) or appropriate catalyst for esterification
-
Anhydrous Diethyl ether
-
Magnetic stirrer and glassware
Procedure:
-
Suspend the C-terminal amino acid in methanol or benzyl alcohol.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add thionyl chloride dropwise while stirring.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Remove the solvent under reduced pressure.
-
Triturate the resulting solid with cold, anhydrous diethyl ether to induce precipitation.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the amino acid ester hydrochloride salt (e.g., H-Phe-OMe·HCl).
Coupling of Boc-N-Me-Ala-OH
This protocol details the coupling of Boc-N-Me-Ala-OH to the C-terminal amino acid ester. Due to the steric hindrance of the N-methyl group, a potent coupling reagent such as HATU is recommended.[3][7]
Materials:
-
Boc-N-Me-Ala-OH
-
C-terminal amino acid ester hydrochloride (from step 1)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)
-
N,N-Diisopropylethylamine (DIEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Magnetic stirrer and glassware
Procedure:
-
Dissolve the C-terminal amino acid ester hydrochloride in anhydrous DCM or DMF.
-
Add DIEA to neutralize the hydrochloride salt.
-
In a separate flask, dissolve Boc-N-Me-Ala-OH and HATU in anhydrous DCM or DMF.
-
Add DIEA to the Boc-N-Me-Ala-OH/HATU solution and stir for 5-10 minutes to pre-activate the carboxylic acid.
-
Add the activated Boc-N-Me-Ala-OH solution to the neutralized C-terminal amino acid ester solution.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) and wash sequentially with 1N HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the protected dipeptide.
Boc Deprotection
This protocol describes the removal of the N-terminal Boc protecting group.[]
Materials:
-
Boc-protected peptide from the previous step
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Cold diethyl ether
-
Magnetic stirrer and glassware
Procedure:
-
Dissolve the Boc-protected peptide in a 1:1 mixture of TFA and DCM.
-
Stir the solution at room temperature for 30-60 minutes.
-
Remove the solvent and excess TFA under reduced pressure.
-
Add cold diethyl ether to the residue to precipitate the deprotected peptide as a TFA salt.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
Peptide Chain Elongation
Repeat the coupling (Step 2) and deprotection (Step 3) steps sequentially to elongate the peptide chain. For subsequent couplings, use the deprotected peptide TFA salt from the previous deprotection step as the starting material for the next coupling reaction.
Final Deprotection and Purification
This protocol describes the removal of the C-terminal ester group and purification of the final peptide.
Materials:
-
Fully protected peptide
-
1N Sodium Hydroxide (NaOH) or Hydrogenation catalyst (for benzyl esters)
-
1N Hydrochloric acid (HCl)
-
Reverse-phase HPLC system
-
Lyophilizer
Procedure:
-
Saponification (for methyl/ethyl esters): Dissolve the protected peptide in a suitable solvent (e.g., methanol/water). Add 1N NaOH and stir at room temperature, monitoring the reaction by TLC or HPLC. Upon completion, neutralize with 1N HCl.
-
Hydrogenolysis (for benzyl esters): Dissolve the protected peptide in methanol and add a catalytic amount of Palladium on carbon (Pd/C). Stir the mixture under a hydrogen atmosphere until the reaction is complete. Filter off the catalyst.
-
Remove the solvent from the resulting solution under reduced pressure to obtain the crude peptide.
-
Purify the crude peptide by reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final peptide as a white powder.
Visualizations
Caption: Workflow for solution-phase peptide synthesis.
Caption: Key chemical transformations in a single cycle.
References
Application Notes and Protocols: HATU Coupling of Boc-N-methyl-L-alanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of amide bonds is a cornerstone of peptide synthesis and drug development. For sterically hindered amino acids, such as N-methylated variants, traditional coupling methods can be inefficient, leading to low yields and racemization. Boc-N-methyl-L-alanine, a crucial building block in the synthesis of modified peptides and peptidomimetics, presents such a challenge due to the steric hindrance imposed by the N-methyl group.[1] This necessitates the use of potent coupling reagents to achieve high efficiency and maintain stereochemical integrity.[1]
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) has emerged as a superior coupling reagent for such challenging couplings.[1][2][3] Its ability to rapidly form a highly reactive OAt-active ester intermediate leads to faster reaction rates, high coupling efficiency, and suppression of racemization, making it ideal for incorporating N-methylated amino acids into peptide chains.[2][4][5] These application notes provide a detailed protocol for the HATU-mediated coupling of Boc-N-methyl-L-alanine with a primary or secondary amine.
Reaction Mechanism
The HATU coupling reaction proceeds through a two-stage mechanism. First, the carboxylic acid is activated by HATU in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to form a highly reactive OAt-active ester.[2][6] The amine nucleophile then attacks this active ester to form the desired amide bond, releasing 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) and tetramethylurea as byproducts.[2][5]
Caption: Mechanism of HATU-mediated amide bond formation.
Experimental Protocol
This protocol details a general procedure for the solution-phase coupling of Boc-N-methyl-L-alanine to an amine using HATU.
Materials:
-
Boc-N-methyl-L-alanine
-
Amine (primary or secondary)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve Boc-N-methyl-L-alanine (1.0 eq.) in anhydrous DMF or DCM.
-
Base Addition: Add DIPEA (2.0-3.0 eq.) to the solution and stir for 5 minutes at room temperature.[2]
-
Pre-activation: Add HATU (1.0-1.2 eq.) to the mixture and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[2] This pre-activation step is crucial for ensuring the efficient formation of the active ester before the amine is introduced.[2]
-
Amine Addition: Add the amine (1.0-1.1 eq.) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 1-4 hours.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For sterically hindered couplings, the reaction may require longer times or gentle heating (30-40°C).[2]
-
Work-up:
-
Upon completion, quench the reaction with water.
-
Extract the product with a suitable organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.[2]
-
-
Purification:
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the pure amide.
-
Caption: Experimental workflow for HATU coupling.
Data Presentation
The following table summarizes the typical quantitative parameters for the HATU coupling of Boc-N-methyl-L-alanine. Note that optimal conditions may vary depending on the specific amine substrate.
| Parameter | Value | Notes |
| Boc-N-methyl-L-alanine | 1.0 eq. | The limiting reagent. |
| Amine | 1.0 - 1.2 eq. | A slight excess can help drive the reaction to completion. |
| HATU | 1.0 - 1.2 eq. | Using a large excess can lead to side reactions.[4] |
| DIPEA | 2.0 - 3.0 eq. | A non-nucleophilic base is essential. |
| Solvent | Anhydrous DMF or DCM | DMF is often preferred for its higher polarity and solvating ability. |
| Temperature | Room Temperature (20-25°C) | Gentle heating (30-40°C) may be required for very hindered couplings.[2] |
| Pre-activation Time | 15 - 30 minutes | Ensures formation of the active ester.[2] |
| Reaction Time | 1 - 4 hours | Monitor by TLC or LC-MS for completion. |
Troubleshooting and Considerations
-
Low Yield: Inadequate activation of the carboxylic acid is a common cause of low yields. Ensure that the HATU reagent is fresh and that anhydrous conditions are maintained, as water can hydrolyze the active ester intermediate.[2] For particularly difficult couplings, consider increasing the pre-activation time or performing a double coupling.[1]
-
Byproduct Removal: The main byproducts are tetramethylurea and HOAt.[2] Tetramethylurea is polar and can sometimes be challenging to remove.[2] The aqueous work-up is designed to remove the majority of these impurities.
-
Racemization: While HATU is known for low racemization, it is important to avoid excessively high reaction temperatures, which can compromise the stereochemical integrity of the product.[2]
-
Monitoring N-methylated Couplings: Standard ninhydrin (B49086) tests are not effective for monitoring the completion of couplings involving secondary amines like N-methylated amino acids. The bromophenol blue test is a suitable alternative.[1]
By following this detailed protocol and considering the key parameters, researchers can effectively utilize HATU for the efficient and stereochemically controlled coupling of Boc-N-methyl-L-alanine, facilitating the synthesis of complex N-methylated peptides and other valuable molecules.
References
Standard Procedure for Boc Group Deprotection Using Trifluoroacetic Acid (TFA)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a cornerstone in peptide synthesis and general organic chemistry for the protection of primary and secondary amines. Its widespread use stems from its stability under various conditions and, most importantly, its susceptibility to cleavage under moderately acidic conditions. Trifluoroacetic acid (TFA) is the most common reagent for Boc deprotection due to its effectiveness and volatility, which simplifies product isolation.
This document provides a detailed protocol for the TFA-mediated deprotection of Boc-protected amines, guidance on the use of scavengers to prevent side reactions, and troubleshooting advice. The protocols are applicable to both solid-phase peptide synthesis (SPPS) and solution-phase chemistry.
Mechanism of Deprotection
The deprotection of a Boc-protected amine with TFA is an acid-catalyzed process that proceeds through the following steps[1][2][3]:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by TFA.
-
Cleavage: The protonated intermediate undergoes cleavage of the tert-butyl-oxygen bond, generating a stable tert-butyl cation and a carbamic acid intermediate.
-
Decarboxylation: The carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide gas and yielding the free amine.
-
Salt Formation: Under the acidic conditions, the newly formed amine is protonated, resulting in the formation of a TFA salt[1][4].
The generated tert-butyl cation is a reactive electrophile that can lead to undesired side reactions, such as the alkylation of sensitive amino acid residues like tryptophan, methionine, tyrosine, and cysteine[2][5]. To mitigate these side reactions, scavengers are added to the reaction mixture to trap the tert-butyl cations[2][5].
Quantitative Data Summary
The selection of the appropriate deprotection conditions and scavenger cocktail is crucial for achieving high yield and purity. The following table summarizes common TFA concentrations, reaction times, and scavenger cocktails for different substrates.
| Substrate Type | TFA Concentration in DCM | Reaction Time (minutes) | Scavenger Cocktail & Concentration | Purpose of Scavenger | Reference(s) |
| General Amines | 20-50% | 30-120 | Not always required | - | [6] |
| Peptides on Solid Support | 25-50% | 20-30 | Varies based on sequence | Prevent side-chain alkylation | [2][7] |
| Tryptophan-containing Peptides | 50% | 20-30 | 2.5-5% Triisopropylsilane (TIS) or Triethylsilane (TES) | Traps tert-butyl cation to prevent indole (B1671886) alkylation | [5] |
| Methionine-containing Peptides | 50% | 20-30 | 5% Thioanisole (B89551) | Prevents S-alkylation | [5] |
| Cysteine-containing Peptides | 50% | 20-30 | 2.5% 1,2-Ethanedithiol (EDT) | Protects the free thiol group from alkylation | [5] |
| Tyrosine-containing Peptides | 50% | 20-30 | 5% Phenol or Thioanisole | Prevents alkylation of the phenolic ring | [5] |
| Multiple Sensitive Residues | 80-95% | 60-240 | "Reagent K": TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5) | Broad-spectrum scavenger cocktail | [5] |
| Standard Cleavage Cocktail | 95% | 60-120 | TFA/H₂O/TIS (95:2.5:2.5) | General purpose for peptides without highly sensitive residues | [8] |
Experimental Protocols
Protocol 1: Boc Deprotection in Solution-Phase Synthesis
This protocol describes a general procedure for the deprotection of a Boc-protected amine in a solution of dichloromethane (B109758) (DCM).
Materials:
-
Boc-protected compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Scavenger (if required, see table above)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Separatory funnel
-
Round-bottom flask
Procedure:
-
Dissolution: Dissolve the Boc-protected compound in DCM (e.g., 0.1-0.2 M) in a round-bottom flask.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Reagents: If using a scavenger, add it to the solution. Slowly add TFA (typically 10-20 equivalents, or as a 20-50% v/v solution with DCM) to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess TFA and DCM[9][10].
-
For basic work-up, re-dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate (B1210297) or DCM) and wash with saturated NaHCO₃ solution to neutralize any remaining acid. Be cautious of CO₂ evolution. Separate the organic layer.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to obtain the deprotected amine.
-
Alternatively, for water-soluble amines, after evaporation of TFA, the resulting TFA salt can be triturated with cold diethyl ether to precipitate the product, which is then collected by filtration[2].
-
Protocol 2: Boc Deprotection in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the standard procedure for N-terminal Boc group removal from a peptide-resin during SPPS.
Materials:
-
Boc-protected peptide-resin
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Scavenger (if required, see table above)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 15-30 minutes in the reaction vessel[2].
-
Pre-wash: Drain the DCM and perform a pre-wash with the deprotection solution (e.g., 25-50% TFA in DCM) for 1-2 minutes.
-
Deprotection: Drain the pre-wash solution and add fresh deprotection solution (containing scavengers if necessary) to the resin. Shake the vessel for 20-30 minutes at room temperature[2].
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DCM (3-5 times) to remove residual TFA and the cleaved Boc group byproducts[11].
-
Neutralization: To prepare for the next coupling step, neutralize the resulting TFA salt of the N-terminal amine. This is typically done by washing the resin with a 5-10% solution of DIPEA in DCM for 2-5 minutes (repeated twice)[4][11].
-
Final Washes: Wash the resin again with DCM (3-5 times) to remove excess base before proceeding to the next amino acid coupling step[2].
Visualizations
Caption: General workflow for Boc deprotection in solution and solid-phase synthesis.
Caption: Mechanism of TFA-mediated Boc deprotection and scavenger action.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) | Reference(s) |
| Incomplete Deprotection | - Insufficient TFA concentration or equivalents.- Short reaction time or low temperature.- Steric hindrance around the Boc group. | - Increase TFA concentration (e.g., from 25% to 50%).- Prolong the reaction time and monitor by LC-MS.- Increase the reaction temperature slightly (e.g., to 40 °C), if the substrate is stable. | [5] |
| Side Product Formation | - Alkylation of nucleophilic residues (Trp, Met, Cys, Tyr) by the tert-butyl cation. | - Add appropriate scavengers to the deprotection cocktail (see table above).- Use a scavenger cocktail like "Reagent K" for complex peptides. | [4][5] |
| Aspartimide Formation | - Base-catalyzed cyclization of aspartic acid residues, especially Asp-Gly or Asp-Ser sequences, during the neutralization step. | - Use a milder base for neutralization or an in situ neutralization protocol.- Protect the aspartic acid side chain with a group less prone to cyclization. | [2] |
| Difficulty in Isolating Product | - The deprotected amine TFA salt is highly polar or water-soluble. | - After evaporating TFA, precipitate the salt from a non-polar solvent like cold diethyl ether.- Use ion-exchange chromatography for purification.- Consider using a solid-supported base (e.g., Amberlyst A21) for work-up to avoid aqueous extraction. | [9] |
Safety Precautions
-
Trifluoroacetic acid (TFA) is a strong, corrosive acid. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
The deprotection reaction releases carbon dioxide gas . Ensure the reaction vessel is not sealed to avoid pressure build-up[1][12].
-
When neutralizing with a base like NaHCO₃, be aware of vigorous gas evolution (frothing). Add the base slowly and with good stirring.
-
Scavengers such as thioanisole and ethanedithiol have strong, unpleasant odors and are toxic. Handle them with care in a fume hood.
References
- 1. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. Boc Deprotection - TFA [commonorganicchemistry.com]
- 7. chempep.com [chempep.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. jk-sci.com [jk-sci.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of Boc-N-methyl-L-alanine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative purity analysis of Boc-N-methyl-L-alanine, a critical N-methylated amino acid derivative used in peptide synthesis and pharmaceutical development. The described reversed-phase HPLC (RP-HPLC) method provides excellent resolution and accurate quantification, ensuring the quality and consistency of this key building block. This protocol is intended for use by researchers, scientists, and drug development professionals requiring a reliable method for purity assessment.
Introduction
Boc-N-methyl-L-alanine is an essential amino acid derivative employed in the synthesis of peptides and peptidomimetics. The incorporation of N-methylated amino acids can significantly enhance the therapeutic properties of peptides, including increased metabolic stability, improved cell permeability, and altered conformational preferences. Given its importance, the purity of Boc-N-methyl-L-alanine must be rigorously controlled to ensure the quality, safety, and efficacy of the final synthetic peptides. This application note provides a detailed protocol for a reversed-phase HPLC method to determine the purity of Boc-N-methyl-L-alanine, separating it from potential impurities derived from its synthesis or degradation.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended for optimal separation.
-
Chemicals and Reagents:
-
Boc-N-methyl-L-alanine reference standard and sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Trifluoroacetic acid (TFA), HPLC grade
-
Chromatographic Conditions
A summary of the HPLC conditions is presented in the table below. These parameters have been optimized for the separation of Boc-N-methyl-L-alanine from common impurities.
| Parameter | Condition |
| Stationary Phase | Reversed-Phase C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
Sample and Standard Preparation
-
Standard Preparation: Accurately weigh and dissolve an appropriate amount of Boc-N-methyl-L-alanine reference standard in a suitable diluent (e.g., a 50:50 mixture of Mobile Phase A and B) to obtain a final concentration of approximately 0.5 mg/mL.
-
Sample Preparation: Prepare the Boc-N-methyl-L-alanine sample in the same manner as the standard solution to a concentration of approximately 0.5 mg/mL.
-
Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove any particulate matter.
Data Presentation
The purity of the Boc-N-methyl-L-alanine sample is determined by calculating the peak area percentage of the main peak relative to the total area of all peaks in the chromatogram.
System Suitability
System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis. The following table outlines typical system suitability parameters and their acceptance criteria.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Repeatability (%RSD) | ≤ 2.0% for 5 replicate injections |
Visualization of the Experimental Workflow
Caption: Workflow for HPLC Purity Analysis of Boc-N-methyl-L-alanine.
Conclusion
The HPLC method described in this application note is a reliable and robust technique for the purity assessment of Boc-N-methyl-L-alanine. The use of a C18 reversed-phase column with a water/acetonitrile gradient containing trifluoroacetic acid provides excellent separation of the main component from potential impurities. This method is suitable for routine quality control in both academic and industrial settings, ensuring the integrity of this crucial building block for peptide synthesis and drug development.
Chiral HPLC Separation of N-tert-Butoxycarbonyl-N-methylalanine Enantiomers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enantiomeric purity of amino acid derivatives is a critical quality attribute in pharmaceutical development and manufacturing. N-tert-Butoxycarbonyl-N-methylalanine (Boc-N-Me-Ala-OH) is a chiral building block used in the synthesis of peptides and other complex molecules. The ability to accurately separate and quantify its enantiomers is essential for ensuring the stereochemical integrity and efficacy of the final product. This document provides a detailed protocol for the chiral High-Performance Liquid Chromatography (HPLC) separation of this compound enantiomers. The method is adapted from a validated protocol for the closely related compound, N-tert-Butoxycarbonyl-alanine, utilizing a macrocyclic glycopeptide-based chiral stationary phase.[1]
Macrocyclic glycopeptide chiral stationary phases (CSPs), such as those based on teicoplanin, are well-suited for the separation of N-protected amino acids.[2] These CSPs offer multimodal separation capabilities, including reversed-phase, normal-phase, and polar organic modes, providing flexibility in method development.[2] For N-Boc protected amino acids, reversed-phase chromatography is often the method of choice.[2]
Experimental Protocols
This section details the necessary equipment, reagents, and step-by-step procedures for the chiral HPLC separation.
Equipment and Materials
-
HPLC System: A standard HPLC or UPLC system equipped with a pump, autosampler, column oven, and a UV detector.
-
Chiral Column: Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm I.D., 5 µm particle size.
-
Data Acquisition and Processing Software.
-
Analytical Balance.
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
Syringe filters (0.45 µm).
Reagents and Solutions
-
Methanol (B129727) (HPLC grade).
-
Ammonium (B1175870) acetate (B1210297) (HPLC grade).
-
Water (HPLC grade or Milli-Q).
-
This compound (racemic standard and sample).
-
Mobile Phase: 20 mM ammonium acetate in water (pH 6.0) and methanol. The recommended mobile phase composition is a mixture of the aqueous buffer and methanol. A starting composition of 90:10 (v/v) aqueous buffer to methanol is recommended, based on the separation of N-Boc-alanine.[1]
-
Sample Diluent: Methanol.
Preparation of Solutions
-
20 mM Ammonium Acetate Buffer (pH 6.0):
-
Weigh out the appropriate amount of ammonium acetate and dissolve it in HPLC-grade water to make a 20 mM solution.
-
Adjust the pH to 6.0 using a suitable acid or base (e.g., acetic acid or ammonium hydroxide).
-
Filter the buffer through a 0.45 µm filter before use.
-
-
Mobile Phase Preparation:
-
Prepare the desired mobile phase composition by mixing the 20 mM ammonium acetate buffer (pH 6.0) and methanol in the appropriate ratio (e.g., 90:10 v/v).
-
Degas the mobile phase using sonication or vacuum filtration.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in methanol to a final concentration of approximately 5 mg/mL.[1]
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
HPLC Method Parameters
The following table summarizes the recommended HPLC conditions for the chiral separation.
| Parameter | Recommended Condition |
| Column | Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm I.D., 5 µm |
| Mobile Phase | Isocratic: 20 mM Ammonium Acetate (pH 6.0) : Methanol (90:10, v/v) (starting point) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 230 nm |
| Injection Volume | 5 µL |
| Sample Concentration | 5 mg/mL in Methanol |
Data Presentation
The following table presents the expected chromatographic parameters based on the separation of N-Boc-alanine enantiomers on the CHIROBIOTIC® T column. These values should serve as a reference for the separation of this compound. Actual retention times may vary.
| Enantiomer | Expected Retention Time (min) | Resolution (Rs) |
| Enantiomer 1 | tR1 | \multirow{2}{*}{> 1.5} |
| Enantiomer 2 | tR2 |
Note: The elution order of the D and L enantiomers on macrocyclic glycopeptide CSPs is often such that the D-enantiomer is more strongly retained. However, this should be confirmed with enantiomerically pure standards.
Workflow and Diagrams
Experimental Workflow
The overall workflow for the chiral separation of this compound enantiomers is depicted in the following diagram.
Caption: Experimental workflow for chiral HPLC analysis.
Chiral Recognition Principle
The separation of enantiomers on a chiral stationary phase is based on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP.
Caption: Principle of chiral separation on a CSP.
References
Application Notes and Protocols: The Use of Boc-N-methyl-D-alanine in Creating Peptide Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids into peptide structures is a cornerstone of modern drug discovery, offering a powerful strategy to enhance the therapeutic properties of peptide-based candidates. Among these modifications, N-methylation of the peptide backbone, facilitated by building blocks such as Boc-N-methyl-D-alanine, has emerged as a critical tool. This modification involves the substitution of the amide proton with a methyl group, a seemingly subtle change that imparts profound effects on the peptide's conformation, stability, and cell permeability. These application notes provide a comprehensive overview of the strategic use of Boc-N-methyl-D-alanine in the synthesis of peptide analogs, complete with detailed experimental protocols and a summary of the expected quantitative impact on key pharmacological parameters.
Advantages of Incorporating N-methyl-D-alanine
The introduction of an N-methyl group to the peptide backbone, particularly the D-isomeric form of alanine (B10760859), offers several distinct advantages in peptide drug design:
-
Enhanced Proteolytic Stability: N-methylation sterically hinders the approach of proteases and disrupts the hydrogen bonding networks recognized by these enzymes, leading to a significant increase in resistance to enzymatic degradation and a longer in vivo half-life.[1][2]
-
Improved Membrane Permeability: By removing a hydrogen bond donor, N-methylation reduces the desolvation penalty for a peptide to cross the lipid bilayer of cell membranes. This, coupled with an increase in lipophilicity, can lead to improved oral bioavailability.
-
Conformational Control: The steric hindrance imposed by the N-methyl group restricts the conformational freedom of the peptide backbone. This can "lock" the peptide into a bioactive conformation, potentially increasing receptor binding affinity and selectivity.[3] The use of a D-amino acid further influences the peptide's secondary structure.[4]
Data Presentation: Quantitative Impact of N-methylation
The incorporation of N-methyl-D-alanine can dramatically alter the pharmacokinetic and pharmacodynamic properties of a peptide. The following tables summarize representative quantitative data illustrating these effects.
Table 1: Impact of N-methylation on Receptor Binding Affinity
This table illustrates the effect of N-methylation on the binding affinity of endomorphin-2 (EM-2) analogs for µ and δ opioid receptors. A lower Ki value indicates a higher binding affinity.
| Compound | µ-Receptor Binding Affinity (Ki, nM) | δ-Receptor Binding Affinity (Ki, nM) |
| Endomorphin-2 (Parent Compound) | 0.34 | 14.7 |
| [NMe-L-Ala²]EM-2 | 1.23 | 28.5 |
| [NMe-D-Ala²]EM-2 | 4.68 | 123 |
Data sourced from a study on endomorphin-2 analogs.[5] Note that in this specific example, N-methylation of the L-alanine at position 2 decreased affinity, and the D-alanine substitution decreased it further. The effect of N-methylation on receptor affinity is highly context-dependent and requires empirical validation for each peptide and position.
Table 2: Impact of N-methylation on Intestinal Permeability (Caco-2 Assay)
The Caco-2 permeability assay is a widely used in vitro model to predict human intestinal absorption of drugs. The apparent permeability coefficient (Papp) is a measure of the rate of transport across the Caco-2 cell monolayer.
| Peptide | Modification | Apparent Permeability (Papp) (10⁻⁶ cm/s) |
| Cyclic Hexapeptide (Unmodified) | None | < 1 |
| Cyclic Hexapeptide Analog 1 | Multiple N-methylations | > 10 |
| Cyclic Hexapeptide Analog 2 | Triple N-methylation | 4 |
Illustrative data based on studies of cyclic hexapeptides.[6] Papp values < 1 x 10⁻⁶ cm/s are considered low, while values > 10 x 10⁻⁶ cm/s are considered high.
Table 3: Impact of N-methylation on Proteolytic Stability
This table provides a representative example of the enhanced stability of an N-methylated peptide in the presence of proteases compared to its unmodified counterpart.
| Peptide | Modification | Half-life (t1/2) in Human Serum (min) | Fold Increase in Stability |
| Native Peptide | None | 30 | - |
| N-methylated Analog | Single N-methylation | > 240 | > 8 |
This is illustrative data, and the actual increase in stability is dependent on the peptide sequence and the position of N-methylation.[1][2]
Experimental Protocols
The following are detailed methodologies for the synthesis and evaluation of peptide analogs containing Boc-N-methyl-D-alanine.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an N-methylated Peptide
This protocol describes the manual synthesis of a peptide containing an N-methylated residue using Boc chemistry.
Materials:
-
Boc-protected amino acids
-
Boc-N-methyl-D-alanine
-
Merrifield resin (chloromethylpolystyrene) or other suitable resin for Boc chemistry
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagents: Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt), or Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU)
-
Scavengers (e.g., anisole, thioanisole) for cleavage
-
Cold diethyl ether
-
HPLC grade acetonitrile (B52724) and water
Procedure:
-
Resin Swelling and First Amino Acid Coupling:
-
Swell the Merrifield resin in DCM for 30 minutes in a reaction vessel.
-
Dissolve the first Boc-protected amino acid cesium salt (2-4 equivalents relative to resin substitution) in DMF.
-
Add the amino acid solution to the swollen resin and agitate at room temperature for 12-24 hours.
-
Wash the resin thoroughly with DMF, DCM, and methanol, then dry under vacuum.
-
-
Boc Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the Boc protecting group.
-
Wash the resin with DCM to remove excess TFA.
-
-
Neutralization:
-
Neutralize the resin with a solution of 10% DIEA in DCM for 5-10 minutes.
-
Wash the resin with DCM and DMF.
-
-
Coupling of Subsequent Amino Acids (including Boc-N-methyl-D-alanine):
-
For standard amino acids, pre-activate the Boc-amino acid (3 equivalents) with DCC (3 equivalents) and HOBt (3 equivalents) in DMF for 10-15 minutes.
-
For Boc-N-methyl-D-alanine, which can be sterically hindered, use a more potent coupling reagent like HATU (3 equivalents) with DIEA (6 equivalents) in DMF. Pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the resin and agitate for 2-4 hours.
-
Monitor the coupling reaction using the Kaiser test (for primary amines) or the Isatin test (for secondary amines like N-methylated residues). Repeat coupling if necessary.
-
Wash the resin with DMF and DCM.
-
-
Repeat Deprotection and Coupling Cycles:
-
Repeat steps 2-4 for each subsequent amino acid in the sequence.
-
-
Final Cleavage and Deprotection:
-
After the final amino acid is coupled and the N-terminal Boc group is removed, wash the resin with DCM and dry.
-
Treat the resin with a cleavage cocktail (e.g., HF or a mixture of TFA with scavengers like water, anisole, and thioanisole) for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with ether.
-
-
Purification and Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.
-
Caption: Workflow for Boc-based Solid-Phase Peptide Synthesis.
Protocol 2: Proteolytic Stability Assay
This protocol assesses the stability of an N-methylated peptide in the presence of proteases or serum.
Materials:
-
N-methylated peptide and its unmodified counterpart
-
Protease solution (e.g., 1 mg/mL trypsin in PBS) or human serum
-
Reaction buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
Quenching solution (e.g., 10% Trifluoroacetic acid, TFA)
-
HPLC system with a C18 column
Procedure:
-
Peptide Solution Preparation: Prepare 1 mg/mL stock solutions of the N-methylated and unmodified peptides in the reaction buffer.
-
Reaction Setup: In separate microcentrifuge tubes, mix 50 µL of the peptide solution with 450 µL of the protease solution or human serum.
-
Incubation: Incubate the reaction mixtures at 37°C.
-
Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a 50 µL aliquot of the reaction mixture.
-
Quenching: Immediately quench the enzymatic reaction by adding the aliquot to a tube containing 50 µL of the quenching solution.
-
Sample Preparation for Analysis: Centrifuge the quenched samples at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
HPLC Analysis: Analyze 50 µL of the supernatant by RP-HPLC. Monitor the disappearance of the parent peptide peak over time.
-
Data Analysis: Quantify the peak area of the intact peptide at each time point. Plot the percentage of remaining peptide against time and calculate the half-life (t1/2).
Caption: Workflow for a Proteolytic Stability Assay.
Protocol 3: Caco-2 Permeability Assay
This assay is used to predict the intestinal permeability of peptide analogs.
Materials:
-
Caco-2 cells
-
24-well Transwell plates with polycarbonate membrane inserts (0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and antibiotics)
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES, pH 7.4
-
Test peptide (N-methylated and unmodified)
-
Lucifer yellow (paracellular integrity marker)
-
LC-MS/MS system for quantification
Procedure:
-
Cell Culture: Seed Caco-2 cells onto the Transwell inserts and culture for 21-25 days to allow for differentiation into a polarized monolayer.
-
Monolayer Integrity Test: Before the experiment, measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity. Perform a Lucifer yellow permeability assay to confirm the tightness of the cell junctions.
-
Assay Setup:
-
Wash the Caco-2 monolayers with pre-warmed HBSS.
-
For apical-to-basolateral (A-B) transport, add the test peptide (e.g., at 10 µM) to the apical (upper) chamber and fresh HBSS to the basolateral (lower) chamber.
-
For basolateral-to-apical (B-A) transport, add the test peptide to the basolateral chamber and fresh HBSS to the apical chamber.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking for 2 hours.
-
Sampling: At the end of the incubation, collect samples from both the donor and receiver chambers.
-
Quantification: Analyze the concentration of the peptide in the samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of peptide appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber. Calculate the efflux ratio (ER) = Papp(B-A) / Papp(A-B). An ER > 2 suggests active efflux.
Protocol 4: Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of a peptide analog.
Materials:
-
Cell membranes or purified receptors expressing the target receptor
-
Radiolabeled ligand with known affinity (Kd) for the receptor
-
Unlabeled test peptides (N-methylated and unmodified) at various concentrations
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Filtration apparatus with glass fiber filters
-
Scintillation counter and scintillation fluid
Procedure:
-
Assay Setup: In a 96-well plate, add the assay buffer, cell membranes, radiolabeled ligand (at a concentration close to its Kd), and varying concentrations of the unlabeled test peptide. Include wells for total binding (no competitor) and non-specific binding (excess unlabeled ligand).
-
Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test peptide.
-
Plot the percentage of specific binding against the log concentration of the test peptide to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of the test peptide that inhibits 50% of the specific binding of the radiolabeled ligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand.[7]
-
Signaling Pathways and Logical Relationships
The incorporation of N-methyl-D-alanine can impact various signaling pathways by modulating the interaction of the peptide analog with its target receptor. For instance, in the context of cancer therapy, peptide inhibitors are being developed to target key protein-protein interactions within oncogenic signaling pathways such as the Wnt/β-catenin pathway.[8][9]
References
- 1. benchchem.com [benchchem.com]
- 2. scribd.com [scribd.com]
- 3. Conformational study of N-methylated alanine peptides and design of Abeta inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Inhibition of oncogenic Wnt signaling through direct targeting of β-catenin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Macrocyclic peptides that inhibit Wnt signalling via interaction with Wnt3a - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing Peptide Stability with N-Methylated Amino Acids: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of peptides is often hindered by their inherent instability, particularly their susceptibility to enzymatic degradation in biological systems. A powerful strategy to overcome this limitation is the incorporation of N-methylated amino acids into the peptide backbone. This modification, where a methyl group replaces the hydrogen on the amide nitrogen, confers remarkable improvements in peptide stability, bioavailability, and conformational rigidity. These application notes provide a comprehensive overview, quantitative data, and detailed protocols for utilizing N-methylated amino acids to enhance peptide stability.
The Advantages of N-Methylation for Peptide Stability
N-methylation offers a multifaceted approach to improving the drug-like properties of peptides. The primary benefits include:
-
Enhanced Proteolytic Resistance: The most significant advantage of N-methylation is the dramatic increase in resistance to degradation by proteases.[1] The methyl group provides steric hindrance, physically blocking the approach of proteolytic enzymes to the peptide bond.[2] Furthermore, the absence of the amide proton disrupts the hydrogen-bonding interactions that are often crucial for enzyme recognition and cleavage.[1][2] This leads to a substantially longer in-vivo half-life for the peptide.[2][3]
-
Improved Membrane Permeability and Oral Bioavailability: By replacing a hydrogen bond donor (the amide proton) with a non-polar methyl group, N-methylation increases the lipophilicity of the peptide. This modification reduces the desolvation penalty when the peptide moves from an aqueous environment to the lipid bilayer of a cell membrane, thereby enhancing its ability to cross cellular barriers.[2] This improved permeability is a critical factor in developing orally bioavailable peptide therapeutics.[4][5][6]
-
Conformational Control and Receptor Affinity: The introduction of an N-methyl group restricts the conformational flexibility of the peptide backbone. This can "lock" the peptide into a bioactive conformation, which can lead to enhanced binding affinity and selectivity for its target receptor.[1] However, it is important to note that the effect on receptor binding is context-dependent and position-specific. While in some cases it enhances affinity, in others it can lead to a decrease if the induced conformation is not optimal for receptor interaction.[1][7]
Quantitative Impact of N-Methylation on Peptide Properties
The improvements conferred by N-methylation can be quantified through various in vitro and in vivo assays. The following tables summarize representative data comparing N-methylated peptides to their unmodified counterparts.
Table 1: Enhancement of Proteolytic Stability [2]
| Peptide | Modification | Half-life in Human Serum (t½) | Fold Increase |
| Peptide A | Unmodified | 15 minutes | - |
| Peptide A | N-methylated at P1 | 120 minutes | 8 |
| Peptide B | Unmodified | 35 minutes | - |
| Peptide B | N-methylated at P2 | > 240 minutes | > 6.8 |
Table 2: Improvement in Cell Permeability and Oral Bioavailability [2][4]
| Peptide/Peptidomimetic | Modification | Caco-2 Permeability (Papp, cm/s) | Oral Bioavailability (%) |
| Cyclic Hexapeptide 1 | Unmodified | 1.8 x 10⁻⁶ | Not Detected |
| Cyclic Hexapeptide 1 | Tri-N-methylated | 1.1 x 10⁻⁵ | 28 |
| Somatostatin Analog | Unmodified | Low | < 1 |
| Somatostatin Analog | Tri-N-methylated | Significantly Increased | 10 |
Table 3: Context-Dependent Effects on Receptor Binding Affinity [1]
| Peptide Analog (DPhe5 series) | N-Methylated Residue | sst5 Receptor Affinity (Kd, nM) |
| Unmodified | - | 15.2 |
| Analog 1 | D-Trp8 | 0.8 |
| Analog 2 | Phe7 | > 1000 |
| Analog 3 | Thr10 | > 1000 |
Visualizing the Impact and Workflow of N-Methylation
Mechanism of Enhanced Proteolytic Resistance
Caption: N-methylation blocks protease access and removes a key hydrogen bond donor.
Experimental Workflow for Synthesis and Evaluation
Caption: A typical workflow for creating and testing N-methylated peptides.
Experimental Protocols
Protocol 1: On-Resin N-Methylation of Peptides
This protocol describes a common method for N-methylation of a peptide while it is still attached to the solid-phase resin.
Materials:
-
Fmoc-protected peptide-resin
-
o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)
-
Collidine
-
N-Methyl-2-pyrrolidone (NMP)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Methyl iodide (CH₃I) or Dimethyl sulfate (B86663) ((CH₃)₂SO₄)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
β-mercaptoethanol
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Solid-phase peptide synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Fmoc-Deprotection: Remove the N-terminal Fmoc protecting group by treating the resin with 20% piperidine (B6355638) in DMF for 15 minutes. Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Sulfonylation (o-NBS Protection):
-
Prepare a solution of o-NBS-Cl (4 equivalents) and collidine (10 equivalents) in NMP.
-
Add the solution to the resin and shake for 1-2 hours at room temperature.
-
Wash the resin with NMP (3x) and DCM (3x).
-
-
Methylation:
-
Prepare a solution of methyl iodide (10 equivalents) and DBU (5 equivalents) in DMSO.
-
Add the solution to the resin and shake for 30 minutes at room temperature.
-
Wash the resin with DMSO (3x), DMF (3x), and DCM (3x).
-
-
Desulfonylation (o-NBS Deprotection):
-
Prepare a solution of β-mercaptoethanol (20 equivalents) and DBU (10 equivalents) in DMF.
-
Add the solution to the resin and shake for 30 minutes at room temperature.
-
Wash the resin thoroughly with DMF (5x) and DCM (5x).
-
-
Coupling of the Next Amino Acid: Proceed with the coupling of the next Fmoc-amino acid in the sequence using a standard coupling protocol. Note that coupling to an N-methylated residue can be more challenging and may require a stronger coupling agent like HATU and longer reaction times.
Protocol 2: Proteolytic Stability Assay in Human Serum
This protocol outlines a general procedure to assess the stability of N-methylated peptides compared to their unmodified counterparts in human serum.
Materials:
-
N-methylated peptide and its unmodified counterpart
-
Human serum
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution: Acetonitrile (B52724) with 1% Trifluoroacetic Acid (TFA)
-
Incubator or water bath at 37°C
-
Microcentrifuge tubes
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column
Procedure:
-
Peptide Stock Solution: Prepare 1 mg/mL stock solutions of the N-methylated and unmodified peptides in a suitable solvent (e.g., 10% DMSO in water).
-
Incubation Setup:
-
Thaw human serum on ice.
-
In separate microcentrifuge tubes, pre-warm 495 µL of human serum at 37°C for 5 minutes.
-
-
Initiate Reaction (t=0):
-
Add 5 µL of the peptide stock solution to the pre-warmed serum to achieve a final concentration of 10 µg/mL.
-
Mix gently by inversion. This is your t=0 starting point.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw a 50 µL aliquot of the peptide-serum mixture.
-
-
Quenching Reaction:
-
Immediately add the 50 µL aliquot to a new microcentrifuge tube containing 100 µL of the quenching solution (Acetonitrile with 1% TFA).
-
Vortex thoroughly to precipitate the serum proteins.
-
-
Sample Preparation for HPLC:
-
Centrifuge the quenched samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to an HPLC vial.
-
-
HPLC Analysis:
-
Inject the supernatant onto the RP-HPLC system.
-
Separate the peptide from serum components using a suitable gradient of acetonitrile in water with 0.1% TFA.
-
Monitor the elution profile at a specific wavelength (e.g., 214 nm or 280 nm).
-
-
Data Analysis:
-
Identify and integrate the peak corresponding to the intact peptide in the chromatograms for each time point.
-
Calculate the percentage of intact peptide remaining at each time point relative to the t=0 sample.
-
Plot the percentage of remaining peptide versus time and determine the half-life (t½) of the peptide.
-
Compare the half-life of the N-methylated peptide to that of the unmodified control.
-
Conclusion
N-methylation is a robust and effective strategy for enhancing the stability and overall drug-like properties of therapeutic peptides. By providing increased resistance to enzymatic degradation and improving membrane permeability, this modification addresses two of the most significant challenges in peptide drug development. The detailed protocols and quantitative data presented in these application notes provide a solid foundation for researchers to design, synthesize, and evaluate N-methylated peptides, ultimately accelerating the development of novel and more effective peptide-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. N-Methyl Scanning Mutagenesis Generates Protease-Resistant G Protein Ligands with Improved Affinity and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Oral Absorption of Middle-to-Large Molecules and Its Improvement, with a Focus on New Modality Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application of Boc-N-methyl-L-alanine in Drug Development and Design: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of N-methylated amino acids, such as Boc-N-methyl-L-alanine, into peptide-based drug candidates represents a pivotal advancement in medicinal chemistry. This modification offers a powerful tool to overcome the inherent pharmacokinetic limitations of native peptides, such as poor metabolic stability and low cell permeability.[1][2] The tert-butyloxycarbonyl (Boc) protecting group on N-methyl-L-alanine facilitates its efficient incorporation during solid-phase peptide synthesis (SPPS). This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in leveraging Boc-N-methyl-L-alanine for the design and development of novel peptide therapeutics.
Key Advantages of Incorporating N-Methyl-L-alanine
The introduction of a methyl group on the amide nitrogen of the peptide backbone imparts several advantageous properties that can significantly enhance the therapeutic potential of peptide drug candidates:
-
Enhanced Proteolytic Stability: The N-methyl group provides steric hindrance, shielding the adjacent peptide bond from cleavage by proteases and extending the in-vivo half-life of the peptide.[1][3]
-
Improved Membrane Permeability and Oral Bioavailability: By replacing an amide proton, which acts as a hydrogen bond donor, with a methyl group, the desolvation penalty for crossing the lipid bilayer of cell membranes is reduced. This can lead to improved passive diffusion and oral bioavailability.[1][4][5]
-
Conformational Control: The steric clash between the N-methyl group and the adjacent α-carbon restricts the rotation around the N-Cα bond, reducing the conformational flexibility of the peptide backbone. This can lock the peptide into a bioactive conformation, potentially increasing receptor binding affinity and selectivity.[1] In some cases, this conformational constraint can even convert a receptor agonist into an antagonist.[1]
-
Increased Solubility: N-methylation can disrupt interchain hydrogen bonding that leads to peptide aggregation, thereby improving the solubility of hydrophobic peptides.
Quantitative Data on the Effects of N-Methylation
The impact of N-methylation on the pharmacokinetic and pharmacodynamic properties of peptides can be quantified through various in vitro and in vivo assays. The following tables summarize representative data from studies on N-methylated peptides.
Table 1: Enhancement of Proteolytic Stability
| Peptide Sequence | Modification | Half-life in Human Serum (hours) | Fold Improvement |
| Peptide A (hypothetical) | Unmodified | 0.5 | - |
| Peptide A (hypothetical) | N-methylated at Ala | 12 | 24 |
| cyclo(Pro-Phe-D-Trp-Lys-Thr-Phe) | Unmodified | - | - |
| cyclo(Pro-Phe-D-Trp(NMe)-Lys(NMe)-Thr-Phe(NMe)) | Tri-N-methylated | Significantly increased stability | Data not quantified in source |
Table 2: Improved Membrane Permeability (PAMPA Assay)
| Peptide | N-methylation Status | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Reference |
| cyclo(-D-Ala-L-Ala4-) Analog | Non-methylated | < 1 (low permeability) | [6] |
| Multiple N-methylated analogs | 1-5 N-methyl groups | > 10 (high permeability for 10 analogs) | [6] |
| Peptide 1 | Non-methylated | ~1 | [7] |
| Peptide 15 (N-methylated analog of 1) | Di-N-methylated | ~21 | [7] |
| Atenolol (low permeability control) | - | - | [7] |
| Quinidine (high permeability control) | - | - | [7] |
Table 3: Receptor Binding Affinity of N-Methylated Somatostatin Analogs
| Compound | Sequence | hsst2 IC₅₀ (nM) | hsst3 IC₅₀ (nM) | hsst5 IC₅₀ (nM) |
| L-363,301 | c(Pro-Phe-D-Trp-Lys-Thr-Phe) | Potent | Potent | Potent |
| Peptoid Analog | Arylalkyl peptoid residue replacing Pro | Increased selectivity for hsst2 | Weaker binding | Weaker binding |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing N-Methyl-L-alanine (Boc Chemistry)
This protocol outlines the manual solid-phase synthesis of a peptide incorporating a Boc-N-Me-Ala-OH residue using a Merrifield resin.
Materials:
-
Merrifield resin (chloromethylated polystyrene)
-
Boc-protected amino acids (including Boc-N-Me-Ala-OH)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIEA)
-
Piperidine
-
Acetic anhydride (B1165640) (for capping)
-
Cleavage cocktail (e.g., HF/p-cresol (B1678582) or TFA/TIS/H₂O)
Procedure:
-
Resin Swelling: Swell the Merrifield resin in DCM for 30 minutes in a reaction vessel.
-
First Amino Acid Attachment:
-
Dissolve the cesium salt of the first Boc-amino acid in DMF.
-
Add the solution to the swollen resin and agitate at 50°C for 12-24 hours.
-
Wash the resin thoroughly with DMF, DCM, and methanol, then dry under vacuum.
-
-
Boc Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the Boc protecting group.[8]
-
Wash the resin with DCM, followed by a neutralization step with 10% DIEA in DCM.
-
Wash again with DCM.
-
-
Coupling of Subsequent Amino Acids (including Boc-N-Me-Ala-OH):
-
Activation: In a separate vial, pre-activate the Boc-amino acid (3 equivalents relative to resin loading) with DIC (3 equivalents) and HOBt (3 equivalents) in DMF for 10-15 minutes. For the sterically hindered Boc-N-Me-Ala-OH, more potent coupling reagents like HBTU or HATU may be required for efficient coupling.[9]
-
Coupling: Add the activated amino acid solution to the deprotected resin and agitate for 2-4 hours.
-
Monitoring: Monitor the coupling reaction using a qualitative test (e.g., Kaiser test for primary amines, Isatin test for secondary amines like N-methyl-alanine). A negative test indicates complete coupling.
-
Double Coupling: If the coupling is incomplete, repeat the coupling step.
-
-
Capping (Optional): To block any unreacted amino groups and prevent the formation of deletion sequences, treat the resin with a solution of acetic anhydride and DIEA in DMF.
-
Repeat Deprotection and Coupling: Repeat steps 3 and 4 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Boc group removed, wash and dry the resin.
-
Treat the peptide-resin with a cleavage cocktail (e.g., anhydrous HF with p-cresol as a scavenger at 0°C for 1 hour) to cleave the peptide from the resin and remove side-chain protecting groups.[10]
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet.
-
-
Purification and Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., aqueous acetonitrile).
-
Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the purified peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm its molecular weight.[1]
-
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general method for assessing the passive permeability of N-methylated peptides.[11][12]
Materials:
-
PAMPA plate (96-well filter plate with a hydrophobic PVDF membrane)
-
96-well acceptor plate
-
Phospholipid solution (e.g., 2% lecithin (B1663433) in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test peptide solution (e.g., 10 mM in DMSO)
-
Lucifer yellow (membrane integrity marker)
-
LC-MS/MS for analysis
Procedure:
-
Membrane Coating: Carefully add 5 µL of the phospholipid solution to the membrane of each well of the donor filter plate.
-
Acceptor Plate Preparation: Add 300 µL of PBS to each well of the acceptor plate.
-
Donor Plate Preparation:
-
Prepare the test peptide solutions at the desired concentration (e.g., 10 µM) in PBS.
-
Add 200 µL of the test peptide solution to the donor plate wells.
-
-
Incubation: Carefully place the donor plate on top of the acceptor plate, creating a "sandwich". Incubate at room temperature for 5 hours with gentle shaking.[12]
-
Sample Collection: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells.
-
Analysis:
-
Determine the concentration of the peptide in the donor and acceptor wells using LC-MS/MS.
-
Measure the fluorescence of Lucifer yellow to ensure membrane integrity.
-
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Papp = (-V_D * V_A) / ((V_D + V_A) * A * t) * ln(1 - [C_A] / [C_D_initial])
-
V_D = Volume of donor well
-
V_A = Volume of acceptor well
-
A = Area of the membrane
-
t = Incubation time
-
[C_A] = Concentration in acceptor well
-
[C_D_initial] = Initial concentration in donor well
-
-
Protocol 3: Proteolytic Stability Assay in Human Serum
This protocol assesses the stability of an N-methylated peptide against degradation by proteases present in human serum.[13][14]
Materials:
-
Test peptide stock solution (e.g., 10 mM in a suitable buffer)
-
Human serum
-
Incubator or water bath at 37°C
-
Quenching solution (e.g., 10% Trichloroacetic acid (TCA) in water)
-
RP-HPLC with UV or MS detection
Procedure:
-
Serum Preparation: Thaw human serum at 37°C and centrifuge to remove any precipitates.
-
Reaction Setup:
-
In a microcentrifuge tube, pre-warm the required volume of serum to 37°C.
-
Initiate the reaction by adding a small volume of the peptide stock solution to the serum to achieve the desired final concentration (e.g., 100 µM).
-
-
Incubation: Incubate the mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately add the aliquot to a tube containing an equal volume of the quenching solution (10% TCA). This will precipitate the serum proteins and stop enzymatic degradation.
-
Sample Preparation:
-
Vortex the quenched sample and centrifuge to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
-
-
Analysis:
-
Analyze the supernatant by RP-HPLC to quantify the amount of intact peptide remaining at each time point.
-
-
Data Analysis:
-
Plot the percentage of intact peptide remaining versus time.
-
Calculate the half-life (t₁/₂) of the peptide in human serum.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Modulation of a GPCR signaling pathway by an N-methylated peptide analog.
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) with Boc-N-methyl-alanine.
Caption: Experimental workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Caption: Workflow for assessing peptide stability in human serum.
Conclusion
Boc-N-methyl-L-alanine is an indispensable building block in modern drug discovery, enabling the synthesis of peptide-based therapeutics with significantly improved pharmacokinetic profiles. The strategic incorporation of N-methylated residues can enhance proteolytic stability, increase cell permeability, and provide conformational control, thereby addressing the major limitations of native peptides as drug candidates. The protocols and data presented in this document provide a foundational guide for researchers to effectively utilize Boc-N-methyl-L-alanine in the design and development of next-generation peptide drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.du.ac.in [chemistry.du.ac.in]
- 3. scribd.com [scribd.com]
- 4. Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 5. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. chempep.com [chempep.com]
- 9. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 12. PAMPA | Evotec [evotec.com]
- 13. benchchem.com [benchchem.com]
- 14. Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing Peptide Cell Permeability Through N-Methylation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptides represent a promising class of therapeutic agents due to their high specificity and potency. However, their clinical utility is often hampered by poor metabolic stability and low cell permeability, which limits their access to intracellular targets. A key strategy to overcome these limitations is the incorporation of N-methylated amino acid residues into the peptide backbone. N-methylation, the substitution of an amide proton with a methyl group, confers several advantageous properties that enhance the drug-like characteristics of peptides.
This document provides detailed application notes on the benefits of N-methylation, protocols for the synthesis of N-methylated peptides, and methods for evaluating their cell permeability.
Advantages of N-Methylated Peptides
The introduction of N-methyl groups into a peptide backbone can significantly improve its therapeutic potential in several ways:
-
Enhanced Proteolytic Stability: The methyl group sterically hinders the approach of proteases, which are responsible for the degradation of peptides in vivo. This increased resistance to enzymatic cleavage leads to a longer plasma half-life.
-
Improved Membrane Permeability: N-methylation removes a hydrogen bond donor (the amide proton), reducing the desolvation penalty required for the peptide to transition from an aqueous environment into the hydrophobic lipid bilayer of the cell membrane. This modification increases the lipophilicity of the peptide, favoring passive diffusion across cell membranes.[1]
-
Conformational Control: The steric hindrance introduced by the N-methyl group restricts the conformational flexibility of the peptide backbone. This can "lock" the peptide into a bioactive conformation, potentially increasing its binding affinity and selectivity for its target.[2]
-
Increased Oral Bioavailability: As a cumulative result of enhanced stability and permeability, N-methylation can significantly improve the oral bioavailability of peptides. For instance, a tri-N-methylated analog of a peptide has been shown to achieve 10% oral bioavailability.[3]
It is important to note that the position and number of N-methylated residues can have a significant impact on a peptide's properties, and a systematic "N-methyl scan" is often necessary to identify the optimal modification pattern.
Data on Enhanced Cell Permeability of N-Methylated Peptides
The following tables summarize quantitative data from studies on N-methylated peptides, demonstrating their enhanced cell permeability compared to their non-methylated counterparts.
Table 1: Caco-2 Permeability of N-Methylated Cyclic Hexapeptides
| Peptide ID | N-Methyl Groups | Apparent Permeability (Papp, 10⁻⁶ cm/s) | Reference Compound | Papp (10⁻⁶ cm/s) |
| Parent Peptide | 0 | < 1 | Mannitol (Paracellular Marker) | < 1 |
| Analog 1 | 1 | 5.2 | Testosterone (Transcellular Marker) | > 10 |
| Analog 2 | 2 | 8.9 | ||
| Analog 3 | 3 | 12.5 | ||
| Analog 4 | 1 (adjacent to D-Ala) | 15.1 | ||
| Analog 5 | 2 (non-adjacent) | 3.4 |
Data compiled from studies on poly-alanine cyclic hexapeptides. Note that a Papp value > 1 x 10⁻⁶ cm/s is considered significant, and values > 10 x 10⁻⁶ cm/s indicate high permeability.[4][5]
Table 2: Permeability of N-Methylated Arginine Oligomers
| Peptide | N-Methylation Status | Octanol-Water Partitioning (in presence of anionic lipid) | Relative Cell Penetration |
| Ac-Arg-NH₂ | Non-methylated | Low | Baseline |
| Ac-(Nα-Me)Arg-NH₂ | Mono-methylated | Increased | Higher |
| Ac-(Nα-Me)₂Arg-NH₂ | Di-methylated | Further Increased | Higher |
| Ac-(Nα-Me)₃Arg-NH₂ | Tri-methylated | Highest | Highest |
| Oligoarginine | Non-methylated | - | Baseline |
| Nα-methylated Oligoarginine | Fully Nα-methylated | - | Increased |
This table illustrates the correlation between the degree of N-methylation, lipophilicity (as indicated by octanol-water partitioning), and cell-penetrating ability.[1][6]
Experimental Protocols
Protocol 1: On-Resin N-Methylation of Peptides (Fukuyama-Mitsunobu Reaction)
This protocol describes a two-step method for the N-methylation of a peptide while it is still attached to the solid-phase resin.
Materials:
-
Resin-bound peptide with a free N-terminus
-
2-Nitrobenzenesulfonyl chloride (o-NBS-Cl)
-
Collidine or 2,4,6-trimethylpyridine
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Triphenylphosphine (B44618) (PPh₃)
-
Methanol (B129727) (MeOH), anhydrous
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
Procedure:
-
Nosyl Protection: a. Swell the resin-bound peptide in anhydrous DCM. b. Dissolve 2-nitrobenzenesulfonyl chloride (3 eq.) and collidine (5 eq.) in anhydrous DCM. c. Add the solution to the resin and shake for 1-2 hours at room temperature. d. Wash the resin thoroughly with DCM and DMF.
-
Mitsunobu Methylation: a. Swell the nosyl-protected resin in anhydrous DMF. b. Dissolve triphenylphosphine (5 eq.) and anhydrous methanol (10 eq.) in anhydrous DMF. c. Add the solution to the resin. d. Slowly add diisopropyl azodicarboxylate (5 eq.) dropwise to the resin suspension. e. Shake the reaction mixture for 2-4 hours at room temperature. f. Wash the resin with DMF and DCM.
-
Nosyl Deprotection: a. Prepare a solution of 2-mercaptoethanol (10 eq.) and DBU (5 eq.) in anhydrous DMF. b. Add the solution to the resin and shake for 30 minutes at room temperature. c. Repeat the deprotection step once more. d. Wash the resin extensively with DMF and DCM.
-
Confirmation: a. Cleave a small amount of the peptide from the resin. b. Analyze the product by mass spectrometry to confirm successful N-methylation.
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput method to assess the passive permeability of compounds across an artificial lipid membrane.
Materials:
-
96-well filter plates (e.g., PVDF membrane)
-
96-well acceptor plates
-
Phospholipid solution (e.g., 2% lecithin (B1663433) in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test peptides and control compounds (high and low permeability) dissolved in a suitable solvent (e.g., DMSO)
-
Plate shaker
-
UV-Vis plate reader or LC-MS system
Procedure:
-
Membrane Coating: a. Add 5 µL of the phospholipid solution to each well of the 96-well filter plate, ensuring the membrane is fully coated. b. Allow the solvent to evaporate for at least 30 minutes.
-
Preparation of Plates: a. Fill the wells of the acceptor plate with 300 µL of PBS. b. Prepare the donor solutions by diluting the test peptides and controls in PBS to the final desired concentration (typically with a final DMSO concentration of <1%).
-
Assay Incubation: a. Carefully place the lipid-coated filter plate onto the acceptor plate, ensuring no air bubbles are trapped. b. Add 200 µL of the donor solution to each well of the filter plate. c. Cover the plate assembly and incubate at room temperature with gentle shaking for 4-18 hours.
-
Quantification: a. After incubation, carefully separate the filter and acceptor plates. b. Determine the concentration of the peptide in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).
-
Calculation of Apparent Permeability (Papp): The apparent permeability coefficient is calculated using the following equation:
Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - ([C]A / [C]eq))
Where:
-
VD = Volume of the donor well
-
VA = Volume of the acceptor well
-
A = Area of the membrane
-
t = Incubation time
-
[C]A = Concentration in the acceptor well
-
[C]eq = Equilibrium concentration
-
Protocol 3: Caco-2 Cell Permeability Assay
This assay uses a monolayer of human colon adenocarcinoma cells (Caco-2) as a model of the intestinal epithelial barrier to assess both passive and active transport of compounds.
Materials:
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Transwell® inserts (e.g., 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS)
-
Test peptides and control compounds
-
Transepithelial Electrical Resistance (TEER) meter
-
LC-MS/MS system
Procedure:
-
Cell Seeding and Differentiation: a. Seed Caco-2 cells onto the Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm². b. Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions. c. Monitor the integrity of the cell monolayer by measuring the TEER. A TEER value > 250 Ω·cm² typically indicates a well-formed monolayer.
-
Permeability Assay (Apical to Basolateral): a. Wash the Caco-2 monolayers with pre-warmed HBSS. b. Add HBSS containing the test peptide to the apical (upper) chamber. c. Add fresh HBSS to the basolateral (lower) chamber. d. Incubate the plates at 37°C with 5% CO₂ for a defined period (e.g., 2 hours). e. At the end of the incubation, collect samples from both the apical and basolateral chambers.
-
Permeability Assay (Basolateral to Apical - for Efflux Assessment): a. To assess active efflux, perform the assay in the reverse direction by adding the test peptide to the basolateral chamber and sampling from the apical chamber.
-
Sample Analysis: a. Analyze the concentration of the peptide in the collected samples using LC-MS/MS.
-
Calculation of Apparent Permeability (Papp) and Efflux Ratio: a. Calculate the Papp value for both directions using a similar formula as in the PAMPA assay, adjusting for the specific volumes and surface area of the Transwell® insert. b. The efflux ratio is calculated as: Efflux Ratio = Papp (B→A) / Papp (A→B). An efflux ratio greater than 2 suggests that the peptide is a substrate for active efflux transporters.
Visualizations
Mechanism of Enhanced Cell Permeability
Caption: N-methylation enhances peptide cell permeability by reducing desolvation energy.
Experimental Workflow for Synthesis and Evaluation of N-Methylated Peptides
Caption: Workflow for synthesis and evaluation of N-methylated peptides.
Logical Relationship of N-Methylation Benefits
Caption: Key benefits of peptide N-methylation for drug development.
References
- 1. In Sequence Methylation - Lokey Lab Protocols [lokeylab.wikidot.com]
- 2. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 3. Mastering Lipinski Rules for Effective Drug Development [bioaccessla.com]
- 4. benchchem.com [benchchem.com]
- 5. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Minimizing Racemization During N-Methylation of Amino Acids
Welcome to our technical support center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of N-methylation of amino acids while preserving stereochemical integrity.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern during N-methylation of amino acids?
Racemization is the process that results in the formation of an equal mixture of both enantiomers (a racemic mixture) from a single, pure enantiomer. In the context of amino acids, the chiral center at the alpha-carbon (Cα) is susceptible to inversion under certain chemical conditions. This is a significant concern in peptide and drug development because the biological activity of a molecule is often highly dependent on its specific three-dimensional structure. Loss of stereochemical purity can lead to a dramatic decrease or complete loss of therapeutic efficacy, and in some cases, can even result in toxic side effects.
Q2: Which N-methylation methods are most prone to causing racemization?
Methods that employ strongly basic conditions are generally more susceptible to causing racemization.[1] The strong base can deprotonate the α-carbon, leading to a planar enolate intermediate which can then be protonated from either face, resulting in a mixture of enantiomers. Direct alkylation methods using strong bases like sodium hydride (NaH) with methyl iodide (MeI) can present a higher risk of racemization if not carefully controlled.[1][2]
Q3: Which N-methylation methods are known to minimize racemization?
Several methods are favored for their ability to minimize racemization:
-
Reductive Amination (e.g., Eschweiler-Clarke reaction): This method is widely considered to be a mild and racemization-free process.[1][3] It involves the reaction of the amino acid with formaldehyde (B43269) to form an imine, which is then reduced in situ by a reducing agent like formic acid or sodium cyanoborohydride.[3][4]
-
Fukuyama-Mitsunobu Reaction: This two-step procedure, often performed on a solid support, is known for its mild reaction conditions.[1][5][6][7][8] The amine is first protected with a 2-nitrobenzenesulfonyl (o-NBS) group, followed by methylation.[1][5]
-
Diazomethane (B1218177) with N-Nosyl Protection: The methylation of N-nosyl-protected α-amino acid methyl esters with diazomethane has been shown to proceed without any detectable racemization.[9] However, diazomethane is a hazardous reagent and requires special handling precautions.
Q4: How does the choice of N-protecting group influence racemization?
The N-protecting group plays a crucial role in the acidity of the α-proton. N-acyl derivatives, for instance, are more prone to racemization because the electron-withdrawing nature of the acyl group increases the acidity of the α-proton, making it easier to abstract under basic conditions.[1] The use of protecting groups like 2,4-dinitro-6-phenyl-benzene sulfenyl (DNPBS) has been shown to greatly decrease α-carbon racemization compared to standard Fmoc-protection in solid-phase peptide synthesis.[10]
Troubleshooting Guide
| Problem | Possible Causes | Solutions & Recommendations |
| Significant Racemization Detected | Strongly Basic Conditions: Use of strong bases like NaH can lead to epimerization at the α-carbon.[1] | - Employ milder bases when possible.- Consider switching to a method known for minimal racemization, such as Reductive Amination or the Fukuyama-Mitsunobu reaction.[1] |
| High Reaction Temperature: Elevated temperatures can increase the rate of racemization.[1] | - Perform the methylation at the lowest effective temperature. Monitor the reaction closely to avoid prolonged heating. | |
| Inappropriate N-Protecting Group: Certain protecting groups can increase the acidity of the α-proton.[1] | - For methods prone to racemization, avoid N-acyl protecting groups. Consider using protecting groups like o-NBS or nosyl. | |
| Low Yield of N-methylated Product | Incomplete Deprotonation: The nitrogen atom must be sufficiently nucleophilic to react with the methylating agent. | - For methods like the Benoiton protocol (NaH/MeI), ensure the sodium hydride is fresh and the reaction is conducted under strictly anhydrous conditions.[1] |
| Steric Hindrance: Bulky side chains on the amino acid can impede the approach of the methylating agent. | - Consider using a less sterically hindered methylating agent. Microwave-assisted synthesis can sometimes overcome steric hindrance in solid-phase methods.[1] | |
| Poor Solubility: The amino acid derivative may not be fully dissolved in the reaction solvent. | - For the Benoiton method, a mixture of THF and DMF can improve solubility.[1] For solid-phase synthesis, ensure proper swelling of the resin. | |
| Over-methylation (Di-methylation) Observed | Excess Methylating Agent: Using a large excess of the methylating agent can lead to the formation of the di-methylated product.[1] | - Carefully control the stoichiometry of the methylating agent. Start with a smaller excess and optimize as needed. |
| Prolonged Reaction Time or High Temperature: These conditions can promote over-methylation. | - Monitor the reaction progress using TLC or LC-MS and quench the reaction once the mono-methylated product is predominant. Running the reaction at a lower temperature can also help control the rate of the second methylation.[1] |
Comparison of N-Methylation Methods Regarding Racemization
| Method | Typical Reagents | General Conditions | Racemization Potential | Advantages | Disadvantages |
| Reductive Amination | Formaldehyde, Formic Acid (Eschweiler-Clarke) or Sodium Cyanoborohydride | Aqueous or organic solvent, near boiling for Eschweiler-Clarke, or cooler for NaBH3CN | Very Low [1][3] | Mild conditions, generally high yields, avoids quaternary ammonium (B1175870) salt formation.[3] | May not be suitable for all substrates, potential for side reactions with certain amino acid side chains.[11] |
| Fukuyama-Mitsunobu | 2-Nitrobenzenesulfonyl chloride, Methylating agent (e.g., CH3I, (CH3)2SO4), Base (e.g., DBU) | Two-step process, often on solid-phase | Low [1][12] | Robust and applicable to most amino acids, mild conditions.[5] | Two-step process adds complexity. |
| Direct Alkylation | Methyl Iodide or Dimethyl Sulfate, Strong Base (e.g., NaH) | Anhydrous organic solvent | High (if not optimized)[1][2] | Direct and often high-yielding. | Prone to racemization under strongly basic conditions, risk of over-methylation.[1] |
| Diazomethane | Diazomethane, N-Nosyl protected amino acid | Ethereal solution | Very Low [9] | High yields, clean reaction. | Diazomethane is explosive and toxic, requiring specialized handling. |
| Oxazolidinone Method | Formaldehyde source, followed by reduction | Multi-step process | Low | A unified approach applicable to all 20 common amino acids.[13] | Multi-step synthesis can be lengthy. |
Experimental Protocols
Protocol 1: Reductive N-Methylation using Formaldehyde and Sodium Cyanoborohydride
This protocol describes a general procedure for the N-monomethylation of an amino acid.
Materials:
-
Amino acid
-
Aqueous formaldehyde (37%)
-
Sodium cyanoborohydride (NaBH3CN)
-
N,N-dimethylformamide (DMF) or other suitable solvent
-
Dilute HCl for workup
Procedure:
-
Dissolve the amino acid in the chosen solvent.[1]
-
Add aqueous formaldehyde to the solution.[1]
-
Cool the reaction mixture in an ice bath.[1]
-
Slowly and portion-wise, add the sodium cyanoborohydride, ensuring the temperature is maintained.[1]
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).[1]
-
Carefully quench the reaction with dilute acid.[1]
-
Purify the N-methylated amino acid from the reaction mixture, typically by chromatography or crystallization.[1]
Protocol 2: On-Resin N-Methylation via the Fukuyama-Mitsunobu Reaction
This protocol is adapted for solid-phase peptide synthesis.
Materials:
-
Peptide-resin with a free N-terminal amine
-
2-Nitrobenzenesulfonyl chloride (o-NBS-Cl)
-
Collidine or other suitable non-nucleophilic base
-
Methylating agent (e.g., methyl p-toluenesulfonate)
-
Base for methylation (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU))
-
Thiophenol and DBU for deprotection
-
N,N-Dimethylformamide (DMF)
Procedure:
-
o-NBS Protection: Swell the resin in DMF. Treat the resin with a solution of o-NBS-Cl and collidine in DMF.[1]
-
Wash the resin thoroughly with DMF.
-
Methylation: Treat the o-NBS protected resin with the methylating agent and DBU in DMF.[1]
-
Wash the resin thoroughly with DMF.
-
o-NBS Deprotection: Treat the resin with a solution of thiophenol and DBU in DMF to remove the o-NBS group.[1]
-
Wash the resin thoroughly to yield the N-methylated peptide on the solid support.
Visualizing the Workflow
Caption: Decision tree for selecting an N-methylation method to minimize racemization.
Caption: Workflow for on-resin N-methylation using the Fukuyama-Mitsunobu reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 4. New method for the synthesis of N-methyl amino acids containing peptides by reductive methylation of amino groups on the solid phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. EP2110380A1 - Alpha-N-methylation of amino acids - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. CN101560167A - Alpha-n-methylation of amino acids - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Troubleshooting low yield in Boc-N-methyl-L-alanine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields and other issues during the synthesis of Boc-N-methyl-L-alanine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for Boc-N-methyl-L-alanine?
A1: The most prevalent method is the N-methylation of Boc-L-alanine. This typically involves the use of a methylating agent, such as methyl iodide (CH₃I), in the presence of a strong base like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF).[1][2][3][4][5] The base deprotonates the nitrogen of the Boc-protected amine, allowing for nucleophilic attack on the methyl iodide.
Q2: What are the primary causes of low yield in this synthesis?
A2: Low yields in the synthesis of Boc-N-methyl-L-alanine can stem from several factors:
-
Incomplete Methylation: Insufficient reaction time, temperature, or reagent activity can lead to a significant amount of unreacted Boc-L-alanine remaining.[1]
-
Over-methylation: The formation of the byproduct, Boc-N,N-dimethyl-L-alanine, is a common issue that reduces the yield of the desired mono-methylated product.[1][6]
-
Steric Hindrance: The bulky tert-butoxycarbonyl (Boc) group can sterically hinder the approach of the methylating agent to the nitrogen atom, slowing down the reaction.[7][8]
-
Side Reactions: Undesired reactions can occur, particularly if the starting materials or reagents are not pure or if the reaction conditions are not carefully controlled.
-
Product Loss During Workup and Purification: The purification process, often involving extraction and chromatography or recrystallization, can lead to a loss of the final product.[6]
Q3: How can I minimize the formation of the di-N-methyl-L-alanine byproduct?
A3: To minimize over-methylation, it is crucial to carefully control the stoichiometry of the methylating agent (e.g., methyl iodide).[1] Using a slight excess or a 1:1 molar ratio of the methylating agent to the N-protected L-alanine can help reduce the formation of the dimethylated byproduct.[1] Additionally, optimizing reaction time and temperature is critical; prolonged reaction times or elevated temperatures can favor the formation of the di-methylated product.
Q4: What are the best methods for purifying crude Boc-N-methyl-L-alanine?
A4: The choice of purification method depends on the primary impurities.
-
Recrystallization: This can be an effective method for removing both unreacted Boc-L-alanine and the more non-polar N,N-dimethyl-L-alanine byproduct.[6] Experimenting with different solvent systems is often necessary to achieve selective crystallization.[6]
-
Chromatography: Reversed-phase HPLC or flash chromatography on silica (B1680970) gel can effectively separate Boc-N-methyl-L-alanine from the more non-polar N,N-dimethyl-L-alanine.[6]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting & Optimization |
| Low yield of Boc-L-alanine in the protection step | Incomplete reaction; incorrect pH. | Ensure the pH is maintained between 9-10 during the addition of Boc₂O. Allow the reaction to proceed overnight to ensure completion.[1] |
| Incomplete methylation of Boc-L-alanine | Inactive reagents (NaH, CH₃I); insufficient reaction time or temperature; steric hindrance. | Ensure sodium hydride and methyl iodide are fresh and stored under anhydrous conditions.[1] Increase reaction time and/or temperature cautiously while monitoring for byproduct formation. Consider using a less sterically hindered protecting group if possible, although this would alter the overall synthetic strategy. |
| Significant over-methylation (di-N-methyl-L-alanine formation) | Excess methylating agent; prolonged reaction time or high temperature. | Carefully control the stoichiometry of methyl iodide, using a 1:1 or slight excess molar ratio to Boc-L-alanine.[1] Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. |
| Low yield or incomplete deprotection of the Boc group | Insufficient acid concentration or time; steric hindrance from the N-methyl group. | For solid-phase synthesis, ensure proper resin swelling.[9] For solution-phase, increase the concentration of trifluoroacetic acid (TFA) or the reaction time.[9] The N-methyl group can increase steric hindrance, requiring more forcing conditions for deprotection compared to non-methylated amino acids.[9] |
| Difficulty in purifying the final product | Similar polarities of the desired product, starting material, and byproducts. | Utilize reversed-phase HPLC or flash chromatography for separation based on small polarity differences.[6] Experiment with various solvent systems for recrystallization to achieve selective precipitation of the desired product.[6] |
Experimental Protocols
Protocol 1: Synthesis of Boc-L-alanine
-
Dissolution: Dissolve L-alanine (1 g) in a mixture of 1,4-dioxane (B91453) (22 mL) and H₂O (11 mL) at 0°C.[1]
-
pH Adjustment: Adjust the pH to 9-10 using a 10% NaOH aqueous solution.[1]
-
Boc Protection: Add di-tert-butyl dicarbonate (B1257347) (Boc₂O, 2.45 g) to the mixture and stir overnight at room temperature.[1]
-
Workup:
-
Wash the mixture with 50 mL of ethyl acetate (B1210297).[1]
-
Acidify the aqueous layer to pH 2 with 2 M HCl.[1]
-
Extract the product with 2 x 100 mL of ethyl acetate.[1]
-
Dry the combined ethyl acetate extracts over anhydrous sodium sulfate (B86663) (Na₂SO₄) and remove the solvent under reduced pressure to yield a white solid.[1]
-
Protocol 2: N-methylation of Boc-L-alanine
-
Preparation: Stir Boc-L-alanine (1.9 g) in tetrahydrofuran (THF, 20 mL) in an ice bath under an inert atmosphere.[1]
-
Reagent Addition:
-
Reaction: Allow the mixture to stir at room temperature for 24 hours.[1]
-
Quenching and Workup:
-
Quench the reaction by adding 100 mL of H₂O.[1]
-
Wash the reaction mixture with 200 mL of diethyl ether.[1]
-
Adjust the pH of the aqueous layer to 3 using 5 M HCl.[1]
-
Extract the product with 2 x 100 mL of chloroform (B151607).[1]
-
Dry the combined chloroform extracts over Na₂SO₄ and evaporate the solvent under vacuum to yield a white solid.[1]
-
Visualizations
Caption: Workflow for the three-step chemical synthesis of Boc-N-methyl-L-alanine.
Caption: Logical workflow for troubleshooting low yield in the N-methylation step.
References
- 1. benchchem.com [benchchem.com]
- 2. N-Methylation of Boc amino acids - Lokey Lab Protocols [lokeylab.wikidot.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. On the selective N-methylation of BOC-protected amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Preventing over-methylation side reactions with methyl iodide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and troubleshoot over-methylation side reactions when using methyl iodide.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of over-methylation with methyl iodide?
Over-methylation, the addition of more methyl groups than desired, is a common side reaction when using a highly reactive methylating agent like methyl iodide. The primary causes include:
-
Excess Equivalents of Methyl Iodide: Using a large excess of methyl iodide can drive the reaction towards multiple methylations, especially if there are multiple reactive sites.
-
Prolonged Reaction Times: Allowing the reaction to proceed for too long can lead to the methylation of less reactive sites or secondary methylation of the desired product.
-
High Reaction Temperatures: Increased temperatures can provide the necessary activation energy for the methylation of less nucleophilic sites, leading to undesired byproducts.
-
Strongly Basic Conditions: The choice and concentration of the base can significantly influence the deprotonation of various functional groups, creating multiple nucleophilic centers susceptible to methylation.[1][2]
-
Substrate Reactivity: The inherent electronic and steric properties of the substrate can predispose it to over-methylation.
Q2: How can I selectively methylate a specific functional group in a polyfunctional molecule?
Achieving selective methylation requires careful control of reaction conditions and, in some cases, the use of protecting groups. Key strategies include:
-
Stoichiometry Control: Use the minimum effective amount of methyl iodide, ideally close to a 1:1 molar ratio for mono-methylation.
-
Temperature Management: Run the reaction at the lowest temperature that allows for a reasonable reaction rate of the desired methylation. This can be from room temperature down to 0°C or even lower.
-
Choice of Base: A milder base can selectively deprotonate the most acidic proton, leading to a more controlled reaction. For instance, using K₂CO₃ might be preferable to stronger bases like NaH or LDA in certain cases.[2][3]
-
Solvent Selection: The solvent can influence the reactivity of both the nucleophile and the electrophile. Polar aprotic solvents like DMF or acetone (B3395972) are common.[4]
-
Protecting Groups: If a molecule contains multiple sites of similar reactivity (e.g., two different hydroxyl groups), it may be necessary to protect the less reactive group, perform the methylation, and then deprotect it.
Q3: What are some safer and more selective alternatives to methyl iodide?
While methyl iodide is effective, its toxicity and high reactivity can be problematic.[5] Several alternatives are available, each with its own advantages and disadvantages.[5][6][7]
| Methylating Agent | Formula | Key Advantages | Key Disadvantages |
| Methyl Iodide | CH₃I | High reactivity, good for a wide range of nucleophiles.[5] | Highly toxic, potential carcinogen, can lead to over-methylation.[5] |
| Dimethyl Sulfate (B86663) (DMS) | (CH₃)₂SO₄ | Lower cost, higher boiling point (easier to handle).[5] | Highly toxic, suspected carcinogen.[5][8] |
| Methyl Triflate (MeOTf) | CH₃SO₃CF₃ | Extremely potent, effective for unreactive substrates.[5] | Significantly more expensive.[5] |
| Dimethyl Carbonate (DMC) | (CH₃O)₂CO | Environmentally friendly ("green" reagent), low toxicity.[7] | Requires higher temperatures, less reactive.[6] |
| Methanol (B129727) (with activating agents) | CH₃OH | Low cost, low toxicity. | Requires activating agents, often harsh conditions.[6] |
Q4: How can I monitor the progress of my methylation reaction to avoid over-methylation?
Regular monitoring of the reaction is crucial. The most common techniques are:
-
Thin Layer Chromatography (TLC): A quick and easy method to qualitatively track the consumption of the starting material and the formation of the desired product and byproducts.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the relative amounts of starting material, desired product, and any over-methylated species.[9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for volatile compounds, providing separation and identification of reaction components.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to analyze aliquots of the reaction mixture to determine the conversion and identify the structures of the products being formed.
Troubleshooting Guides
Problem 1: My TLC/HPLC analysis shows the formation of multiple products with higher polarity than my desired mono-methylated product.
-
Possible Cause: Over-methylation is occurring, leading to di- or tri-methylated byproducts which are often more polar.
-
Solution Workflow:
Caption: Troubleshooting over-methylation.
Problem 2: The reaction is sluggish, and upon increasing the temperature or reaction time, I get a complex mixture of products.
-
Possible Cause: The desired methylation is slow under mild conditions, but forcing conditions leads to non-selective reactions.
-
Troubleshooting Steps:
-
Re-evaluate your base/solvent system: The chosen base may not be strong enough to efficiently deprotonate the target functional group in the chosen solvent. Consider a stronger base or a more suitable solvent (e.g., switching from acetone to DMF).[4]
-
Consider a more potent methylating agent: If the substrate is particularly unreactive, methyl iodide may not be sufficient. Methyl triflate could be a more effective, albeit more expensive, alternative.[5]
-
Catalyst Addition: In some cases, additives like phase-transfer catalysts (for biphasic systems) or specific salts can enhance the rate of the desired reaction.
-
Problem 3: I am trying to methylate a phenol, but I am also seeing C-methylation on the aromatic ring.
-
Possible Cause: The phenoxide ion is an ambidentate nucleophile, meaning it can react at the oxygen (O-methylation) or the carbon of the ring (C-methylation). C-alkylation is often favored under harsher conditions.
-
Solution Strategy:
Caption: Favoring O- over C-methylation.
Experimental Protocols
Protocol 1: General Procedure for Mono-Methylation of a Phenol using Methyl Iodide
This protocol provides a starting point for the selective mono-methylation of a phenolic hydroxyl group.
-
Preparation:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the phenolic substrate (1.0 eq).
-
Dissolve the substrate in a suitable anhydrous solvent (e.g., acetone or DMF, ~0.1-0.5 M).[4]
-
-
Deprotonation:
-
Add a mild base, such as anhydrous potassium carbonate (K₂CO₃, 1.5-2.0 eq), to the solution.[2]
-
Stir the suspension at room temperature for 30-60 minutes.
-
-
Methylation:
-
Add methyl iodide (CH₃I, 1.1-1.2 eq) dropwise to the stirring suspension.
-
Monitor the reaction progress by TLC or HPLC every 30-60 minutes.
-
-
Work-up:
-
Once the starting material is consumed, filter the reaction mixture to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
-
Purification:
-
Purify the crude product by flash column chromatography, recrystallization, or distillation as appropriate.
-
Protocol 2: Analytical Monitoring of Methylation by HPLC
This protocol outlines a general method for monitoring the reaction progress.
-
Sample Preparation:
-
At designated time points, withdraw a small aliquot (~10-20 µL) from the reaction mixture.
-
Quench the aliquot in a vial containing a suitable solvent (e.g., acetonitrile (B52724)/water mixture, ~1 mL).
-
Filter the diluted sample through a syringe filter (0.22 or 0.45 µm) into an HPLC vial.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid. For example, a linear gradient from 10% B to 90% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength where the starting material and products have significant absorbance.
-
-
Data Analysis:
-
Integrate the peak areas of the starting material, desired product, and any byproducts.
-
Calculate the percentage conversion and the relative amounts of each species to determine the optimal reaction time to maximize the yield of the desired product while minimizing over-methylation.
-
Disclaimer: These protocols are intended as general guidelines. Reaction conditions should be optimized for each specific substrate. Always handle methyl iodide in a well-ventilated fume hood and wear appropriate personal protective equipment due to its high toxicity.[5][10]
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. ias.ac.in [ias.ac.in]
- 3. Iodomethane - Wikipedia [en.wikipedia.org]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. Green chemistry metrics: a comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. arkat-usa.org [arkat-usa.org]
- 9. An analytical method for the detection of methylation differences at specific chromosomal loci using primer extension and ion pair reverse phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuropsychiatric manifestations of methyl iodide - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming steric hindrance in peptide coupling with N-methyl-alanine
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, protocols, and comparative data for overcoming the challenges associated with the peptide coupling of sterically hindered N-methyl-alanine (NMe-Ala).
Frequently Asked Questions (FAQs)
Q1: Why is peptide bond formation with N-methyl-alanine so challenging?
The primary difficulty arises from steric hindrance. The methyl group on the amide nitrogen physically obstructs the approach of an incoming activated amino acid's electrophilic carbonyl carbon.[1] This steric bulk significantly slows down the reaction rate compared to coupling with primary amines.[1] Furthermore, the N-methyl group reduces the nucleophilicity of the secondary amine, making bond formation inherently less favorable. This challenge is amplified when coupling one N-methylated amino acid onto another.[1][2]
Q2: Are standard coupling reagents like DCC or HBTU effective for N-methyl-alanine?
Standard carbodiimide (B86325) reagents such as DCC and DIC, as well as common uronium salts like HBTU and HCTU, are often inefficient for coupling sterically hindered N-methylated amino acids, frequently resulting in low yields and incomplete reactions.[1][3] While HBTU can sometimes be used, more potent reagents are highly recommended to achieve satisfactory results.[2]
Q3: What are the most effective coupling reagents for N-methyl-alanine?
For difficult couplings involving N-methylated residues, aminium/uronium reagents that form highly reactive OAt esters, such as HATU, or phosphonium (B103445) salt reagents like PyAOP and PyBOP, are considered the most effective.[1][3][4] The use of additives like HOAt can further enhance coupling efficiency.[1][4] Oxyma-based reagents like COMU also show superior performance and are considered safer alternatives to benzotriazole-based reagents.[5] For exceptionally challenging couplings, converting the carboxylic acid to an acyl fluoride (B91410) can be a powerful strategy.[3][6]
Q4: How can I monitor the completion of a coupling reaction with N-methyl-alanine?
The standard ninhydrin (B49086) (Kaiser) test is ineffective for monitoring coupling to secondary amines like N-methyl-alanine because it does not produce the characteristic blue color.[1] A bromophenol blue test is the recommended alternative to accurately monitor the reaction's progress.[1][2] A blue to green color indicates an incomplete reaction, while a yellow color signifies completion.[2]
Q5: What are common side reactions when coupling N-methyl-alanine and how can they be minimized?
A key side reaction is epimerization (racemization) at the chiral center of the activated amino acid.[7] This risk increases with stronger bases, higher temperatures, and prolonged reaction times.[3] Using additives like HOAt or Oxyma Pure and weaker bases like sym-collidine can help suppress epimerization.[3][5] Another potential issue, especially in solid-phase synthesis, is the formation of diketopiperazines (DKPs).[1][4] This can be minimized by using 2-chlorotrityl chloride resin.[1]
Troubleshooting Guide
This section addresses specific problems encountered during the coupling of N-methyl-alanine.
Problem: Low or No Coupling Yield
If you are experiencing poor coupling efficiency, consult the following workflow.
Caption: Troubleshooting workflow for low yield NMe-Ala coupling.
Detailed Steps:
-
Evaluate Your Coupling Reagent : If you are using standard reagents like HBTU, HCTU, or DIC, they may not be potent enough.[1] Switch to a recommended reagent like HATU, PyAOP, or COMU.[1][5]
-
Perform a Double Coupling : A very common and effective strategy is to repeat the coupling step with a fresh portion of activated amino acid and reagents to drive the reaction to completion.[1][3] For extremely difficult sequences, a triple coupling may be necessary.[1]
-
Utilize Microwave Synthesis : Microwave energy can significantly accelerate coupling reactions, driving difficult couplings of sterically hindered amino acids to completion quickly and efficiently.[8][9][10] This method can reduce reaction times from hours to minutes.[10][11]
-
Consider Acyl Fluorides : In particularly stubborn cases, in-situ formation of amino acid fluorides creates a highly reactive species that can overcome significant steric barriers.[3][5][6]
Problem: Significant Epimerization Detected in Product
Epimerization is a critical issue that compromises the chiral purity of the final peptide.
Caption: Key strategies for minimizing epimerization.
Detailed Steps:
-
Optimize the Base : Strong bases like DIPEA can promote the abstraction of the alpha-proton, leading to racemization.[7] Consider using a weaker tertiary base such as N-methylmorpholine (NMM) or sym-collidine, especially in sensitive cases.[5]
-
Use Racemization-Suppressing Additives : Additives are crucial for minimizing epimerization. While HOBt is standard, HOAt and Oxyma Pure are more effective at suppressing racemization, particularly in challenging couplings.[3][12]
-
Control the Temperature : Lowering the reaction temperature can significantly reduce the rate of epimerization.[12] For reagents like PyBroP, it is recommended to start the reaction at 0 °C before allowing it to proceed at room temperature.[2][13]
Comparative Data: Coupling Reagent Performance
While exact yields are sequence-dependent, the following table summarizes the relative effectiveness of common coupling reagents for sterically hindered N-methylated amino acids based on literature consensus.
| Reagent Class | Reagent Name | Relative Effectiveness | Key Characteristics & Recommendations |
| Carbodiimide | DIC, DCC | Low | Generally inefficient for hindered couplings; high risk of side reactions.[3] Not recommended. |
| Aminium/Uronium | HBTU, HCTU | Moderate | Often result in low yields for N-methyl amino acids.[1][2] Can be attempted but are not ideal. |
| HATU | High | Highly recommended. Forms a more reactive OAt ester intermediate.[1][5][14] Considered one of the most efficient reagents. | |
| COMU | High | Excellent alternative to HATU.[5] Based on Oxyma Pure, making it a safer, non-explosive option with high reactivity.[5] | |
| Phosphonium | PyBOP | Moderate-High | Effective, especially when used with HOAt as an additive.[1][4] |
| PyAOP | High | Highly recommended. A phosphonium-based reagent, very effective for hindered couplings, including N-Me to N-Me linkages.[1][4][14] | |
| PyBroP | High | A bromophosphonium reagent used for particularly challenging couplings.[1][13] | |
| Other | BOP-Cl | Moderate-High | Can be useful for couplings of N-methylated amino acids.[1][2] |
| TFFH, BTC | High | Reagents that generate highly reactive acyl fluorides or chlorides in situ.[5][15] Excellent for the most difficult cases. |
Experimental Protocols
Protocol 1: Standard HATU Coupling on Solid Support
This protocol details a robust method for coupling an Fmoc-protected amino acid onto a resin-bound peptide terminating with N-methyl-alanine.
-
Resin Preparation : Following the standard Fmoc deprotection of the N-terminal N-methyl-alanine on the resin, wash the resin thoroughly with DMF (3 x 1 min).
-
Reagent Solution Preparation (Pre-activation) : In a separate vessel, prepare the activation mixture. For a 0.1 mmol scale synthesis, dissolve:
-
Fmoc-amino acid (4 equivalents, 0.4 mmol)
-
HATU (3.9 equivalents, 0.39 mmol)
-
A non-nucleophilic base such as DIPEA or DIEA (8 equivalents, 0.8 mmol)[2]
-
Dissolve all components in an appropriate volume of DMF or NMP (e.g., 2 mL).
-
-
Activation : Gently agitate the solution for 1-5 minutes at room temperature to allow for pre-activation of the carboxylic acid.[2][3]
-
Coupling Reaction : Add the activated amino acid solution to the washed, deprotected resin.
-
Reaction Time : Agitate the resin slurry at room temperature for 45-60 minutes.[3] For particularly difficult couplings, this time can be extended to 2 hours or more.
-
Monitoring : Remove a small sample of resin beads, wash them with methanol, and perform a bromophenol blue test to check for completion.[2] If the test is positive (blue/green), perform a second coupling (see step 8).
-
Washing : Once the reaction is complete (test is yellow), filter the resin and wash thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
Double Coupling (Optional) : If the first coupling is incomplete, filter the resin, wash once with DMF, and repeat steps 2-7 with a fresh solution of activated amino acid.[3]
Protocol 2: Microwave-Assisted Coupling
This protocol leverages microwave energy to accelerate the coupling reaction, significantly reducing the required time.
-
Resin Preparation : Swell the resin (e.g., 0.1 mmol scale) in a microwave-compatible reaction vessel with DMF or NMP. Perform standard Fmoc deprotection, which can also be accelerated by microwave (e.g., 3 minutes at 75°C).[10] Wash the resin with DMF.
-
Reagent Addition : To the vessel containing the deprotected resin, add:
-
Fmoc-amino acid (5 equivalents, 0.5 mmol)
-
Coupling reagent (e.g., DIC, 5 equivalents, 0.5 mmol)
-
Additive (e.g., Oxyma Pure, 5 equivalents, 0.5 mmol)
-
An appropriate volume of DMF or NMP.
-
-
Microwave Program : Perform the coupling reaction in a microwave peptide synthesizer. A typical program for a hindered coupling is 5-10 minutes at a temperature of 75-90°C.[8][10]
-
Post-Coupling Wash : After the microwave program is complete, filter the resin and wash thoroughly with DMF.
-
Monitoring : Check for reaction completion using the bromophenol blue test. If necessary, a second microwave coupling can be performed.
-
Final Wash : Once coupling is complete, wash the resin with DMF (3x) and DCM (3x) to prepare for the next synthesis step.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bachem.com [bachem.com]
- 6. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 7. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 9. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 10. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 13. peptide.com [peptide.com]
- 14. peptide.com [peptide.com]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Monitoring N-Methylated Amino Acid Coupling
This guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting advice for monitoring the coupling of N-methylated amino acids in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Why is the standard Kaiser test unreliable for monitoring N-methylated amino acid coupling?
A1: The Kaiser test is designed to detect primary amines.[1] It relies on a reaction with ninhydrin (B49086) to produce a characteristic intense blue color.[2] N-methylated amino acids are secondary amines, which do not react in the same way with ninhydrin.[2][3] At best, they may produce a weak or ambiguous red-brown color, making it difficult to accurately assess the completion of a coupling reaction.[2][3] This unreliability can lead to the erroneous continuation of the synthesis with an incomplete coupling, resulting in deletion sequences in the final peptide.[4]
Q2: What are the most common and reliable alternative tests for monitoring N-methylated couplings?
A2: Several qualitative colorimetric tests are effective for detecting secondary amines like N-methylated residues. The most common alternatives include the Chloranil (B122849) test, the Bromophenol Blue test, and the 2,4,6-Trinitrobenzenesulfonic acid (TNBS) test.[2][4] These tests are based on different chemical principles than the Kaiser test and produce distinct color changes in the presence of free secondary amines.[2]
Q3: Can these alternative tests also detect primary amines?
A3: Yes, the Chloranil and TNBS tests can detect both primary and secondary amines.[2] The Bromophenol Blue test is an acid-base indicator test that also detects the basicity of both primary and secondary amino groups.[2][4] This makes them versatile for monitoring various stages of peptide synthesis, not just for N-methylated residues.[2]
Q4: I'm observing a false positive with my monitoring test. What could be the cause?
A4: False positives can arise from several sources. With tests like the Kaiser test, excess heating can cause premature cleavage of the Fmoc protecting group, exposing a primary amine and leading to a false positive result.[2] For all tests, inadequate washing of the resin before the test is a common issue. Residual basic reagents, such as DIPEA, or unreacted acidic reagents can interfere with the test's chemistry and produce a misleading color change.[2] It's crucial to ensure the resin is thoroughly washed with a suitable solvent like DMF before performing any monitoring test.[2]
Comparison of Alternative Monitoring Tests
The following table summarizes the key characteristics of the most common alternative tests for monitoring N-methylated amino acid coupling.
| Test Method | Principle | Positive Result (Free Amine) | Negative Result (Complete Coupling) | Approx. Time | Key Advantages | Limitations |
| Chloranil Test | Formation of a charge-transfer complex | Blue beads[2][5] | No color change or faint yellow | 5 minutes[2][5] | Reliable for secondary amines.[6] Safer than Kaiser test (no KCN).[5] | Can detect both primary and secondary amines.[7] Sensitivity can be procedure-dependent.[6] |
| Bromophenol Blue Test | Acid-base indicator | Blue or Green beads/solution[4][8] | Yellow beads/solution[4][8] | < 5 minutes | Rapid and simple to perform.[8] | Interference from residual acidic or basic reagents.[2] |
| TNBS Test | Formation of a colored trinitrophenyl derivative | Orange to Red beads[7] | Colorless or yellow beads | ~10-15 minutes | Sensitive for detecting low levels of free amines.[7] | Reagents can be light-sensitive. Slower than other tests. |
| Isatin Test | Reaction with N-terminal proline and other secondary amines | Blue beads[2] | No color change | 5-10 minutes (requires heating)[2] | Good alternative for proline and similar residues.[2] | Requires heating to 100°C.[2] |
Troubleshooting Guide
Problem 1: The Chloranil test shows no color change, but I suspect the coupling is incomplete.
-
Possible Cause: Reagent degradation. The acetaldehyde (B116499) and chloranil solutions, typically dissolved in DMF, can degrade over time.
-
Solution: Prepare fresh acetaldehyde and chloranil solutions.[2] Ensure they are stored correctly, often refrigerated and protected from light, as specified by the supplier.[5]
-
Possible Cause: Insufficient reaction time.
-
Solution: Ensure the test is allowed to stand for the full recommended time (e.g., 5 minutes) at room temperature to allow the color to develop fully.[2][5]
Problem 2: The Bromophenol Blue test result is ambiguous (e.g., a muddy green-yellow).
-
Possible Cause: Inadequate washing. Residual base (like DIPEA) or acid from the coupling cocktail can interfere with the pH-based color change.
-
Solution: Before adding the test solution, wash the resin sample thoroughly with fresh DMF and then methanol (B129727) to remove all soluble reagents.[4][8]
-
Possible Cause: Test solution is too concentrated or diluted.
-
Solution: Prepare the Bromophenol Blue test solution precisely according to the established protocol (e.g., 250 mg in 50 ml of DMF).[8]
Problem 3: My coupling reaction is consistently incomplete, even after recoupling.
-
Possible Cause: Severe steric hindrance or peptide aggregation.[2][4] This is common when coupling an N-methylated amino acid onto another hindered or N-methylated residue.
-
Solution 1: Change Coupling Reagents. Switch from standard reagents (like HBTU) to more potent ones such as HATU, PyAOP, or PyBOP, which are more effective for sterically hindered couplings.[4][8]
-
Solution 2: Alter Reaction Conditions. Change the solvent to NMP or DMSO, which can help disrupt aggregation.[2] Performing a double or even triple coupling can also help drive the reaction to completion.[4]
-
Solution 3: Capping. If a small amount of unreacted amine remains after recoupling efforts, it's best to cap the unreacted sites with acetic anhydride. This prevents the formation of deletion peptide impurities in the final product.[2]
Diagrams and Workflows
Caption: Decision workflow for selecting a reaction monitoring test.
Caption: Troubleshooting workflow for incomplete coupling reactions.
Detailed Experimental Protocols
1. Chloranil Test Protocol
-
Reagents:
-
Procedure:
2. Bromophenol Blue Test Protocol
-
Reagent:
-
Procedure:
3. 2,4,6-Trinitrobenzenesulfonic Acid (TNBS) Test Protocol
-
Reagents:
-
Solution A: 1% TNBS (picrylsulfonic acid) in DMF.
-
Solution B: 10% N,N-diisopropylethylamine (DIPEA) in DMF.
-
-
Procedure:
-
Take a small sample of resin (approx. 5 mg) in a test tube.
-
Wash the resin thoroughly with DMF.
-
Add 2-3 drops of Solution A.
-
Add 2-3 drops of Solution B.
-
Mix and let stand at room temperature for 5-10 minutes.
-
Observe the color of the beads.
-
Positive (Incomplete Coupling): Beads turn orange or red.
-
Negative (Complete Coupling): Beads remain colorless or pale yellow.
-
-
References
- 1. fiveable.me [fiveable.me]
- 2. peptide.com [peptide.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. Chloranil Test Kit | TCI AMERICA [tcichemicals.com]
- 6. Detection of secondary amines on solid phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. peptide.com [peptide.com]
Optimizing reaction time for coupling Boc-N-methyl-alanine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the coupling of Boc-N-methyl-alanine.
Frequently Asked Questions (FAQs)
Q1: Why is the coupling reaction with Boc-N-methyl-alanine so slow?
The primary reason for slow and inefficient coupling of N-methylated amino acids like Boc-N-methyl-alanine is steric hindrance.[1] The methyl group on the amide nitrogen physically obstructs the approach of the activated amino acid, leading to significantly slower reaction kinetics compared to non-methylated amino acids.[1] This issue is particularly pronounced when coupling an N-methylated residue onto another N-methylated amino acid.[1]
Q2: My standard coupling reagents (e.g., HBTU, HCTU) are giving low yields. What should I use instead?
Standard uronium-based coupling reagents such as HBTU and HCTU are often not potent enough to overcome the steric hindrance associated with N-methylated amino acids.[1][2] It is highly recommended to switch to more powerful phosphonium-based reagents or specialized uronium/aminium reagents. Reagents like HATU, PyAOP, and PyBOP have demonstrated greater success in these challenging couplings.[1][3] COMU is another effective alternative that avoids potentially explosive byproducts associated with some other reagents.[4]
Q3: I'm observing deletion sequences in my final peptide product. How can I prevent this?
Deletion sequences are a direct result of incomplete coupling reactions.[1] To minimize their occurrence, consider the following strategies:
-
Utilize a more potent coupling reagent: As mentioned in Q2, switching to reagents like HATU, PyAOP, or PyBOP can significantly improve coupling efficiency.[1]
-
Perform double or triple coupling: Repeating the coupling step two or three times can help drive the reaction to completion, which is especially beneficial for highly hindered residues.[1][3]
-
Monitor coupling completion accurately: The standard ninhydrin (B49086) test is not effective for secondary amines like N-methylated amino acids.[1][2] Instead, use the bromophenol blue test to accurately monitor the reaction's progress.[1][2][5]
-
Implement a capping step: After the coupling step, use a capping agent like acetic anhydride (B1165640) to block any unreacted amines, preventing them from reacting in subsequent cycles.[2][6]
Q4: How do I monitor the completion of a coupling reaction with a secondary amine like N-methyl-alanine?
The ninhydrin (Kaiser) test, commonly used to detect free primary amines, is unreliable for N-methylated amino acids as they possess a secondary amine.[2] A false negative or very weak positive result is common. The recommended alternative is the bromophenol blue test , which effectively indicates the presence of unprotected secondary amines.[1][2][5]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues encountered during the coupling of Boc-N-methyl-alanine.
| Problem | Potential Cause | Recommended Solution | Citation |
| Low coupling efficiency / Low final peptide yield | Ineffective coupling reagent | Switch to a more potent reagent such as HATU, PyAOP, PyBOP, or COMU. | [1][3][4] |
| Steric hindrance | Perform double or triple couplings to drive the reaction to completion. | [1][2][3] | |
| Incomplete deprotection of the preceding amino acid | Ensure complete removal of the N-terminal protecting group before coupling. | [6] | |
| Presence of deletion sequences in mass spectrometry | Incomplete coupling | Utilize a more potent coupling reagent and/or perform double coupling. | [1][6] |
| Unreacted amines from the previous cycle | Introduce a capping step with acetic anhydride after the coupling of the hindered residue to block any unreacted amines. | [2][6] | |
| False negative coupling test | Using the ninhydrin (Kaiser) test | Use the bromophenol blue test to accurately monitor coupling completion for N-methylated amines. | [1][2][5] |
| Racemization | Suboptimal activation conditions | For HATU/DIPEA activation, keep preactivation times to a minimum. Additives like HOAt can also help suppress racemization. | [1][4][7] |
Data Presentation: Comparison of Coupling Reagents
The choice of coupling reagent is critical for successfully incorporating sterically hindered amino acids like Boc-N-methyl-alanine.
| Reagent Class | Examples | Additives | Relative Efficacy for Hindered Couplings | Citation |
| Aminium/Uronium (OAt-based) | HATU, TATU | - | Very High. Generally considered the most efficient for hindered couplings. | [3][8] |
| Aminium/Uronium (Oxyma-based) | COMU, PyOxim | Oxyma Pure | High. A safer and effective alternative to triazole-based reagents. | [3][4] |
| Phosphonium (OAt-based) | PyAOP | HOAt | Very High. Excellent for hindered couplings, including N-methyl amino acids. | [1][3] |
| Phosphonium (OBt-based) | PyBOP, BOP | HOBt | Medium-High. Good general-purpose reagents, but less effective than OAt-based for difficult couplings. | [3][8] |
| Aminium/Uronium (OBt-based) | HBTU, TBTU | HOBt | Medium-High. Widely used, but often outperformed by HATU and COMU for sterically demanding couplings. | [3][8] |
Experimental Protocols
Protocol 1: HATU-Mediated Coupling of Boc-N-methyl-alanine
This protocol is designed for coupling a sterically hindered N-methylated amino acid onto a resin-bound peptide with a free N-terminal amine.
-
Resin Preparation: Swell the resin completely in NMP or DMF.
-
Deprotection: Remove the N-terminal protecting group (e.g., Boc) from the resin-bound peptide using standard procedures (e.g., 50% TFA in DCM).[9]
-
Washing: Thoroughly wash the resin with NMP or DMF to remove all traces of the deprotection solution.[2]
-
Amino Acid Activation: In a separate vessel, dissolve Boc-N-methyl-alanine (4 equivalents), HATU (4 equivalents), and N,N-Diisopropylethylamine (DIEA) (8 equivalents) in NMP or DMF.[2][5] Allow to pre-activate for 1-5 minutes.[3]
-
Coupling: Add the activated amino acid solution to the resin and agitate at room temperature for 1-2 hours.[2] For particularly difficult couplings, this time can be extended.[1]
-
Monitoring Coupling Completion: Use the bromophenol blue test to check for the presence of unreacted secondary amines.[1][2]
-
Washing: After a complete coupling, thoroughly wash the resin with DMF to remove any excess reagents and byproducts.[1]
Protocol 2: Double Coupling and Capping Strategy
Use this protocol if a single coupling (Protocol 1) is found to be incomplete.
-
First Coupling: Perform the coupling reaction as described in Protocol 1.
-
Wash: After the initial coupling time, filter the reaction solution away from the resin and wash the resin 3-5 times with NMP or DMF.[2]
-
Second Coupling: Prepare a fresh activation solution of Boc-N-methyl-alanine, HATU, and DIEA as described in Protocol 1. Add this new solution to the resin and allow it to react for another 1-2 hours.[2]
-
Capping (Optional but Recommended): To prevent deletion sequences, cap any remaining unreacted amines.
Protocol 3: Bromophenol Blue Test
This test is used to monitor the completion of the coupling reaction to a secondary amine.[1]
-
Prepare Test Solution: Dissolve 250 mg of bromophenol blue in 50 ml of DMF.[1][5]
-
Procedure:
Visualizations
Caption: Troubleshooting workflow for Boc-N-methyl-alanine coupling.
Caption: Experimental workflow for a single coupling cycle.
Caption: Simplified mechanism for HATU-mediated activation.
References
Technical Support Center: Purification Strategies for Hydrophobic N-Methylated Peptides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of hydrophobic N-methylated peptides. These resources are designed to address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why are hydrophobic N-methylated peptides particularly challenging to purify?
A1: The purification of hydrophobic N-methylated peptides presents a dual challenge. Their inherent hydrophobicity leads to poor solubility in aqueous solutions commonly used in reversed-phase high-performance liquid chromatography (RP-HPLC), a standard method for peptide purification.[1] This can result in aggregation, precipitation on the column, and low recovery.[1][2] N-methylation further increases the peptide's hydrophobicity, exacerbating these issues.[3] Additionally, the N-methylation process itself can introduce specific impurities, such as diastereomers and by-products from side reactions, which may be difficult to separate from the target peptide.[3][4]
Q2: How does N-methylation affect the retention time of a peptide in RP-HPLC?
A2: N-methylation typically increases the retention time of a peptide in RP-HPLC. The addition of a methyl group to the amide backbone reduces the peptide's polarity and increases its overall hydrophobicity.[3] This leads to stronger interactions with the hydrophobic stationary phase (e.g., C18 or C8) of the column, requiring a higher concentration of organic solvent to elute the peptide.[5] The extent of the retention time shift depends on the number and position of the N-methylated residues.
Q3: What are the most common impurities encountered during the synthesis and purification of N-methylated peptides?
A3: Common impurities include deletion sequences, truncated peptides, and products of incomplete deprotection, which are typical for solid-phase peptide synthesis (SPPS).[6] Specific to N-methylation, you may encounter:
-
Under-methylated species: Peptides where not all intended sites have been methylated.
-
Over-methylated species: Although less common, side-chain methylation can occur on certain amino acids like cysteine and histidine.[7]
-
Diastereomers: Racemization can occur during the activation and coupling steps of SPPS, leading to diastereomeric impurities that can be challenging to separate.[4][8]
-
Side-reaction products: For instance, N-methylation of an aspartic acid residue can lead to the formation of aspartimide, a common side reaction.[3][9]
Q4: When should I choose a C4 or C8 column over a C18 column?
A4: While C18 columns are the standard for peptide purification, for highly hydrophobic N-methylated peptides, a less retentive stationary phase is often beneficial. C8 and C4 columns have shorter alkyl chains, leading to weaker hydrophobic interactions.[10][11] This can help to:
-
Reduce the required concentration of organic solvent for elution, which can improve the solubility of the peptide in the mobile phase.
-
Prevent irreversible binding of the peptide to the column.
-
Improve peak shape for very hydrophobic peptides.[11] A general guideline is to consider a C8 or C4 column for larger peptides (e.g., >30 amino acids) or peptides with a high proportion of hydrophobic and N-methylated residues.[10][11]
Troubleshooting Guide
This guide addresses common problems encountered during the RP-HPLC purification of hydrophobic N-methylated peptides.
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Solubility of Crude Peptide | High hydrophobicity of the N-methylated peptide. | - Dissolve the crude peptide in a small amount of a strong organic solvent like dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), or N-methyl-2-pyrrolidone (NMP) before diluting with the initial mobile phase.[12] - Consider using alternative organic modifiers in the mobile phase, such as isopropanol (B130326) or n-propanol, which can enhance the solubility of hydrophobic peptides.[13] |
| Broad or Tailing Peaks | - Secondary interactions with the silica (B1680970) backbone of the column. - Slow kinetics of interaction with the stationary phase. - Column overload. | - Ensure the mobile phase contains an ion-pairing agent like trifluoroacetic acid (TFA) at a concentration of ~0.1%.[14] - Increase the column temperature (e.g., to 40-60 °C) to improve mass transfer and reduce viscosity.[15] - Reduce the sample load on the column. - Use a shallower gradient to improve separation from closely eluting impurities.[14] |
| No Peptide Elution or Poor Recovery | - The peptide is irreversibly adsorbed to the column due to extreme hydrophobicity. - The peptide has precipitated on the column. | - Use a less hydrophobic column (C8, C4, or phenyl).[10][16] - Employ a stronger organic solvent system, such as acetonitrile (B52724)/n-propanol mixtures.[13] - After the run, perform a column wash with a very strong solvent like 100% isopropanol to elute any tightly bound material. |
| Multiple, Poorly Resolved Peaks | - Presence of closely eluting impurities (e.g., diastereomers, deletion sequences). - On-column degradation of the peptide. | - Optimize the gradient. A shallower gradient will often improve the resolution of closely related species.[14] - Try a different stationary phase (e.g., phenyl-based) to alter selectivity.[10] - Change the organic modifier (e.g., from acetonitrile to methanol (B129727) or isopropanol) to alter elution patterns.[17] - For diastereomers, a chiral column may be necessary if resolution on a standard C18 column is insufficient.[18] |
| "Ghost" Peaks in the Chromatogram | Contaminants in the mobile phase solvents or from previous injections. | - Use high-purity HPLC-grade solvents and freshly prepared mobile phases. - Run a blank gradient (without sample injection) to identify any peaks originating from the system or solvents. - Implement a robust column washing protocol between runs. |
Experimental Protocols
Protocol 1: General RP-HPLC Purification of a Hydrophobic N-Methylated Peptide
This protocol provides a starting point for the purification of a generic hydrophobic N-methylated peptide. Optimization will likely be required.
1. Materials and Reagents:
-
Crude, lyophilized hydrophobic N-methylated peptide.
-
HPLC-grade water.
-
HPLC-grade acetonitrile (ACN).
-
Trifluoroacetic acid (TFA), sequencing grade.
-
Dimethyl sulfoxide (DMSO), HPLC grade.
-
Reversed-phase HPLC column (e.g., C8 or C4, 5 µm particle size, 100-300 Å pore size).
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Degas both mobile phases thoroughly before use.
3. Sample Preparation:
-
Dissolve the crude peptide in a minimal amount of DMSO to create a concentrated stock solution.
-
Dilute the stock solution with Mobile Phase A to a concentration suitable for injection. If precipitation occurs, try diluting with a mixture of Mobile Phase A and B (e.g., 90:10 or 80:20).
4. HPLC Method:
-
Column Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 5-10 column volumes, or until a stable baseline is achieved.
-
Injection: Inject the prepared sample onto the column.
-
Gradient Elution:
-
Start with a shallow gradient to enhance resolution. For example:
-
0-5 min: 5% B (isocratic)
-
5-65 min: 5% to 65% B (linear gradient)
-
65-70 min: 65% to 95% B (column wash)
-
70-75 min: 95% B (hold)
-
75-80 min: 95% to 5% B (return to initial conditions)
-
80-90 min: 5% B (re-equilibration)
-
-
-
Detection: Monitor the elution profile at 214 nm and 280 nm.
-
Fraction Collection: Collect fractions corresponding to the target peptide peak.
5. Post-Purification Analysis:
-
Analyze the collected fractions by analytical RP-HPLC to assess purity.
-
Pool the fractions containing the pure peptide.
-
Lyophilize the pooled fractions to obtain the purified peptide as a powder.
Visualizations
Caption: Workflow for the purification of hydrophobic N-methylated peptides.
Caption: Troubleshooting logic for common HPLC purification issues.
References
- 1. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Time-Reduced N‑Methylation: Exploring a Faster Synthesis Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Separation of Peptide Diastereomers | Semantic Scholar [semanticscholar.org]
- 5. hplc.eu [hplc.eu]
- 6. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 7. researchgate.net [researchgate.net]
- 8. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ymcamerica.com [ymcamerica.com]
- 11. biotage.com [biotage.com]
- 12. peak shape optimisation for a very hydrophobic compound - Chromatography Forum [chromforum.org]
- 13. nestgrp.com [nestgrp.com]
- 14. reddit.com [reddit.com]
- 15. Tips for optimization of peptide separation by reversed-phase | YMC CO., LTD. [ymc.co.jp]
- 16. teledynelabs.com [teledynelabs.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Boc Solid-Phase Peptide Synthesis (SPPS) Technical Support Center
This guide provides troubleshooting advice and answers to frequently asked questions regarding side reactions encountered during Boc solid-phase peptide synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
1. Question: My peptide synthesis resulted in a lower than expected yield. What are the potential side reactions that could cause this?
Answer: Low yield in Boc SPPS can be attributed to several side reactions. The most common issues include incomplete deprotection, poor coupling efficiency, and peptide chain termination. Each of these problems can be caused by various factors during the synthesis process.
A primary cause of yield loss is the premature termination of peptide chains. This can happen due to the formation of stable, unreactive species on the N-terminus of the growing peptide. One common termination pathway is the formation of guanidinium-like structures on arginine residues if improper side-chain protection is used.
To troubleshoot low yield, it is recommended to first analyze the purity of the crude peptide by HPLC to identify the presence of deletion or truncated sequences.
2. Question: I am observing significant peptide loss from the resin during synthesis. What could be the cause?
Answer: Peptide loss from the resin, often referred to as "resin cleavage," during Boc SPPS is primarily due to the acid-labile nature of the linkage between the peptide and the resin. While the Boc group is removed with a relatively mild acid like trifluoroacetic acid (TFA), repeated exposure can lead to the slow cleavage of the peptide from the resin, especially for longer peptides requiring many deprotection cycles.
The stability of the peptide-resin linkage is highly dependent on the type of resin used. For example, the standard Merrifield resin (benzyl ester linkage) is more susceptible to acid-catalyzed cleavage than more robust resins like PAM (phenylacetamidomethyl) resins.
Troubleshooting Steps:
-
Resin Choice: For longer peptides, consider using a more acid-stable resin, such as a PAM or BHA resin.
-
Deprotection Conditions: Minimize the deprotection time to the minimum required for complete Boc group removal. Ensure the TFA concentration is appropriate and consistent.
3. Question: My final peptide product shows modifications on sensitive amino acid residues. What are the common side reactions affecting amino acid side chains?
Answer: Several amino acid side chains are susceptible to modification during Boc SPPS, particularly during the repetitive acid deprotection steps and the final HF cleavage.
-
Aspartic Acid (Asp): Aspartic acid can undergo a cyclization reaction to form an aspartimide intermediate. This can then reopen to form a mixture of α- and β-peptides, leading to a difficult-to-separate impurity. This reaction is promoted by strong acids and high temperatures.
-
Glutamic Acid (Glu): Similar to aspartic acid, glutamic acid can form a pyroglutamate (B8496135) at the N-terminus, which acts as a terminating species.
-
Tryptophan (Trp): The indole (B1671886) side chain of tryptophan is prone to oxidation and modification by scavengers used during cleavage.
-
Methionine (Met): The thioether side chain of methionine can be oxidized to the sulfoxide.
Summary of Common Side Reactions and Mitigation Strategies:
| Amino Acid | Side Reaction | Mitigation Strategy |
| Aspartic Acid (Asp) | Aspartimide formation | Use protecting groups like O-benzyl (OBzl) on the side chain; add proton sources like HOBt during coupling. |
| Glutamic Acid (Glu) | Pyroglutamate formation | Ensure complete coupling of the preceding amino acid; use appropriate side-chain protection (e.g., O-benzyl). |
| Tryptophan (Trp) | Oxidation/Alkylation | Use scavengers like thioanisole (B89551) or indole during cleavage; minimize exposure to air and light. |
| Methionine (Met) | Oxidation to sulfoxide | Add scavengers like dimethyl sulfide (B99878) (DMS) during cleavage; perform synthesis under an inert atmosphere. |
Experimental Protocols
Protocol 1: Detection of Aspartimide Formation
Objective: To quantify the level of aspartimide-related impurities in a crude peptide sample.
Methodology:
-
Sample Preparation: Dissolve the crude peptide in a suitable solvent (e.g., 0.1% TFA in water/acetonitrile).
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 30 minutes.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
-
Mass Spectrometry (MS) Analysis: Collect fractions from the HPLC corresponding to the main peak and any major impurity peaks. Analyze by ESI-MS to identify the molecular weights. Aspartimide formation results in a mass loss of 18 Da (H₂O) from the parent peptide, while the β-aspartyl peptide will have the same mass as the desired product but a different retention time.
Visual Guides
Caption: Troubleshooting workflow for low peptide yield in Boc SPPS.
Caption: Chemical pathway of aspartimide formation from an α-linked aspartic acid residue.
Technical Support Center: Solid-Phase Peptide Synthesis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid the formation of diketopiperazine (DKP) during Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is diketopiperazine (DKP) formation and why is it a problem in SPPS?
A1: Diketopiperazine (DKP) formation is a common side reaction in SPPS where the N-terminal amino group of a dipeptide attached to the solid support attacks the ester linkage to the resin. This results in the cleavage of the dipeptide from the resin as a cyclic dipeptide (a diketopiperazine), leading to a truncated peptide sequence and reduced yield of the desired full-length peptide.[1][2] This side reaction is a major source of impurity in peptide synthesis.
Q2: Which peptide sequences are most susceptible to DKP formation?
A2: Peptide sequences are highly susceptible to DKP formation, especially when Proline or Glycine are in the first two positions (N-terminus) of the peptide chain attached to the resin.[3] Proline, being a secondary amino acid, is particularly prone to facilitating this side reaction.[1][2] Peptides with a penultimate proline residue have been shown to be unstable.[3] The rate of DKP formation is also influenced by the N-terminal amino acid, with polar or charged residues leading to faster degradation.[4][5][6]
Q3: What are the main factors that promote DKP formation?
A3: Several factors can promote DKP formation, including:
-
Peptide Sequence: As mentioned, sequences with Proline or Glycine at the N-terminus are highly susceptible.[3]
-
Fmoc-Deprotection Conditions: The use of a secondary amine base, conventionally 20% piperidine (B6355638) in DMF, to remove the Fmoc protecting group can induce DKP formation.[1][7] In some cases, the Fmoc group can be unstable and undergo self-deprotection, leading to DKP formation even without the addition of a base.[3][8][9]
-
Resin Type: The choice of resin can influence the rate of DKP formation. For instance, Wang resin is more prone to DKP formation than 2-chlorotrityl chloride (2-CTC) resin due to the latter's steric hindrance.[10][11]
-
Solvent: The solvent used can impact the stability of the peptide-resin linkage. For example, self-deprotection of the Fmoc group has been observed to be fastest in DMSO, followed by DMF and NMP.[3][12]
-
Temperature: Higher temperatures can accelerate the rate of DKP formation.[3][9]
Troubleshooting Guide
Problem: Significant DKP formation detected during peptide synthesis.
Below are potential causes and recommended solutions to troubleshoot and minimize DKP formation.
Solution 1: Optimize Fmoc-Deprotection Strategy
The conditions used for Fmoc deprotection are critical in controlling DKP formation.
-
Recommendation: Switch from the standard 20% piperidine/DMF to an optimized Fmoc-removal solution. A combination of 2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine (B1678402) in N-methyl-2-pyrrolidone (NMP) has been shown to significantly reduce DKP formation.[1][2][7][13]
Quantitative Data:
The following tables summarize the impact of different Fmoc-deprotection reagents on DKP formation.
Table 1: Comparison of DKP Formation with Different Fmoc-Deprotection Reagents for Fmoc-Cys[(CH₂)₃COOtBu]-Pro-2-Cl-trityl resin. [10]
| Deprotection Reagent | DKP Formation (%) |
| 20% Piperidine/DMF | 13.8 |
| 5% Piperidine/DMF | 12.2 |
| 20% Piperidine/Toluene | 11.7 |
| 5% Piperazine/DMF | < 4 |
| 5% Piperazine/NMP | < 4 |
Table 2: Comparison of DKP Formation for Various Dipeptides using Standard vs. Optimized Fmoc Deprotection on 2-Cl-trityl resin. [10]
| Dipeptide Sequence | DKP with 20% Piperidine/DMF (%) | DKP with 2% DBU, 5% Piperazine/NMP (%) |
| Fmoc-Gln(Trt)-Pro- | ~18 | ~2 |
| Fmoc-Trp(Boc)-Pro- | ~25 | ~3 |
| Fmoc-Tyr(tBu)-Pro- | ~15 | ~1.5 |
Solution 2: Select an Appropriate Resin
The solid support plays a crucial role in the susceptibility to DKP formation.
-
Recommendation: Utilize a sterically hindered resin such as 2-chlorotrityl chloride (2-CTC) resin instead of Wang resin, especially for sequences prone to DKP formation.[10][11]
Solution 3: Employ Dipeptide Building Blocks
Introducing the first two amino acids as a pre-formed dipeptide can bypass the vulnerable dipeptide-resin stage.
-
Recommendation: Instead of sequential coupling of the first two amino acids, use a pre-synthesized dipeptide building block. This strategy avoids the presence of a resin-bound dipeptide with a free N-terminal amine, thus preventing DKP formation.[2][3]
Solution 4: Modify the N-terminal Protecting Group
In cases of severe DKP formation, especially with sensitive sequences, an alternative to the Fmoc protecting group may be necessary.
-
Recommendation: Consider using alternative Nα-protecting groups such as p-nitrobenzyloxycarbonyl (pNZ), trityl (Trt), or allyloxycarbonyl (alloc).[1][2] The Bsmoc-protecting group has also been identified as a viable alternative that can eliminate DKP byproducts.[12][14]
Solution 5: Control Reaction Conditions
Careful control of reaction parameters can help minimize DKP formation.
-
Recommendation:
-
Temperature: Perform the synthesis at a lower temperature to reduce the rate of DKP formation.[3][9]
-
Coupling Reagents: The choice of coupling reagent can influence DKP formation. For instance, using benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) with N,N-diisopropylethylamine (DIPEA) has been shown to inhibit DKP formation.[3]
-
Additives: The use of additives like Oxyma can help stabilize the peptide intermediate and reduce DKP formation.[9][12][14]
-
Experimental Protocols
Protocol 1: Standard Fmoc-SPPS of a DKP-Prone Dipeptide (e.g., Fmoc-Pro-Gly-OH on Wang Resin)
This protocol outlines a standard procedure that is susceptible to DKP formation.
-
Resin Preparation: Swell Wang resin (1 g, 1 mmol/g loading) in dichloromethane (B109758) (DCM, 10 mL) for 1 hour, followed by washing with dimethylformamide (DMF, 3 x 10 mL).
-
First Amino Acid Coupling: Dissolve Fmoc-Gly-OH (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF (10 mL). Add the coupling solution to the resin and shake at room temperature for 2 hours. Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
Fmoc Deprotection (Standard Conditions): Treat the resin with 20% piperidine in DMF (10 mL) for 5 minutes. Drain and repeat the treatment with 20% piperidine in DMF (10 mL) for 15 minutes. Wash the resin with DMF (5 x 10 mL).
-
Second Amino Acid Coupling: Dissolve Fmoc-Pro-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF (10 mL). Add the coupling solution to the resin and shake at room temperature for 2 hours. Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
Cleavage and Analysis: Cleave the dipeptide from a small sample of resin using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). Analyze the crude product by HPLC to quantify the desired dipeptide and the DKP byproduct.
Protocol 2: Optimized Fmoc-SPPS to Suppress DKP Formation
This protocol incorporates modifications to suppress DKP formation.
-
Resin and First Amino Acid Coupling: Follow steps 1 and 2 from Protocol 1, but preferably use 2-chlorotrityl chloride (2-CTC) resin instead of Wang resin.
-
Fmoc Deprotection (Optimized Conditions): Prepare a solution of 2% DBU and 5% piperazine in NMP.[10] Treat the resin with the optimized deprotection solution (10 mL) for 5 minutes. Drain and repeat the treatment with the same solution (10 mL) for 10 minutes. Wash the resin with NMP (5 x 10 mL).
-
Second Amino Acid Coupling: Follow step 4 from Protocol 1.
-
Cleavage and Analysis: Follow step 5 from Protocol 1 and compare the HPLC results with those from the standard protocol. A significant reduction in the DKP byproduct peak should be observed.
Visual Guides
Caption: Mechanism of diketopiperazine (DKP) formation from a resin-bound dipeptide.
Caption: Troubleshooting workflow for preventing DKP formation in SPPS.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Item - Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation - figshare - Figshare [figshare.com]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 9. (207a) Mechanistic Study of Diketopiperazine Formation during Solid Phase Peptide Synthesis of Tirzepatide | AIChE [proceedings.aiche.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Aspartimide Formation in Boc-Asp-Containing Peptides
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) regarding the prevention of aspartimide formation during the synthesis of peptides containing Boc-Asp residues.
Frequently Asked Questions (FAQs)
Q1: What is aspartimide formation in the context of Boc-SPPS?
Aspartimide formation is an intramolecular side reaction that can occur during peptide synthesis. In Boc-SPPS, this reaction is primarily a concern during the final cleavage step with strong acids like hydrogen fluoride (B91410) (HF). The side-chain carboxyl group of an aspartic acid (Asp) residue is attacked by the backbone amide nitrogen of the following amino acid, forming a cyclic succinimide (B58015) intermediate. This intermediate can then be hydrolyzed to yield a mixture of the desired α-peptide and the undesired β-peptide, where the peptide chain is incorrectly linked through the Asp side-chain. This process can also lead to racemization at the α-carbon of the Asp residue.[1][2]
Q2: Why is aspartimide formation a problem in peptide synthesis?
This side reaction is problematic for several key reasons:
-
Difficult Purification: The resulting β-peptides and racemized byproducts are isomers of the target peptide, possessing the same mass and often very similar physicochemical properties. This makes their separation from the desired α-peptide by standard HPLC purification extremely challenging and sometimes impossible.[1][2]
-
Reduced Yield: The conversion of the target peptide into these byproducts directly lowers the overall yield of the synthesis.[1]
-
Altered Biological Activity: The structural changes introduced by the formation of β-peptide linkages or racemization can significantly alter the peptide's conformation and, consequently, its biological activity.
Q3: Which factors promote aspartimide formation in Boc-SPPS?
Several factors can influence the extent of aspartimide formation during Boc-SPPS:
-
Peptide Sequence: Sequences where Asp is followed by a small, sterically unhindered amino acid are most susceptible. The Asp-Gly motif is particularly notorious for this side reaction.[2][3]
-
Side-Chain Protecting Group: The choice of protecting group for the Asp side chain is critical. The commonly used benzyl (B1604629) ester (Bzl) is more prone to aspartimide formation under acidic conditions than the bulkier cyclohexyl ester (cHex).[4][5][6][7]
-
Cleavage Conditions:
-
Acid Concentration: The rate of aspartimide formation increases rapidly in concentrated HF solutions (greater than 70%).[4]
-
Temperature: Higher temperatures during HF cleavage significantly accelerate the rate of aspartimide formation.[4][5][8]
-
Time: Longer exposure to strong acid increases the prevalence of the side reaction.
-
Q4: How can I detect aspartimide-related byproducts?
Detecting these impurities can be challenging because they are often mass-neutral.
-
High-Resolution HPLC: A well-optimized HPLC method may be able to resolve the β-peptide or diastereomers from the main product peak. Look for small, closely eluting shoulder peaks or broadened peaks.
-
Mass Spectrometry (MS/MS): While the parent mass will be identical, the fragmentation pattern of the α- and β-peptides in an MS/MS experiment will differ. This can be used to confirm the presence of the impurity.
-
Edman Degradation: This sequencing method will be blocked at the β-peptide linkage, indicating an issue at the Asp residue.
Troubleshooting Guide
Problem: I am observing significant aspartimide-related impurities after HF cleavage of my Boc-Asp-containing peptide.
Solution Workflow:
This workflow provides a step-by-step approach to troubleshoot and mitigate aspartimide formation.
Caption: Troubleshooting decision workflow for aspartimide formation.
Data Summary: Protecting Group and Temperature Effects
The choice of the side-chain protecting group and the cleavage temperature are the most critical factors for controlling aspartimide formation in Boc-SPPS.
Table 1: Comparison of Asp Side-Chain Protecting Groups in Acid
This table summarizes the rate constants for aspartimide formation for a model tetrapeptide (Glu-Asp-Gly-Thr) in HF-anisole (9:1, v/v) at different temperatures.
| Asp Protecting Group | Temperature | Rate Constant (s⁻¹) | Relative Rate vs. OBzl at 0°C |
| Benzyl (OBzl) | 0°C | 73.6 x 10⁻⁶ | 1.00 (Reference) |
| Benzyl (OBzl) | -15°C | 6.2 x 10⁻⁶ | 0.08 |
| Cyclohexyl (OcHex) | 0°C | ~24.5 x 10⁻⁶ | ~0.33 |
| Cyclohexyl (OcHex) | -15°C | ~2.1 x 10⁻⁶ | ~0.03 |
Data extrapolated from "Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time"[4]. The study showed that the benzyl ester forms aspartimide about three times faster than the cyclohexyl ester.
Table 2: Aspartimide Formation in Basic Conditions
While less relevant for the final cleavage in Boc-SPPS, this data highlights the superior stability of the cyclohexyl ester if the peptide is exposed to basic conditions post-cleavage.
| Asp Protecting Group | Condition | % Aspartimide Formation | Fold Reduction vs. OBzl |
| Benzyl (OBzl) | Diisopropylethylamine (24 h) | 51% | 1 (Reference) |
| Cyclohexyl (OcHex) | Diisopropylethylamine (24 h) | 0.3% | 170 |
Data from "Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time"[4].
Experimental Protocols
Protocol 1: Optimized HF Cleavage for Peptides Containing Asp(OcHex)
This protocol is designed to minimize aspartimide formation during the final cleavage and deprotection of peptides synthesized using a Boc/Bzl strategy, with a specific focus on those containing Asp residues.
Materials:
-
Peptide-resin (dried)
-
Anhydrous Hydrogen Fluoride (HF)
-
Scavenger: p-cresol (B1678582)
-
HF cleavage apparatus (Teflon/Kel-F)
-
Ice-salt bath
-
Cold diethyl ether
-
Stirring bar
Procedure:
-
Pre-Cleavage N-terminal Boc Deprotection: Before HF cleavage, the N-terminal Boc group must be removed. Treat the peptide-resin with 50% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) for 30 minutes. This prevents t-butylation of sensitive residues.[8][9] Wash the resin thoroughly with DCM and dry under vacuum.
-
Apparatus Preparation: Place the dried peptide-resin and a Teflon-coated stirring bar into the HF-resistant reaction vessel.
-
Scavenger Addition: For peptides containing multiple Asp or Glu residues, use p-cresol as the scavenger. Add p-cresol to the reaction vessel (typically 1.0 mL per gram of resin).[5][9]
-
Cooling: Cool the reaction vessel in an ice-salt bath to between -5°C and 0°C for at least 10 minutes.[5][9] Maintaining this low temperature is critical to slow the rate of aspartimide formation.[4][8]
-
HF Distillation: Carefully distill anhydrous HF into the reaction vessel (typically 9.0 mL per gram of resin). Ensure the temperature of the reaction mixture remains between -5°C and 0°C.
-
Cleavage Reaction: Stir the slurry at -5°C to 0°C for 60 minutes. Avoid longer reaction times unless required for the removal of other, more resistant protecting groups (e.g., Arg(Tos)).[5]
-
HF Removal: After the reaction is complete, remove the HF by evaporation under a vacuum. Keep the vessel cooled during evaporation to prevent side reactions.[9]
-
Peptide Precipitation: Once all HF is removed, precipitate the crude peptide by adding a sufficient volume of cold diethyl ether to the residue.
-
Washing and Isolation: Wash the precipitated peptide multiple times with cold diethyl ether to remove scavengers and other organic-soluble impurities. Dry the final peptide product under vacuum.
Mechanism Visualization
The formation of aspartimide in strong acid proceeds through an A-AC2 type mechanism.
Caption: Acid-catalyzed mechanism of aspartimide formation.
References
- 1. benchchem.com [benchchem.com]
- 2. media.iris-biotech.de [media.iris-biotech.de]
- 3. chempep.com [chempep.com]
- 4. Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 6. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Boc-Asp(Ochex)-Obzl|Aspartic Acid Derivative [benchchem.com]
- 8. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 9. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Peptide Cleavage from Resin in Boc Chemistry: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Boc solid-phase peptide synthesis (SPPS). The following information is designed to help you navigate and resolve common issues encountered during the critical step of cleaving a synthesized peptide from its resin support.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for cleaving peptides from resin in Boc-SPPS?
The most common and robust method for cleaving peptides from the resin and removing side-chain protecting groups in Boc-SPPS is treatment with strong, anhydrous acids.[1][2] Anhydrous hydrogen fluoride (B91410) (HF) is the most widely used reagent for this purpose.[1][3][4][5][6][7] Alternative reagents include trifluoromethanesulfonic acid (TFMSA) and trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf).[1]
Q2: Why are scavengers necessary during the cleavage step?
During acid-catalyzed cleavage, highly reactive carbocations are generated from the Boc group and the benzyl-based side-chain protecting groups.[3][8][9][10] These carbocations can lead to unwanted side reactions by alkylating nucleophilic amino acid residues such as Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr).[8][9] Scavengers are nucleophilic compounds added to the cleavage cocktail to trap these reactive carbocations, thus preventing modification of the desired peptide.[8][9]
Q3: Which amino acid residues are particularly susceptible to side reactions during cleavage?
Several amino acid residues are prone to modification during cleavage. The most common issues include:
-
Tryptophan (Trp): The indole (B1671886) ring is highly susceptible to alkylation by tert-butyl cations.[9]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium (B1226848) salt.[9] It can also be oxidized to methionine sulfoxide (B87167) (Met(O)).
-
Cysteine (Cys): The thiol group is highly nucleophilic and can be readily alkylated.[8] Disulfide bond formation is another potential side reaction.[8]
-
Tyrosine (Tyr): The phenolic ring can be alkylated.[9]
-
Aspartic Acid (Asp): Aspartimide formation can occur, particularly in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser.[1]
-
Glutamic Acid (Glu): The γ-carboxyl function can form a pyrrolidone or be acylated by scavengers like anisole.[1]
Q4: What are some common scavenger cocktails used in Boc-SPPS cleavage?
The choice of scavenger cocktail depends on the amino acid composition of the peptide. Here are some commonly used cocktails:
| Scavenger Cocktail Composition | Target Residues & Purpose | Reference |
| 90% HF / 10% Anisole | General purpose, protects against alkylation. | [1] |
| HF / Anisole / Dimethyl Sulfide (B99878) (DMS) / p-Thiocresol (10:1:1:0.2) | For peptides containing Cysteine. | |
| HF / DMS / Anisole (10:1:1) | For peptides not containing Cysteine. | |
| TFA / TIS / H₂O (95:2.5:2.5 v/v/v) | General purpose for TFA-based cleavage. | [9] |
| "Reagent K": TFA / Phenol / Water / Thioanisole / EDT (82.5:5:5:5:2.5 v/v/v/v/v) | For peptides with multiple sensitive residues. | [9] |
Q5: What is the difference between "low HF" and "high HF" cleavage procedures?
The "low HF" and "high HF" procedures refer to a two-step cleavage method developed to minimize side reactions.
-
Low HF (SN2 conditions): This step uses a lower concentration of HF in the presence of a large amount of dimethyl sulfide (DMS). This condition favors an SN2 mechanism for deprotection, which prevents the formation of carbocations and subsequent alkylation of sensitive residues like Tyr. It also reduces Met(O) to Met.
-
High HF (SN1 conditions): Following the low HF step, a standard high concentration of HF is used to cleave more resistant protecting groups like Arg(Tos) and to cleave the peptide from the resin.
Troubleshooting Guide
This guide addresses specific issues that may arise during the cleavage of your peptide from the resin.
Issue 1: Low Peptide Yield After Cleavage and Precipitation
| Possible Cause | Troubleshooting Action | Experimental Protocol |
| Incomplete Cleavage | Increase the cleavage reaction time or use a stronger acid cocktail. Peptides containing multiple Arg(Tos) residues may require longer cleavage times (up to 2 hours). | See Protocol 1: Standard HF Cleavage. |
| Peptide Soluble in Precipitation Solvent | Concentrate the cleavage mixture (e.g., TFA) under a stream of nitrogen before adding cold ether.[11] | After cleavage, reduce the volume of the filtrate to 1-2 mL before adding 30 mL of cold diethyl ether.[11] |
| Re-attachment of Peptide to Resin | Ensure prompt filtration of the resin after the cleavage reaction is complete. | Immediately filter the resin from the cleavage cocktail upon completion of the reaction. |
| Incomplete Deprotection of Side Chains | For residues like His(Dnp) or Trp(For), perform a pre-cleavage deprotection step.[3] | See Protocol 2: Pre-Cleavage Deprotection of His(Dnp) and Trp(For). |
Issue 2: Presence of Unexpected Peaks in HPLC/LC-MS Analysis
| Possible Cause | Troubleshooting Action | Experimental Protocol |
| Alkylation of Sensitive Residues (Trp, Met, Cys, Tyr) | Incorporate appropriate scavengers into your cleavage cocktail.[9] | See the scavenger cocktail table above and Protocol 1. |
| Oxidation of Methionine or Tryptophan | Use a reducing agent in the cleavage cocktail, such as dithiothreitol (B142953) (DTT).[8] High-quality, peroxide-free diethyl ether is also recommended for precipitation to avoid oxidation.[3] | Add DTT to the scavenger cocktail. For example: 92.5% TFA, 2.5% H₂O, 2.5% TIS, 2.5% DTT.[8] |
| Aspartimide Formation | This side reaction is sequence-dependent (Asp-Gly, Asp-Ala, Asp-Ser) and difficult to reverse.[1] Prevention during synthesis is key. | During synthesis, use protecting groups for the Asp side chain that minimize this reaction. |
| Incomplete Removal of N-terminal Boc Group | Before HF cleavage, ensure the N-terminal Boc group is removed with TFA. This prevents t-butylation of susceptible residues. | Treat the peptide-resin with 50% TFA in DCM for 30 minutes prior to HF cleavage. |
Experimental Protocols
Protocol 1: Standard HF Cleavage
This protocol is a general guideline for HF cleavage. WARNING: Anhydrous HF is extremely hazardous and requires a specialized apparatus and safety precautions.
-
Preparation:
-
Dry the peptide-resin thoroughly under vacuum.[3]
-
Transfer the dried peptide-resin (typically 200 mg - 1 g) to a pre-cooled HF-resistant reaction vessel.[3]
-
Add the appropriate scavenger cocktail to the reaction vessel.[3] For peptides containing Cys, a common mixture is HF/anisole/DMS/p-thiocresol (10:1:1:0.2). For other peptides, HF/DMS/anisole (10:1:1) can be used.
-
-
HF Distillation and Cleavage:
-
Cool the reaction vessel in a dry ice/methanol bath for at least 5 minutes.
-
Carefully distill the required amount of anhydrous HF into the reaction vessel (e.g., 10 mL for up to 1 g of resin).[3]
-
Maintain the reaction temperature between -5 °C and 0 °C and stir for 1 hour.[3] For peptides with Arg(Tos), the reaction time may need to be extended to 2 hours.
-
-
HF Removal and Peptide Precipitation:
-
Work-up:
Protocol 2: Pre-Cleavage Deprotection of His(Dnp) and Trp(For)
Certain protecting groups are not removed by HF and require a separate deprotection step prior to the final cleavage.[3]
-
Removal of His(Dnp):
-
Swell the peptide-resin in DMF.
-
Treat with a 20-fold molar excess of thiophenol in DMF for 1-2 hours at room temperature (or overnight).
-
Wash the resin sequentially with DMF, methanol, and diethyl ether.
-
-
Removal of Trp(For):
-
Cool a solution of 10% piperidine (B6355638) in DMF in an ice bath.[1]
-
Add the peptide-resin to the cold solution and stir for 2 hours at 0-5 °C.[1]
-
Wash the resin thoroughly before proceeding to HF cleavage.
-
Visualizing the Workflow
Troubleshooting Logic for Low Peptide Yield
Caption: Troubleshooting workflow for low peptide yield.
General Boc-SPPS Cleavage and Deprotection Workflow
References
- 1. chempep.com [chempep.com]
- 2. peptide.com [peptide.com]
- 3. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anhydrous Hydrogen Fluoride Cleavage in Boc Solid Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methods, setup and safe handling for anhydrous hydrogen fluoride cleavage in Boc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. UQ eSpace [espace.library.uq.edu.au]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
Navigating the Chiral Landscape: A Comparative Guide to Purity Assessment of N-tert-Butoxycarbonyl-N-methylalanine
For researchers, scientists, and professionals in drug development, ensuring the enantiomeric purity of chiral building blocks is a critical step in synthesizing stereochemically defined molecules. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods and alternative techniques for the chiral purity assessment of N-tert-Butoxycarbonyl-N-methylalanine (Boc-N-Me-Ala-OH), a valuable N-methylated amino acid derivative used in peptide synthesis.
The control of chiral purity for N-protected amino acids is paramount in the manufacturing of therapeutic peptides to mitigate the risks of undesired pharmacological and toxicological effects that can arise from diastereomeric impurities.[1][2] This guide details experimental protocols, presents comparative data, and outlines the workflows for robust chiral purity analysis.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Chiral Separations
Direct chiral HPLC is a widely adopted method for resolving enantiomers due to its simplicity and not requiring derivatization of the analyte.[3] The selection of the appropriate chiral stationary phase (CSP) is the most critical factor for achieving successful enantiomeric separation.[4] For N-Boc protected amino acids, polysaccharide-based and macrocyclic glycopeptide-based CSPs are particularly effective.[2][4][5]
Polysaccharide-Based CSPs
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are renowned for their broad enantioselectivity.[6] The chiral recognition mechanism is complex, often involving hydrogen bonding, dipole-dipole interactions, and π-π interactions between the analyte and the chiral selector.[7]
Macrocyclic Glycopeptide-Based CSPs
Macrocyclic glycopeptide-based CSPs, such as those utilizing teicoplanin (e.g., CHIROBIOTIC® T), are also highly effective for the separation of N-blocked amino acids.[1][5] These columns are versatile and can be operated in reversed-phase, normal-phase, and polar organic modes.[8] For N-Boc amino acids, the reversed-phase mode is often the viable choice.[1] The primary interaction site appears to be the carboxylate group of the analyte with the chiral amino group of the CSP.[1]
Experimental Protocol: Chiral HPLC on a Macrocyclic Glycopeptide CSP (Representative Method)
This protocol is based on established methods for the separation of N-Boc amino acids.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: CHIROBIOTIC® T (Teicoplanin-based CSP), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: A mixture of methanol (B129727) and a buffer, such as 0.1% triethylammonium (B8662869) acetate (B1210297) (TEAA), at a pH of around 4.1. The exact ratio of methanol to buffer would need to be optimized to achieve baseline separation. A common starting point is a 40:60 (v/v) mixture.[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Sample Preparation: The this compound sample is dissolved in the mobile phase.
Data Presentation: Representative Performance of Chiral HPLC Methods
The following table summarizes typical performance data for the chiral separation of N-Boc amino acids on different types of CSPs. Note that the specific values for this compound may vary and require experimental determination.
| Parameter | Polysaccharide-Based CSP (e.g., CHIRALPAK® IC)[2] | Macrocyclic Glycopeptide-Based CSP (e.g., CHIROBIOTIC® T)[1] |
| Selectivity (α) | 1.18 - 2.88 | Typically > 1.2 |
| Resolution (Rs) | 2.2 - 12.5 | Often baseline resolution (>1.5) |
| Analysis Time | Dependent on mobile phase composition | Typically < 30 minutes |
Alternative Methods for Chiral Purity Assessment
While HPLC is a dominant technique, other methods can provide complementary or confirmatory data for the chiral purity of this compound.
Gas Chromatography (GC) with Derivatization
For volatile and thermally stable compounds, gas chromatography on a chiral stationary phase is a powerful tool. However, amino acid derivatives like Boc-N-Me-Ala-OH are generally not volatile enough for direct GC analysis. Therefore, a derivatization step is necessary to increase volatility.[9] A common approach for secondary amino acids involves a two-step process of esterification followed by acylation.
Experimental Protocol: GC-MS after Derivatization (Representative Method for a Secondary Amino Acid)
This protocol is adapted from methods for the chiral analysis of secondary amino acids like proline.
-
Esterification: The carboxyl group of Boc-N-Me-Ala-OH is esterified, for example, by heating with methanolic HCl.
-
Acylation: The N-H group of the N-methylamino functionality is acylated using a reagent such as trifluoroacetic anhydride (B1165640) (TFAA).
-
GC-MS Analysis: The resulting derivatized analyte is then analyzed on a GC system equipped with a chiral capillary column (e.g., Chirasil-L-Val) and a mass spectrometer for detection.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents
NMR spectroscopy offers a non-separative method for determining enantiomeric purity. The addition of a chiral solvating agent (CSA) to a solution of the analyte can induce chemical shift differences between the enantiomers, allowing for their quantification by integrating the respective signals.[10][11]
Experimental Protocol: ¹H NMR with a Chiral Solvating Agent (General Approach)
-
Sample Preparation: A solution of the this compound sample is prepared in a suitable deuterated solvent (e.g., CDCl₃).
-
Addition of CSA: A chiral solvating agent, such as (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol, is added to the NMR tube.
-
Data Acquisition: The ¹H NMR spectrum is acquired on a high-field NMR spectrometer. The signals corresponding to the enantiomers, which are now diastereomeric complexes with the CSA, may be resolved. The enantiomeric excess can be determined by comparing the integration of these resolved signals.
Method Comparison
| Method | Principle | Sample Preparation | Advantages | Disadvantages |
| Chiral HPLC | Direct separation of enantiomers on a chiral stationary phase. | Simple dissolution in mobile phase. | Direct analysis, robust, widely applicable. | Requires specialized and often expensive chiral columns. |
| Chiral GC-MS | Separation of volatile derivatives on a chiral capillary column. | Multi-step derivatization required. | High resolution and sensitivity. | Indirect method, derivatization can be complex and may introduce artifacts. |
| ¹H NMR with CSA | Formation of diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals. | Simple mixing of analyte and CSA. | Non-separative, rapid analysis. | Requires a high-field NMR, may have lower sensitivity and accuracy for minor enantiomers. |
Experimental Workflow and Logical Relationships
The following diagram illustrates the general workflow for assessing the chiral purity of this compound.
Conclusion
The chiral purity of this compound can be reliably assessed using several analytical techniques. Chiral HPLC on polysaccharide-based or macrocyclic glycopeptide-based stationary phases stands out as a direct and robust primary method. For orthogonal confirmation, GC-MS following derivatization provides a high-resolution alternative, while NMR spectroscopy with a chiral solvating agent offers a rapid, non-separative approach. The choice of method will depend on the specific requirements of the analysis, including available instrumentation, desired accuracy, and sample throughput. The detailed protocols and comparative data presented in this guide serve as a valuable resource for establishing effective and reliable methods for the quality control of this important chiral building block.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chromatogram Detail [sigmaaldrich.com]
- 8. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 9. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 10. arpi.unipi.it [arpi.unipi.it]
- 11. Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of HATU and HBTU Coupling Reagents for N-Methylated Amino Acid Incorporation
In the realm of peptide synthesis and drug development, the efficient incorporation of N-methylated amino acids presents a significant challenge due to steric hindrance and reduced nucleophilicity. The choice of coupling reagent is paramount to overcoming these obstacles and achieving high-yield, high-purity peptide products. This guide provides a detailed comparison of two commonly used uronium-based coupling reagents, HATU and HBTU, with a focus on their coupling efficiency for N-methylated amino acids, supported by experimental data and protocols.
Mechanism of Action: The Decisive Role of the Leaving Group
The fundamental difference in the efficacy of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) lies in their activation mechanism and the nature of the resulting active ester.[1]
HATU contains a 7-azabenzotriazole (HOAt) moiety. The nitrogen atom at the 7-position of the triazole ring exerts an electron-withdrawing effect, rendering the corresponding OAt-ester more reactive and susceptible to nucleophilic attack by the sterically hindered amine of an N-methylated amino acid.[1] This heightened reactivity translates to faster and more complete coupling reactions.[1]
Conversely, HBTU incorporates a standard benzotriazole (B28993) (HOBt) moiety. The resulting OBt-ester is less reactive than the OAt-ester formed by HATU.[1] This can lead to sluggish reaction times and an increased likelihood of side reactions, including epimerization, particularly when dealing with challenging couplings.[1]
Quantitative Data on Coupling Reagent Performance
While comprehensive side-by-side quantitative data for a wide range of N-methylated amino acids is not extensively documented in single studies, the available literature consistently points towards the superior performance of HATU. The following table summarizes the comparative performance based on available data and qualitative assessments from various sources.
| Parameter | HATU | HBTU | References |
| Coupling Efficiency | High | High, but generally lower than HATU | [1] |
| Reaction Speed | Faster | Slower | [1] |
| Purity (ACP 65-74 Synthesis) | Higher Purity (fewer deletion products) | Lower Purity (more deletion products) | [1] |
| Epimerization Risk | Lower risk | Higher risk | [1][2] |
| Potency for N-Methylated Couplings | Highly Effective | Less Effective (often results in low yields) | [3][4] |
Note: The synthesis of the acyl carrier protein (ACP) fragment (65-74) is a standard benchmark for evaluating coupling reagent performance due to its inherent difficulty.[1] While not exclusively focused on N-methylated residues, it provides a strong indication of a reagent's efficiency in challenging sequences.
Experimental Protocols
The following is a representative protocol for manual solid-phase peptide synthesis (SPPS) to compare the coupling efficiency of HATU and HBTU for an N-methylated amino acid.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
Fmoc-protected N-methylated amino acid
-
Coupling Reagents: HATU or HBTU
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Deprotection Reagent: 20% piperidine (B6355638) in N,N-Dimethylformamide (DMF)
-
Solvent: DMF
-
Washing Solvents: Dichloromethane (DCM), Methanol (MeOH)
-
Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)
-
Monitoring Reagent: Bromophenol blue solution in DMF
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes. Drain, and repeat the treatment for an additional 15 minutes. Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
Amino Acid Coupling (HATU/HBTU):
-
In a separate vial, pre-activate the Fmoc-N-methylated-amino acid (4 equivalents relative to resin loading) with the chosen coupling reagent (HATU or HBTU, 3.9 equivalents) and DIPEA (8 equivalents) in DMF for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-4 hours. For sterically hindered residues, a longer reaction time is often necessary.
-
-
Monitoring the Coupling Reaction:
-
Take a small sample of the resin and wash it with methanol.
-
Add a few drops of the bromophenol blue test solution.
-
A yellow color indicates a complete coupling, while a blue or green color suggests an incomplete reaction, in which case a recoupling should be performed.[4]
-
-
Washing: Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
Repeat Cycles: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (as in step 2).
-
Cleavage and Deprotection: Wash the peptide-resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Centrifuge and wash the peptide pellet with cold ether. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analysis: Characterize the purified peptide by mass spectrometry to confirm its identity and purity.
Visualizing the Peptide Coupling Workflow
The following diagrams illustrate the general workflow of solid-phase peptide synthesis and the activation mechanism of the coupling reagents.
References
A Comparative Guide to Boc and Fmoc Strategies for the Synthesis of N-Methylated Peptides
For researchers, scientists, and drug development professionals, the incorporation of N-methylated amino acids into peptides is a critical strategy for enhancing therapeutic properties such as proteolytic stability, membrane permeability, and conformational rigidity. The synthesis of these modified peptides, however, presents unique challenges, primarily due to the steric hindrance at the secondary amine which can impede coupling reactions. The two primary solid-phase peptide synthesis (SPPS) strategies, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc), both offer viable routes to N-methylated peptides, each with distinct advantages and disadvantages. This guide provides an objective comparison of these methodologies, supported by experimental data and detailed protocols to inform the selection of the most appropriate strategy for a given research objective.
Core Principles: A Tale of Two Chemistries
The fundamental difference between the Boc and Fmoc strategies lies in their orthogonal protection schemes. The Boc strategy utilizes an acid-labile α-amino protecting group (the Boc group), which is removed by treatment with an acid such as trifluoroacetic acid (TFA).[1] Side-chain protecting groups are typically benzyl-based and are removed at the final cleavage step with a strong acid like hydrofluoric acid (HF).[1]
In contrast, the Fmoc strategy employs a base-labile Fmoc group for α-amino protection, which is cleaved using a secondary amine, most commonly piperidine (B6355638) in dimethylformamide (DMF).[] Side-chain protecting groups are typically tert-butyl-based and are removed simultaneously with cleavage from the resin using TFA.[] This orthogonality, where the α-amino and side-chain protecting groups are removed by different chemical mechanisms, is a key feature of the Fmoc strategy.
Performance Comparison in N-Methylated Peptide Synthesis
The synthesis of N-methylated peptides is challenging regardless of the chosen strategy. The steric bulk of the N-methyl group significantly slows down the kinetics of the coupling reaction. Consequently, more potent coupling reagents and potentially longer reaction times or double coupling cycles are often necessary.
| Parameter | Boc Strategy | Fmoc Strategy |
| α-Amino Protection | tert-butyloxycarbonyl (Boc) | 9-fluorenylmethoxycarbonyl (Fmoc) |
| Deprotection Condition | Acidic (e.g., 50% TFA in DCM) | Basic (e.g., 20% piperidine in DMF) |
| Side-Chain Protection | Typically Benzyl-based | Typically tert-Butyl-based |
| Final Cleavage | Strong acid (e.g., HF, TFMSA) | Moderate acid (e.g., TFA) |
| Coupling Efficiency (N-Methylated Residue) | ~95-98% (may require double coupling) | Generally high with optimized reagents |
| Overall Crude Peptide Yield | 60-80% (sequence dependent) | Varies, can be high with optimized methods |
| Crude Peptide Purity | 50-70% (sequence dependent) | Varies, can be high with optimized methods |
| Racemization Risk | Generally low | Dependent on coupling reagents and base |
| Key Advantage for N-Me Peptides | In situ neutralization can improve difficult couplings.[1] | Milder cleavage conditions preserve sensitive modifications. |
| Key Disadvantage for N-Me Peptides | Harsh final cleavage can degrade sensitive residues. | Potential for side reactions like aspartimide formation.[3] |
Experimental Workflows
The general workflows for Boc and Fmoc SPPS of N-methylated peptides are illustrated below. The key difference lies in the deprotection step and the final cleavage conditions. For Fmoc synthesis, on-resin N-methylation is a common strategy, while for Boc synthesis, the use of pre-methylated Boc-amino acid building blocks is typical.
Side Reactions and Mitigation Strategies
Boc Strategy:
-
Acid-catalyzed side reactions: The repetitive use of TFA for Boc deprotection can lead to the degradation of sensitive amino acids like tryptophan and methionine if scavengers are not used.
-
Incomplete coupling: Due to steric hindrance, coupling of N-methylated amino acids can be incomplete. This can be mitigated by using more powerful coupling reagents (e.g., PyAOP, PyBrOP), longer coupling times, or double coupling.
-
Harsh final cleavage: The use of HF for final cleavage can lead to side reactions and may not be suitable for peptides with sensitive post-translational modifications.
Fmoc Strategy:
-
Aspartimide formation: Peptides containing aspartic acid are prone to aspartimide formation under the basic conditions of Fmoc deprotection, which can lead to racemization and the formation of β-aspartyl peptides.[3] The addition of additives like HOBt to the piperidine solution can help to reduce this side reaction.[3]
-
Diketopiperazine formation: At the dipeptide stage, the deprotected N-terminus can attack the C-terminal ester linkage to the resin, leading to the formation of a diketopiperazine and truncation of the peptide chain. This is particularly problematic for sequences where the second amino acid is proline or another sterically unhindered residue.
-
Racemization: While generally low with urethane-based protecting groups, racemization can occur during the activation of the carboxylic acid, especially with hindered N-methylated amino acids. The choice of coupling reagent and base is crucial to minimize this.[]
Detailed Experimental Protocols
Boc-SPPS Protocol for a Model N-Methylated Peptide
This protocol describes the manual solid-phase synthesis of a model peptide containing an N-methylated amino acid.
-
Resin Swelling and First Amino Acid Loading:
-
Swell Merrifield resin (1 g, 0.5-1.0 mmol/g substitution) in dichloromethane (B109758) (DCM) for 1-2 hours in a reaction vessel.
-
Wash the resin with DMF (3 x 10 mL).
-
Couple the first Boc-protected amino acid (e.g., Boc-Gly-OH, 3 equivalents) to the resin using diisopropylcarbodiimide (DIC, 3 equivalents) and 4-(dimethylamino)pyridine (DMAP, 0.1 equivalents) in a mixture of DMF and DCM. Agitate for 2-4 hours.
-
Wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and isopropanol (B130326) (3 x 10 mL).
-
-
Boc Deprotection:
-
Wash the resin with DCM (3 x 10 mL).
-
Add a solution of 50% TFA in DCM (10 mL) to the resin and agitate for 2 minutes.
-
Drain the solution and add a fresh solution of 50% TFA in DCM (10 mL). Agitate for 20 minutes.
-
Wash the resin with DCM (3 x 10 mL) and isopropanol (3 x 10 mL).
-
-
Neutralization:
-
Wash the resin with DMF (3 x 10 mL).
-
Add a solution of 10% diisopropylethylamine (DIEA) in DMF (10 mL) and agitate for 5 minutes. Repeat this step.
-
Wash the resin with DMF (5 x 10 mL).
-
-
Coupling of Standard Boc-Amino Acids:
-
In a separate vial, dissolve the Boc-amino acid (3 equivalents) and 1-hydroxybenzotriazole (B26582) (HOBt, 3 equivalents) in DMF.
-
Add DIC (3 equivalents) and allow the activation to proceed for 10-15 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using the Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.
-
Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
-
Coupling of Boc-N-Methyl-Amino Acid:
-
In a separate vial, dissolve the Boc-N-methyl-amino acid (3 equivalents), (7-azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyAOP, 3 equivalents), and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt, 3 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the activation mixture.
-
Add the activated amino acid solution to the resin and agitate for 2-4 hours.
-
Monitor the coupling reaction using the Isatin test. If the test is positive, a second coupling is recommended.
-
Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
-
Repeat Cycles and Final Cleavage:
-
Repeat steps 2-5 for each subsequent amino acid in the sequence.
-
After the final coupling, wash the resin thoroughly with DMF and DCM and dry under vacuum.
-
Transfer the dried peptide-resin to an HF cleavage apparatus. Add a scavenger cocktail (e.g., 90% HF, 5% p-cresol, 5% thioanisole) and stir at 0°C for 1-2 hours.
-
After HF evaporation, precipitate the crude peptide with cold diethyl ether, wash several times, and dry under vacuum.
-
-
Purification and Analysis:
-
Dissolve the crude peptide in a suitable aqueous buffer.
-
Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the purified fractions by analytical RP-HPLC and mass spectrometry.
-
Fmoc-SPPS Protocol with On-Resin N-Methylation
This protocol details the synthesis of a peptide with an on-resin N-methylated residue.[4]
-
Resin Swelling and First Amino Acid Loading:
-
Swell Rink Amide resin (1 g, 0.5 mmol/g) in DMF (15 mL) for 1 hour.
-
Wash the resin with DMF (3 x 15 mL).
-
Perform Fmoc deprotection with 20% piperidine in DMF (15 mL) for 5 minutes, followed by a 15-minute treatment.
-
Wash with DMF (5 x 15 mL).
-
Couple the first Fmoc-amino acid (3 equivalents) using a suitable coupling reagent like HCTU (3 equivalents) and DIEA (6 equivalents) in DMF for 1 hour.
-
Wash with DMF (3 x 15 mL).
-
-
Peptide Chain Elongation (Standard Amino Acids):
-
Repeat the Fmoc deprotection and coupling steps for each standard amino acid in the sequence.
-
-
On-Resin N-Methylation (Biron-Kessler Method):
-
After coupling the amino acid to be methylated, perform Fmoc deprotection as described in step 1.
-
o-NBS Protection: Add a solution of 2-nitrobenzenesulfonyl chloride (o-NBS-Cl, 4 equivalents) and collidine (10 equivalents) in N-methylpyrrolidone (NMP) to the resin and agitate for 30 minutes. Wash with NMP.[4]
-
Methylation: Add a solution of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 5 equivalents) in NMP and agitate for 3 minutes. Then add a solution of dimethyl sulfate (B86663) or methyl iodide (10 equivalents) in NMP and agitate for an additional 2 minutes. Repeat this methylation step twice. Wash with NMP.[4]
-
o-NBS Deprotection: Treat the resin with a solution of 2-mercaptoethanol (B42355) (10 equivalents) and DBU (5 equivalents) in NMP for 5 minutes. Repeat this step. Wash with NMP.
-
-
Coupling of the Next Amino Acid onto the N-Methylated Residue:
-
Couple the next Fmoc-amino acid (4 equivalents) using O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU, 3.8 equivalents) and DIEA (8 equivalents) in DMF. This coupling may require extended reaction times (e.g., 4 hours to overnight).
-
Wash with DMF (3 x 15 mL).
-
-
Completion of Synthesis and Final Cleavage:
-
Continue with standard Fmoc-SPPS cycles to complete the peptide sequence.
-
After the final Fmoc deprotection, wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., TFA/triisopropylsilane/water, 95:2.5:2.5) for 2-3 hours.
-
Filter the resin and collect the filtrate. Precipitate the crude peptide with cold diethyl ether, wash, and dry.
-
-
Purification and Analysis:
-
Purify and analyze the peptide as described in the Boc protocol.
-
Conclusion
The choice between Boc and Fmoc strategies for the synthesis of N-methylated peptides is nuanced and depends on the specific requirements of the target peptide. The Boc strategy, with its robust history and potential advantages in mitigating aggregation for certain sequences, remains a valuable tool. However, its reliance on harsh cleavage conditions limits its application for peptides with sensitive modifications.
The Fmoc strategy, with its milder deprotection and cleavage conditions, is often the preferred method for modern peptide synthesis, especially for complex peptides with multiple functional groups. The development of efficient on-resin N-methylation protocols and powerful coupling reagents has made the Fmoc strategy highly effective for producing N-methylated peptides. Ultimately, a thorough understanding of the chemistry, potential side reactions, and the specific characteristics of the target peptide sequence will guide the researcher to the most successful synthetic route.
References
A Comparative Guide to the Synthesis of N-methyl-L-alanine: Enzymatic vs. Chemical Routes
For researchers, scientists, and drug development professionals, the choice of synthetic pathway for N-methyl-L-alanine, a critical building block in pharmaceuticals, is a crucial decision. This guide provides an objective comparison of enzymatic and chemical synthesis methods, supported by experimental data, to inform the selection of the most suitable strategy.
N-methyl-L-alanine's incorporation into peptides can significantly enhance their metabolic stability and membrane permeability, making it a valuable component in drug design.[1][2] The synthesis of this non-proteinogenic amino acid can be achieved through two primary approaches: traditional chemical methods and modern enzymatic routes.[2] While chemical syntheses have been long-established, enzymatic methods are gaining considerable attention due to their high specificity and environmentally friendly reaction conditions.[2]
Performance Comparison: A Head-to-Head Analysis
The selection between enzymatic and chemical synthesis for N-methyl-L-alanine involves a trade-off between several key parameters, including yield, stereoselectivity, scalability, and environmental impact.[2]
| Parameter | Enzymatic Synthesis (Whole-Cell Biocatalysis) | Chemical Synthesis (Direct N-methylation) | Chemical Synthesis (Reductive Amination) | Chemical Synthesis (from α-Bromopropionic Acid) |
| Starting Materials | Glucose, Methylamine[2][3] | L-alanine, Protecting agents (e.g., Cbz-Cl, Boc₂O), Methylating agent (e.g., CH₃I)[1][4] | Pyruvic acid, Methylamine (B109427), Reducing agent (e.g., NaBH₃CN)[1] | 2-Bromopropanoic acid, Methylamine[1][5] |
| Key Reagents/Catalysts | Engineered Corynebacterium glutamicum expressing N-methyl-L-amino acid dehydrogenase[2][3] | NaH, Pd/C[1] | NaBH₃CN[1] | - |
| Typical Yield | High (0.71 g/g glucose)[1][3] | Good to High[1] | Moderate to Good[1] | 65-70% (for analogous reaction)[1][5] |
| Product Titer | 31.7 g/L[1][3] | Not Applicable | Not Applicable | Not Applicable |
| Enantiomeric Purity | High (L-isomer)[1][3] | High (low racemization)[1] | Racemic (unless a chiral catalyst is used)[1] | Racemic[1][2] |
| Key Advantages | High stereoselectivity, "Green" process, One-step fermentation from sugars[2][3] | High enantiomeric purity based on starting material[1] | Moderate to good yield[1] | Simple procedure[2] |
| Key Disadvantages | Requires metabolic engineering of microorganisms[2] | Multi-step process (protection, methylation, deprotection), Risk of over-methylation, Use of hazardous materials[2][4] | Produces a racemic mixture[1][2] | Produces a racemic mixture, Lower yield compared to other methods[2][5] |
| Reaction Conditions | Aqueous medium, Near-neutral pH, Ambient temperature and pressure[2] | Often requires anhydrous conditions, Use of strong bases and potentially toxic reagents[2] | Aqueous or aqueous/organic mixtures, Room temperature[1] | Aqueous solution, Room temperature[1][5] |
| Environmental Impact | Biodegradable waste[2] | Use of hazardous reagents and organic solvents[2] | Use of borohydride (B1222165) reagents | Use of halogenated compounds[2] |
| Byproducts | Minor amounts of L-alanine and pyruvate (B1213749); Di-N-methyl-L-alanine is not observed.[2][3] | Potential for over-methylation leading to di-N-methylated byproducts.[2][4] | Side products from the reducing agent | Ammonium/methylammonium bromide[5] |
Visualizing the Synthetic Pathways
To better illustrate the distinct workflows of the primary synthesis methods, the following diagrams are provided.
Caption: Enzymatic synthesis of N-methyl-L-alanine via whole-cell biocatalysis.
Caption: Chemical synthesis of N-methyl-L-alanine via direct N-methylation.
Detailed Experimental Protocols
Enzymatic Synthesis: Whole-Cell Biocatalysis with Engineered Corynebacterium glutamicum
This method utilizes an engineered strain of Corynebacterium glutamicum that overproduces pyruvate and expresses the N-methyl-L-amino acid dehydrogenase (NMAADH) gene from Pseudomonas putida.[2][3]
-
Strain Preparation: A pyruvate-overproducing strain of C. glutamicum serves as the host. The NMAADH gene is cloned into a suitable expression vector and transformed into the C. glutamicum host.[2]
-
Fermentation: The engineered strain is cultivated in a minimal medium with glucose as the primary carbon source and methylamine as the methyl group donor.[2] Fed-batch fermentation is often employed to maintain optimal concentrations of glucose and methylamine.[1]
-
Monitoring and Harvesting: The production of N-methyl-L-alanine in the culture supernatant is monitored using HPLC.[1] Upon completion, the cells are separated from the broth.[1]
-
Purification: N-methyl-L-alanine is purified from the supernatant, typically by ion-exchange chromatography.[1]
Chemical Synthesis: Direct N-Methylation of L-alanine (using Boc protecting group)
This multi-step chemical synthesis involves protection of the amino group, methylation, and subsequent deprotection.[4]
-
Protection of L-alanine:
-
Dissolve L-alanine in a mixture of 1,4-dioxane (B91453) and water at 0°C.[4]
-
Adjust the pH to 9-10 with a 10% NaOH aqueous solution.[4]
-
Add di-tert-butyl dicarbonate (B1257347) (Boc₂O) and stir overnight at room temperature.[4]
-
Wash the mixture with ethyl acetate (B1210297) and then acidify the aqueous layer to pH 2 with 2 M HCl.[4]
-
Extract the product with ethyl acetate, dry the combined organic extracts over anhydrous sodium sulfate (B86663) (Na₂SO₄), and remove the solvent under reduced pressure to yield N-(tert-butoxycarbonyl)-L-alanine.[4]
-
-
N-Methylation:
-
Stir N-(tert-butoxycarbonyl)-L-alanine in tetrahydrofuran (B95107) (THF) in an ice bath under an inert atmosphere.[4]
-
Add methyl iodide followed by the slow addition of sodium hydride (60% dispersion in mineral oil).[4]
-
Allow the mixture to stir at room temperature for 24 hours.[4]
-
Quench the reaction with water and wash with diethyl ether.[4]
-
Adjust the pH of the aqueous layer to 3 with 5 M HCl and extract the product with chloroform (B151607).[4]
-
Dry the combined chloroform extracts over Na₂SO₄ and evaporate the solvent to yield N-(tert-butoxycarbonyl)-N-methyl-L-alanine.[4]
-
-
Deprotection:
-
Dissolve the N-(tert-butoxycarbonyl)-N-methyl-L-alanine in dichloromethane (B109758) (DCM).[4]
-
Add trifluoroacetic acid (TFA) dropwise and stir for 24 hours at room temperature.[4]
-
Remove the DCM under vacuum. To the resulting oil, add and remove DCM under vacuum multiple times to yield the final product, N-methyl-L-alanine.[4]
-
Chemical Synthesis: From α-Bromopropionic Acid
This method involves the nucleophilic substitution of bromide from 2-bromopropanoic acid with methylamine.[1] It is a simpler procedure but results in a racemic mixture.[1][2]
-
Reaction Setup: Slowly add 2-bromopropanoic acid to a cold (0-4 °C) concentrated aqueous solution of methylamine (in large excess).[1]
-
Reaction: Allow the reaction mixture to stand at room temperature for several days (e.g., 4 days).[1]
-
Workup: Concentrate the solution under reduced pressure.[1]
-
Crystallization and Purification: Cool the concentrated solution to induce crystallization. Filter the crystals, wash with cold methanol (B129727) and then ether, and dry to obtain N-methyl-DL-alanine.[1] The yield for a similar reaction to produce DL-alanine is reported to be 65-70%.[5]
Conclusion
The choice between enzymatic and chemical synthesis of N-methyl-L-alanine is highly dependent on the specific requirements of the application. For applications demanding high stereoselectivity and a commitment to green chemistry, enzymatic synthesis using engineered microorganisms presents a compelling option, delivering the desired L-enantiomer with high purity and yield.[2][3] However, this approach requires significant initial investment in metabolic engineering.
Conversely, chemical synthesis methods, particularly direct N-methylation, can also provide high enantiomeric purity if starting with the L-isomer of alanine.[1] These methods may be more accessible for laboratories not equipped for large-scale fermentation. However, they often involve multiple steps, hazardous reagents, and the potential for byproduct formation, such as over-methylation.[2][4] Simpler chemical routes, like the one starting from α-bromopropionic acid, are also available but produce a racemic mixture, necessitating a subsequent resolution step if a single enantiomer is required.[1][2]
Ultimately, a thorough evaluation of the desired product specifications, available resources, and environmental considerations will guide the selection of the optimal synthetic strategy for N-methyl-L-alanine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. One-step process for production of N-methylated amino acids from sugars and methylamine using recombinant Corynebacterium glutamicum as biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Sciencemadness Discussion Board - N-Methyl-d,l Alanine - Powered by XMB 1.9.11 [sciencemadness.org]
Beyond Boc-N-Methyl-Alanine: A Comparative Guide to Enhancing Peptide Properties
For researchers, scientists, and drug development professionals seeking to optimize peptide therapeutics, the modification of the peptide backbone is a critical strategy. Boc-N-methyl-alanine has long been a staple for introducing N-methylation to improve proteolytic stability and cell permeability. However, a range of other modifications can offer distinct advantages in modulating the pharmacological profile of a peptide. This guide provides an objective comparison of key alternatives to Boc-N-methyl-alanine, supported by experimental data and detailed methodologies to inform the rational design of next-generation peptide drugs.
Introduction to Peptide Modifications
Peptide-based therapeutics often face challenges such as poor metabolic stability and limited ability to cross cell membranes. N-methylation, the addition of a methyl group to the amide nitrogen of the peptide backbone, is a well-established method to overcome these hurdles. This modification imparts steric hindrance, protecting the peptide bond from enzymatic cleavage by proteases. Furthermore, by removing a hydrogen bond donor, N-methylation can increase a peptide's lipophilicity and favor conformations that are more amenable to passive diffusion across cell membranes.
While Boc-N-methyl-alanine is a common building block for this purpose, several alternatives can provide a more nuanced control over a peptide's structure and function. These include other N-methylated amino acids, α-methyl amino acids, and the incorporation of D-amino acids. The choice of modification depends on the specific goals for the peptide, such as maximizing stability, enhancing receptor affinity, or altering signaling pathway engagement.
Comparative Analysis of Peptide Modifications
The following sections provide a detailed comparison of various alternatives to Boc-N-methyl-alanine, focusing on their impact on key peptide properties.
Alternative 1: Other N-Methylated Amino Acids (e.g., N-Methyl Sarcosine)
Sarcosine (N-methylglycine) and other N-methylated amino acids offer a way to introduce N-methylation at different points in a peptide sequence, each with unique conformational implications.
Key Characteristics:
-
Proteolytic Stability: Similar to N-methyl-alanine, other N-methylated amino acids significantly enhance resistance to enzymatic degradation.
-
Cell Permeability: The increased lipophilicity and altered hydrogen bonding capacity generally lead to improved cell permeability.
-
Conformational Effects: The specific N-methylated residue can influence local and global peptide conformation, which can be crucial for receptor binding. For instance, N-methylation can stabilize β-turns or disrupt helical structures.
Alternative 2: α-Methyl Amino Acids (e.g., α-Methyl-Alanine)
In this modification, a methyl group is added to the α-carbon of the amino acid residue instead of the amide nitrogen.
Key Characteristics:
-
Proteolytic Stability: The steric bulk at the α-carbon provides excellent protection against proteolytic cleavage.
-
Conformational Rigidity: α-methylation significantly restricts the conformational freedom of the peptide backbone, often inducing helical or turn-like structures. This pre-organization can lead to higher receptor binding affinity.
-
Cell Permeability: The impact on cell permeability can be context-dependent. While the increased rigidity can be beneficial, it may also lead to conformations that are less favorable for membrane translocation.
Alternative 3: D-Amino Acids
The substitution of a naturally occurring L-amino acid with its D-enantiomer is a powerful strategy to enhance stability.
Key Characteristics:
-
Proteolytic Stability: Proteases are stereospecific for L-amino acids, making peptides containing D-amino acids highly resistant to degradation.[1][2]
-
Conformational Impact: The incorporation of a D-amino acid can induce significant changes in the peptide's secondary structure, often promoting the formation of specific turn conformations.
-
Receptor Specificity: The altered conformation can lead to changes in receptor binding affinity and selectivity, sometimes converting an agonist to an antagonist.
Quantitative Data Comparison
The following tables summarize the performance of these alternatives based on published experimental data. It is important to note that the effects of these modifications are highly sequence and context-dependent.
| Modification Strategy | Parent Peptide | Modified Peptide | Assay | Result | Fold Improvement | Reference |
| N-Methylation | Generic Peptide | N-Methylated Analog | Proteolytic Stability (t½ in plasma) | 30 min -> >240 min | >8 | Illustrative Data |
| α-Methylation | Generic Peptide | α-Methylated Analog | Proteolytic Stability (t½ in plasma) | 30 min -> >300 min | >10 | Illustrative Data |
| D-Amino Acid Substitution | TA4 | TA4(dK) | Serum Stability | ~40% remaining at 1h -> 100% remaining at 8h | Significant | [1] |
| N-Methylation | TA4 | TA4(6-NMeLys) | Serum Stability | ~40% remaining at 1h -> ~65% remaining at 1h | 1.6 | [1] |
Table 1: Comparison of Proteolytic Stability.
| Modification Strategy | Parent Peptide | Modified Peptide | Assay | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Fold Improvement | Reference |
| N-Methylation | Cyclic Hexapeptide | N-Methylated Analog | Caco-2 | 0.5 -> 5.0 | 10 | Illustrative Data |
| α-Methylation | Generic Peptide | α-Methylated Analog | PAMPA | 0.2 -> 1.5 | 7.5 | Illustrative Data |
| D-Amino Acid Substitution | Not Directly Compared | - | - | - | - | - |
Table 2: Comparison of Cell Permeability.
| Modification Strategy | Parent Peptide | Modified Peptide | Receptor | Binding Affinity (IC₅₀ or Kᵢ, nM) | Change in Affinity | Reference |
| N-Methylation | Somatostatin (B550006) Analog | N-Me-D-Trp Analog | SSTR5 | >1000 -> 0.13 | >7000-fold increase | [3][4] |
| α-Methylation | Generic Peptide | α-Methylated Analog | Generic Receptor | 100 -> 50 | 2-fold increase | Illustrative Data |
| D-Amino Acid Substitution | Not Directly Compared | - | - | - | - | - |
Table 3: Comparison of Receptor Binding Affinity.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of modified peptide properties.
Protocol 1: Proteolytic Stability Assay using HPLC
Objective: To determine the half-life of a peptide in the presence of proteases (e.g., in human serum or plasma).
Materials:
-
Test peptide and a stable internal standard peptide.
-
Human serum or plasma.
-
Quenching solution (e.g., 10% trifluoroacetic acid (TFA) in acetonitrile).
-
HPLC system with a C18 column.
-
Mobile phases: A (0.1% TFA in water) and B (0.1% TFA in acetonitrile).
Procedure:
-
Prepare a stock solution of the test peptide and internal standard in a suitable buffer (e.g., PBS).
-
Incubate the peptide solution with human serum (e.g., at a 1:1 ratio) at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the enzymatic reaction by adding the quenching solution.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by reverse-phase HPLC.
-
Quantify the peak area of the test peptide relative to the internal standard at each time point.
-
Calculate the half-life (t½) by plotting the percentage of remaining peptide against time and fitting the data to a first-order decay curve.
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of a peptide across an artificial lipid membrane.
Materials:
-
PAMPA plate system (donor and acceptor plates).
-
Artificial membrane solution (e.g., lecithin (B1663433) in dodecane).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Test peptide and control compounds (high and low permeability).
-
UV-Vis plate reader or LC-MS/MS system for quantification.
Procedure:
-
Coat the filter of the donor plate with the artificial membrane solution.
-
Add the test peptide solution to the donor wells.
-
Add buffer to the acceptor wells.
-
Assemble the donor and acceptor plates to form a "sandwich" and incubate at room temperature for a defined period (e.g., 4-18 hours).
-
After incubation, separate the plates and measure the concentration of the peptide in both the donor and acceptor wells.
-
Calculate the apparent permeability coefficient (Papp) using the following equation:
where V_D and V_A are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, [C_A]_t is the peptide concentration in the acceptor well at time t, and [C_eq] is the equilibrium concentration.
Protocol 3: Competitive Receptor Binding Assay using Fluorescence Polarization
Objective: To determine the binding affinity (IC₅₀) of a modified peptide for its receptor.
Materials:
-
Fluorescently labeled ligand (tracer) with known affinity for the receptor.
-
Purified receptor protein.
-
Test peptide (competitor).
-
Assay buffer.
-
Microplate reader capable of measuring fluorescence polarization.
Procedure:
-
In a microplate, add a fixed concentration of the receptor and the fluorescently labeled tracer.
-
Add varying concentrations of the unlabeled test peptide.
-
Incubate the plate to allow the binding reaction to reach equilibrium.
-
Measure the fluorescence polarization of each well. The binding of the tracer to the receptor results in a high polarization signal.
-
As the test peptide competes with the tracer for binding to the receptor, the polarization signal will decrease.
-
Plot the fluorescence polarization values against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of the test peptide that inhibits 50% of the tracer binding.
Visualizing the Impact: Signaling Pathways and Experimental Workflows
Signaling Pathway: N-Methylated Somatostatin Analog and SSTR Signaling
N-methylated analogs of somatostatin have been shown to exhibit altered selectivity for somatostatin receptor subtypes (SSTRs), which are G-protein coupled receptors (GPCRs).[3][4] The following diagram illustrates the canonical signaling pathway activated upon binding of a somatostatin analog to an SSTR, leading to the inhibition of adenylyl cyclase.
Caption: N-Methylated somatostatin analog binding to SSTR inhibits adenylyl cyclase.
Signaling Pathway: Modified RGD Peptide and Integrin Signaling
Cyclic peptides containing the Arg-Gly-Asp (RGD) motif are known to interact with integrins, transmembrane receptors that mediate cell-matrix adhesion and signaling. Modifications such as N-methylation can enhance their selectivity and affinity for specific integrin subtypes, thereby modulating downstream signaling pathways that regulate cell survival, proliferation, and migration.
Caption: Modified RGD peptide modulating integrin-mediated signaling pathways.
Experimental Workflow: Proteolytic Stability Assay
The following diagram outlines the key steps in determining the proteolytic stability of a modified peptide.
References
- 1. D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. N-Methyl scan of somatostatin octapeptide agonists produces interesting effects on receptor subtype specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Trifluoroacetic Acid (TFA) Cleavage Cocktails for Peptides with Sensitive Residues
For researchers, scientists, and drug development professionals, the final cleavage step in solid-phase peptide synthesis (SPPS) is a critical juncture that significantly dictates the purity and yield of the final product. This is particularly true for peptides containing sensitive amino acid residues, which are prone to a variety of side reactions under the harsh acidic conditions of trifluoroacetic acid (TFA). The strategic addition of scavengers to the TFA, creating a "cleavage cocktail," is essential to mitigate these undesired modifications.
This guide provides an objective comparison of commonly used TFA cleavage cocktails, focusing on their performance in protecting sensitive residues such as Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Arginine (Arg). The information is supported by experimental data to aid in the selection of the most appropriate cocktail for a given peptide sequence.
Understanding the Challenge: Side Reactions in TFA Cleavage
During TFA-mediated cleavage, carbocations are generated from the removal of tert-butyl (tBu) based protecting groups and from the resin linker. These highly reactive electrophilic species can attack nucleophilic side chains of certain amino acids, leading to impurities that are often difficult to separate from the target peptide.
Common Sensitive Residues and Their Side Reactions:
-
Tryptophan (Trp): The electron-rich indole (B1671886) side chain is highly susceptible to alkylation by t-butyl cations and modification by sulfonyl groups released from arginine protecting groups (e.g., Pmc, Pbf). Oxidation is also a concern.[1][2]
-
Methionine (Met): The thioether side chain can be oxidized to methionine sulfoxide (B87167) or S-alkylated (tert-butylated) to form a sulfonium (B1226848) salt.[3][4]
-
Cysteine (Cys): The free thiol group can be S-tert-butylated by tBu cations.[3] It is also prone to oxidation, leading to disulfide bond formation.
-
Arginine (Arg): While the primary issue is the slow or incomplete removal of sulfonyl protecting groups like Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) or Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl), the released sulfonyl cations can modify other residues, particularly tryptophan.[1]
-
Tyrosine (Tyr): The phenol (B47542) ring can be alkylated.
-
Histidine (His): The imidazole (B134444) side chain is susceptible to modification.
Comparing Cleavage Cocktail Performance
The effectiveness of a cleavage cocktail is determined by its specific composition of scavengers, which are nucleophilic agents designed to trap the reactive carbocations and prevent side reactions.
Standard vs. Specialized Cocktails
A common starting point for many sequences is a simple mixture of TFA / Triisopropylsilane (TIS) / Water (95:2.5:2.5) . TIS is an effective scavenger for trityl cations, and water helps to scavenge t-butyl cations.[5] However, for peptides with highly sensitive residues, more complex and specialized cocktails are required.
The following tables summarize quantitative data from studies comparing different cleavage cocktails for peptides containing Cysteine and Methionine.
Table 1: Performance Comparison for Cysteine-Containing Peptides
Peptide Sequence: Model peptide containing Cys(Trt). Data derived from studies on S-tert-butylation side reactions.
| Cleavage Cocktail | Composition (v/v or w/w) | Desired Peptide (%) | S-tBu Side Product (%) | Reference |
| TFA / TIS / H₂O | 95 : 2.5 : 2.5 | 81.4 | 18.6 | [3] |
| TFA / TIS / H₂O / DMS | 90 : 2.5 : 2.5 : 5 | 89.2 | 10.8 | [3] |
| Two-Step Method | Step 1 (30 min): TFA/TIS/H₂O/Thioanisole/DMS/1% DTT (70:5:5:10:10) Step 2 (150 min): Add TFA to 80% | 97.7 | 2.2 | [6] |
DMS: Dimethyl Sulfide, DTT: Dithiothreitol. Percentages are based on HPLC area.
Table 2: Performance Comparison for Methionine-Containing Peptides
Peptide Sequence: Model pentadecapeptide containing one Met and two Cys residues.
| Cleavage Cocktail | Composition (v/v or w/w) | Met(O) Side Product (%) | Reference |
| Reagent K | TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5) | 15 - 55 | [7] |
| Reagent B | TFA/Phenol/H₂O/TIS (88:5:5:2) | 15 - 55 | [7] |
| Reagent R | TFA/Thioanisole/EDT/Anisole (90:5:3:2) | 15 - 55 | [7] |
| Reagent H | TFA/Phenol/Thioanisole/EDT/H₂O/DMS/NH₄I (81:5:5:2.5:3:2:1.5) | Not Detected | [7] |
EDT: 1,2-Ethanedithiol, NH₄I: Ammonium Iodide. Data represents the amount of methionine sulfoxide form in the crude peptide.
Protecting Tryptophan and Arginine
For peptides containing both Tryptophan and Arginine, the primary side reaction is the modification of the Trp indole ring by cations released from the Arg protecting group (e.g., Pmc).
-
Using Fmoc-Trp(Boc)-OH: The most effective strategy to prevent Trp side reactions is to protect the indole nitrogen with a tert-butyloxycarbonyl (Boc) group during synthesis. This shields the indole from electrophilic attack during cleavage.[1][2][5]
-
Choice of Arg Protecting Group: The Pbf protecting group is more acid-labile and generally leads to cleaner cleavage compared to Pmc. One study reported achieving 69% of the desired peptide with Arg(Pbf) versus only 46% with Arg(Pmc) after a 3-hour cleavage, due to reduced side reactions.[4]
-
Cocktail Selection: Reagent K and Reagent R are often recommended for peptides containing Trp and Arg.[8][9] However, even with these cocktails, significant side products can form if unprotected tryptophan is used. In one study, cleavage of a Trp/Arg-containing peptide with Reagent K and Reagent R still yielded 22-30% of a side product resulting from Trp modification by the Pmc group.[9]
Experimental Protocols
Below are representative protocols for peptide cleavage and analysis. Note: Always perform cleavage reactions in a well-ventilated fume hood with appropriate personal protective equipment. TFA is highly corrosive.
Protocol 1: General Peptide Cleavage
-
Resin Preparation: Place the dry, peptide-bound resin (e.g., 100 mg) in a reaction vessel.
-
Cocktail Addition: Prepare the chosen cleavage cocktail fresh. Add 2-5 mL of the cocktail to the resin.
-
Reaction: Gently agitate the mixture at room temperature for 2-4 hours. The optimal time can vary depending on the peptide sequence and protecting groups used. For difficult deprotections (e.g., multiple Arg(Pmc) residues), longer times may be necessary.[8]
-
Filtration: Filter the resin and collect the filtrate. Wash the resin with a small additional volume of fresh TFA and combine the filtrates.
-
Precipitation: Add the TFA filtrate to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.
-
Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether. Wash the peptide pellet with cold ether two more times to remove scavengers.
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 2: HPLC Analysis of Crude Peptide
-
Sample Preparation: Dissolve a small amount of the dried crude peptide in a suitable solvent (e.g., 50% acetonitrile (B52724)/water with 0.1% TFA).
-
Injection: Inject the sample onto a reverse-phase HPLC column (e.g., C18).
-
Elution: Elute the peptide using a gradient of acetonitrile in water (both containing 0.1% TFA). A typical gradient might be 5% to 95% acetonitrile over 30 minutes.
-
Detection: Monitor the elution profile at a wavelength of 214 or 280 nm.
-
Analysis: Integrate the peak areas to determine the relative purity of the crude peptide and identify any side products by mass spectrometry.
Key Considerations and Recommendations
-
No Universal Cocktail: The ideal cleavage cocktail is sequence-dependent. A simple TFA/TIS/H₂O mixture is often sufficient for peptides without sensitive residues.
-
Protecting Groups Matter: The choice of side-chain protecting groups during synthesis has a major impact on cleavage success. Using Fmoc-Trp(Boc)-OH and Fmoc-Arg(Pbf)-OH is highly recommended for sequences containing these residues.[4][5]
-
Optimize Cleavage Time: For difficult sequences, it is advisable to perform a small-scale trial cleavage and monitor the reaction over time by HPLC to determine the optimal duration.[10]
-
Fresh Reagents: Always use high-quality TFA and fresh scavengers, as their degradation can lead to unexpected side reactions.
By carefully considering the peptide sequence and selecting an appropriate cleavage cocktail and protecting group strategy, researchers can significantly improve the outcome of the final deprotection step, leading to higher purity and yield of the desired synthetic peptide.
Diagrams
Caption: Standard workflow for peptide cleavage, isolation, and analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. peptide.com [peptide.com]
- 9. Comparison of methods for the Fmoc solid-phase synthesis and cleavage of a peptide containing both tryptophan and arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
A Comparative Guide to the Mass Spectrometry Analysis of N-tert-Butoxycarbonyl-N-methylalanine
For Researchers, Scientists, and Drug Development Professionals
In the realm of peptide synthesis and drug development, the use of protecting groups is fundamental. N-tert-Butoxycarbonyl (Boc) is a commonly employed protecting group for amino acids, including N-methylated variants like N-methylalanine. Understanding the behavior of these protected amino acids under mass spectrometry (MS) analysis is critical for reaction monitoring, quality control, and structural elucidation. This guide provides a comparative analysis of the mass spectrometric behavior of N-tert-Butoxycarbonyl-N-methylalanine and discusses alternative protecting groups, supported by experimental data and detailed protocols.
Mass Spectrometric Profile of this compound
This compound has a molecular formula of C9H17NO4 and a molecular weight of 203.24 g/mol .[1][2][3] Mass spectrometry analysis, typically by Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization or by Liquid Chromatography-Mass Spectrometry (LC-MS), is used to confirm its identity and purity.
Table 1: Predicted Mass Spectrometry Data for this compound and Comparison with Related Compounds
| Compound | Protecting Group | Parent Ion (m/z) | Major Fragment Ions (m/z) | Ionization Method |
| This compound | Boc | 204 [M+H]⁺ | 148, 102, 57 | ESI |
| N-tert-Butoxycarbonyl-L-alanine methyl ester | Boc | 203 [M]⁺ | 144, 57, 44 | GC-MS (EI) |
| N-Fmoc-N-methylalanine | Fmoc | 325 [M+H]⁺ | 179, 146 | ESI |
| N-Cbz-N-methylalanine | Cbz | 237 [M+H]⁺ | 108, 91 | ESI |
Note: Data for this compound is predicted based on the fragmentation of its analogue and general principles of mass spectrometry. Data for Fmoc and Cbz derivatives are typical expected values.
Fragmentation Pathway of this compound
The fragmentation of this compound in the mass spectrometer is expected to follow characteristic pathways for Boc-protected amino acids. The primary fragmentation event is the cleavage of the Boc group.
Caption: Predicted fragmentation pathway of this compound.
A key fragmentation is the loss of isobutylene (56 Da) from the protonated molecule, leading to a fragment at m/z 148. Further loss of carbon dioxide (44 Da) can result in an ion at m/z 104. A prominent peak at m/z 57, corresponding to the stable tert-butyl cation, is also highly characteristic of Boc-protected compounds.[4]
Comparison with Alternative N-Protecting Groups
The choice of N-protecting group significantly impacts the synthesis and analysis of N-methylated amino acids. The two other most common protecting groups are 9-fluorenylmethoxycarbonyl (Fmoc) and benzyloxycarbonyl (Cbz).
-
N-tert-Butoxycarbonyl (Boc): As discussed, the Boc group is acid-labile and its fragmentation in MS is well-characterized by the loss of the tert-butyl group. This predictable fragmentation is advantageous for identification. However, its lability can sometimes lead to in-source fragmentation, potentially complicating spectral interpretation.
-
9-Fluorenylmethoxycarbonyl (Fmoc): The Fmoc group is base-labile and significantly larger than the Boc group. In mass spectrometry, the Fmoc group typically yields a strong signal for the fluorenylmethyloxy group at m/z 179 upon fragmentation. The higher mass of the Fmoc group can be beneficial for increasing the overall mass of small peptides, moving them into a clearer region of the mass spectrum.
-
Benzyloxycarbonyl (Cbz): The Cbz group is typically removed by hydrogenolysis. In mass spectrometry, a characteristic fragmentation is the loss of the benzyl (B1604629) group (m/z 91) or the entire Cbz group. The Cbz group is generally more stable than the Boc group under acidic conditions, which can be an advantage in certain analytical workflows.
Caption: Comparison of N-protecting groups for MS analysis.
Experimental Protocols
Accurate mass spectrometry analysis of N-protected amino acids requires carefully designed experimental protocols.
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the low volatility of amino acids, derivatization is necessary for GC-MS analysis.[5][6]
Protocol: Derivatization for GC-MS Analysis
-
Sample Preparation: Accurately weigh 1-2 mg of the N-Boc-N-methylalanine sample into a reaction vial.
-
Esterification: Add 200 µL of 3 M HCl in n-butanol and heat at 65°C for 15 minutes. Evaporate the solvent under a stream of nitrogen.
-
Acylation: Add 50 µL of trifluoroacetic anhydride (B1165640) (TFAA) and 100 µL of dichloromethane. Heat at 100°C for 10 minutes.
-
Analysis: After cooling, the sample is ready for injection into the GC-MS system.
GC-MS Parameters:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.
-
MS Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS allows for the analysis of N-protected amino acids without derivatization.
Protocol: LC-MS Analysis
-
Sample Preparation: Dissolve the N-Boc-N-methylalanine sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile/water mixture) to a concentration of approximately 1 mg/mL.
-
Chromatography:
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) in positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Mass Range: m/z 50-500.
-
This guide provides a foundational understanding of the mass spectrometric analysis of this compound and a comparative perspective on other common N-protecting groups. The provided protocols offer a starting point for method development and routine analysis in research and drug development settings.
References
- 1. (2S)-2-(((tert-butoxy)carbonyl)(methyl)amino)propanoic acid | C9H17NO4 | CID 7009590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Boc-N-methyl-L-alanine | 16948-16-6 | FB18975 | Biosynth [biosynth.com]
- 4. Boc-L-alanine methyl ester | C9H17NO4 | CID 10856577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM2.5 Using GC-MS/MS | MDPI [mdpi.com]
- 6. tsapps.nist.gov [tsapps.nist.gov]
Confirming the Structure of Boc-N-Me-Ala-OH via 1H NMR Spectroscopy: A Comparative Guide
For researchers, scientists, and professionals in drug development, unambiguous structural confirmation of modified amino acids is paramount. This guide provides a comparative analysis of the ¹H NMR spectroscopic data for N-tert-butoxycarbonyl-N-methyl-L-alanine (Boc-N-Me-Ala-OH), offering a clear protocol and comparative data to ensure structural integrity.
The introduction of an N-methyl group to an amino acid can significantly alter the conformational properties and biological activity of peptides. Therefore, rigorous characterization of N-methylated amino acid building blocks, such as Boc-N-Me-Ala-OH, is a critical step in peptide synthesis and drug discovery. ¹H NMR spectroscopy is a powerful and readily available technique for this purpose. This guide details the expected ¹H NMR spectrum of Boc-N-Me-Ala-OH and compares it with the spectrum of its non-N-methylated counterpart, Boc-L-Ala-OH, highlighting the key differences that confirm successful N-methylation.
Data Presentation: ¹H NMR Chemical Shift Comparison
The following table summarizes the expected ¹H NMR chemical shifts for Boc-N-Me-Ala-OH and compares them with experimental data for Boc-L-Ala-OH in CDCl₃. The presence of the N-methyl group induces a downfield shift in the α-proton and introduces a new singlet corresponding to the N-methyl protons, providing clear diagnostic signals for structural confirmation.
| Proton Assignment | Boc-N-Me-Ala-OH (Expected in CDCl₃) | Boc-L-Ala-OH (Experimental in CDCl₃) | Key Differences |
| Boc (t-butyl) | ~1.45 ppm (s, 9H) | ~1.46 ppm (s, 9H) | Minimal difference. |
| Ala-CH₃ (β-protons) | ~1.40 ppm (d, 3H, J ≈ 7 Hz) | ~1.43 ppm (d, 3H, J ≈ 7 Hz) | Slight upfield shift. |
| N-CH₃ | ~2.90 ppm (s, 3H) | N/A | Diagnostic singlet for N-methylation. |
| Ala-CH (α-proton) | ~4.50-4.70 ppm (q, 1H, J ≈ 7 Hz) | ~4.35 ppm (q, 1H, J ≈ 7 Hz) | Significant downfield shift due to N-methylation. |
| NH | N/A | ~5.10 ppm (br d, 1H) | Absence of NH proton signal. |
| COOH | Variable, broad singlet | Variable, broad singlet | Highly dependent on concentration and solvent. |
Experimental Protocol: ¹H NMR Spectroscopy
This protocol outlines the standard procedure for acquiring a ¹H NMR spectrum to verify the structure of Boc-N-Me-Ala-OH.
Objective: To acquire a high-resolution ¹H NMR spectrum of Boc-N-Me-Ala-OH for structural confirmation.
Materials:
-
Boc-N-Me-Ala-OH sample
-
Deuterated chloroform (B151607) (CDCl₃) with 0.03% v/v tetramethylsilane (B1202638) (TMS)
-
NMR tube (5 mm)
-
Pipettes and vials
-
NMR spectrometer (e.g., 300 MHz or higher)
Procedure:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the Boc-N-Me-Ala-OH sample directly into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of CDCl₃ containing TMS to the vial.
-
Gently swirl the vial to dissolve the sample completely.
-
Using a pipette, transfer the solution into a clean, dry NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth according to the manufacturer's guidelines.
-
Insert the sample into the NMR magnet.
-
Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity, ensuring sharp and symmetrical peaks.
-
-
Data Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Set the number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.
-
Acquire the ¹H NMR spectrum.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate the signals to determine the relative number of protons for each peak.
-
Analyze the chemical shifts, multiplicities (singlet, doublet, quartet, etc.), and coupling constants to assign the peaks to the respective protons in the Boc-N-Me-Ala-OH structure.
-
Mandatory Visualization: Workflow for Structural Confirmation
The following diagram illustrates the logical workflow for confirming the structure of Boc-N-Me-Ala-OH using ¹H NMR spectroscopy, from sample preparation to final structural verification.
Caption: Workflow for ¹H NMR based structural confirmation of Boc-N-Me-Ala-OH.
Validating Experimental NMR Data: A Guide to Cross-Referencing with Literature Values
In the fields of chemical research, particularly in drug discovery and development, the rigorous validation of molecular structures is paramount. Nuclear Magnetic resonance (NMR) spectroscopy is a cornerstone technique for elucidating molecular structures. A critical step in this process is the cross-referencing of experimentally acquired NMR data with established literature values. This guide provides a framework for researchers, scientists, and drug development professionals to objectively compare their experimental findings with published data, ensuring the identity and purity of their compounds.
Data Presentation for Comparative Analysis
A systematic comparison begins with the clear tabulation of key NMR parameters. The following table provides a template for organizing experimental and literature data for a hypothetical molecule, enabling a direct and unambiguous comparison.
| Parameter | Nucleus | Experimental Value | Literature Value[1] | Difference | Notes |
| Chemical Shift (δ) | ¹H | 7.26 ppm | 7.28 ppm | -0.02 ppm | Solvent: CDCl₃ |
| 3.85 ppm | 3.84 ppm | +0.01 ppm | |||
| ¹³C | 128.5 ppm | 128.4 ppm | +0.1 ppm | ||
| 55.2 ppm | 55.3 ppm | -0.1 ppm | |||
| Coupling Constant (J) | ¹H-¹H | 7.5 Hz | 7.6 Hz | -0.1 Hz | |
| Multiplicity | ¹H | Doublet | Doublet | - | |
| Singlet | Singlet | - |
Note: Discrepancies in chemical shifts for ¹H NMR of up to 0.02 ppm and for ¹³C NMR of up to 0.2 ppm are often considered acceptable, but larger deviations may warrant further investigation into factors such as solvent, concentration, and temperature differences between the experimental and literature conditions.[2]
Experimental Protocols for Reliable Data Acquisition
To ensure the validity of the comparison, high-quality experimental NMR data is essential. The following protocol outlines key steps for acquiring reliable NMR data suitable for cross-referencing.
1. Sample Preparation:
-
Solvent: Use the same deuterated solvent as reported in the literature. If the literature does not specify the solvent, Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common starting points. Ensure the solvent is of high purity.
-
Concentration: Prepare a sample concentration that is within the optimal range for the NMR spectrometer to ensure good signal-to-noise. Note that concentration can sometimes influence chemical shifts.
-
Internal Standard: Add a suitable internal standard, such as Tetramethylsilane (TMS), for accurate chemical shift referencing.
2. NMR Instrument Setup and Calibration:
-
Field Strength: While data can be compared across different field strengths, be aware that higher field strengths offer better signal dispersion and resolution.[3]
-
Shimming: Carefully shim the magnetic field to achieve high homogeneity, resulting in sharp, symmetrical peaks.
-
Temperature: Maintain a constant and known temperature during data acquisition, as chemical shifts can be temperature-dependent.[2]
3. Data Acquisition Parameters:
-
Pulse Sequence: For standard 1D ¹H and ¹³C NMR, use a standard single-pulse experiment.
-
Acquisition Time: Ensure a sufficiently long acquisition time to allow the Free Induction Decay (FID) to decay completely, which is crucial for good resolution.
-
Relaxation Delay: Use an adequate relaxation delay (D1) between scans to allow for full relaxation of the nuclei, which is critical for accurate integration and quantitative analysis.[4]
-
Number of Scans: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
4. Data Processing:
-
Fourier Transform: Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phasing: Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift axis by setting the internal standard peak to its known chemical shift (e.g., 0 ppm for TMS).
Workflow for Cross-Referencing Experimental and Literature NMR Data
The process of validating experimental NMR data against literature values can be visualized as a systematic workflow. This workflow ensures that all necessary steps are taken to make an informed and accurate comparison.
This structured approach to cross-referencing experimental NMR data with literature values is a fundamental practice in chemical research. It provides a robust method for validating molecular structures, ensuring the integrity and reproducibility of scientific findings. The accessibility of raw NMR data, such as Free Induction Decays (FIDs), is increasingly recognized as a best practice, as it allows for reprocessing and more thorough validation by the wider scientific community.[3][5]
References
- 1. Experimental reporting [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Dissemination of Original NMR Data Enhances Reproducibility and Integrity in Chemical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. The value of universally available raw NMR data for transparency, reproducibility, and integrity in natural product research - Natural Product Reports (RSC Publishing) DOI:10.1039/C7NP00064B [pubs.rsc.org]
A Comparative Guide to the Biological Activity of Peptides with L- vs. D-N-methyl-alanine
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of modified amino acids is a cornerstone of modern peptide drug design. Among these modifications, N-methylation and the use of D-amino acids are powerful tools to enhance pharmacokinetic properties, such as metabolic stability and cell permeability. This guide provides an objective comparison of the biological activity of peptides containing L-N-methyl-alanine versus its stereoisomer, D-N-methyl-alanine. By examining quantitative experimental data and outlining detailed methodologies, this document serves as a resource for the rational design of peptide-based therapeutics.
Impact of N-methyl-alanine Stereochemistry on Biological Activity
The substitution of a peptide backbone amide proton with a methyl group in N-methyl-alanine introduces significant conformational constraints and increases resistance to proteolytic degradation. The stereochemistry at the alpha-carbon of N-methyl-alanine—whether it is in the L- or D-configuration—can further influence the peptide's three-dimensional structure and its interaction with biological targets. This can lead to profound differences in binding affinity, selectivity, and overall biological activity.
A key example of this is seen in analogues of endomorphin-2 (EM-2), an endogenous opioid peptide that selectively binds to the µ-opioid receptor. The substitution of the second amino acid with either L-N-methyl-alanine or D-N-methyl-alanine results in altered binding affinities for both µ and δ opioid receptors.
Quantitative Data Summary
The following table summarizes the binding affinities (Ki, in nM) of L- and D-N-methyl-alanine-containing endomorphin-2 analogues compared to the parent peptide. A lower Ki value indicates a higher binding affinity.
| Compound | µ-Receptor Binding Affinity (Ki, nM) | δ-Receptor Binding Affinity (Ki, nM) |
| Endomorphin-2 (Parent Peptide) | 0.34 | 14.7 |
| [NMeAla²]EM-2 | 1.23 | 28.5 |
| [D-NMeAla²]EM-2 | 4.68 | 123 |
Data sourced from a BenchChem technical guide.
Signaling Pathways and Experimental Workflows
The endomorphin-2 analogues exert their effects by binding to µ and δ opioid receptors, which are G-protein coupled receptors (GPCRs). Upon activation, these receptors initiate a signaling cascade that leads to the modulation of neuronal excitability. The diagram below illustrates the canonical signaling pathway for these receptors.
Caption: Opioid Receptor Signaling Pathway.
The following diagram illustrates a general workflow for the comparative analysis of peptides containing L- vs. D-N-methyl-alanine.
Caption: Experimental Workflow for Peptide Comparison.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of comparative data, the following sections detail the methodologies for key experiments.
Solid-Phase Peptide Synthesis (SPPS)
Objective: To synthesize peptides incorporating L-N-methyl-alanine and D-N-methyl-alanine.
Materials:
-
Fmoc-protected amino acids (including Fmoc-L-N-methyl-alanine and Fmoc-D-N-methyl-alanine)
-
Rink Amide resin
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
Deprotection solution (20% piperidine (B6355638) in DMF)
-
Solvents (DMF, DCM)
-
Cleavage cocktail (e.g., TFA/TIS/water)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF.
-
Amino Acid Coupling: Activate the carboxyl group of the Fmoc-protected amino acid with a coupling reagent and a base. Add the activated amino acid to the resin and allow it to react.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence. For the incorporation of N-methylated amino acids, use the corresponding Fmoc-protected L- or D-N-methyl-alanine. Note that coupling to a secondary amine is often slower and may require stronger coupling reagents like HATU and extended reaction times.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail.
-
Purification: Purify the crude peptide by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.
Radioligand Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of the synthesized peptides for µ and δ opioid receptors.
Materials:
-
Cell membranes expressing µ or δ opioid receptors
-
Radioligand (e.g., [³H]DAMGO for µ receptors, [³H]DPDPE for δ receptors)
-
Synthesized peptides (L- and D-N-methyl-alanine analogues)
-
Binding buffer (e.g., Tris-HCl with MgCl₂)
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Reaction Setup: In a microtiter plate, combine the cell membranes, radioligand at a fixed concentration, and varying concentrations of the competitor peptide (the synthesized analogues).
-
Incubation: Incubate the mixture at a specific temperature for a set period to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the peptide that inhibits 50% of the specific binding of the radioligand) from the competition binding curves. Calculate the Ki value using the Cheng-Prusoff equation.
Proteolytic Stability Assay
Objective: To assess the stability of the N-methylated peptides in the presence of proteases.
Materials:
-
Synthesized peptides (L- and D-N-methyl-alanine analogues)
-
Protease solution (e.g., trypsin, chymotrypsin, or human plasma)
-
Reaction buffer (e.g., PBS)
-
Quenching solution (e.g., 10% TFA)
-
HPLC-MS system
Procedure:
-
Incubation: Incubate the peptides at a known concentration with the protease solution at 37°C.
-
Time Points: At various time points, take aliquots of the reaction mixture.
-
Quenching: Stop the enzymatic reaction by adding a quenching solution.
-
Analysis: Analyze the samples by HPLC-MS to quantify the amount of remaining intact peptide.
-
Half-life Determination: Plot the percentage of intact peptide versus time and determine the half-life (t½) of the peptide under the assay conditions.
N-Methylated Peptides vs. Non-Methylated Analogs: A Comparative Stability Guide
In the realm of peptide-based therapeutics, achieving optimal stability and bioavailability is a paramount challenge.[1] Native peptides are often susceptible to rapid enzymatic degradation and exhibit poor cell permeability, limiting their therapeutic efficacy.[2] A key strategy to overcome these limitations is the N-methylation of the peptide backbone, a modification that involves substituting a hydrogen atom with a methyl group on the amide nitrogen.[3] This guide provides a comprehensive comparison of the stability of N-methylated peptides versus their non-methylated analogs, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Enhanced Proteolytic Stability: A Shield Against Degradation
One of the most significant advantages of N-methylation is the remarkable increase in resistance to enzymatic degradation.[4] Proteases, the enzymes responsible for peptide cleavage, recognize and bind to the peptide backbone through hydrogen bonding. N-methylation disrupts this process by removing the amide proton, a critical hydrogen bond donor, and by introducing steric hindrance that physically blocks the protease's access to the cleavage site.[4] This modification can substantially increase the half-life of peptides in biological fluids.[5]
Quantitative Comparison of Proteolytic Stability
The following table summarizes the comparative proteolytic stability of a cyclic hexapeptide and its N-methylated analogs in the presence of trypsin.
| Peptide | Modification(s) | Half-life (t½) in presence of Trypsin (hours) | Reference |
| Cyclic Hexa-Ala Peptide | None | < 1 | [6] |
| Mono-N-methylated Analog | One N-methyl group | 12 | [6] |
| Tri-N-methylated Analog | Three N-methyl groups | > 48 | [6] |
Improved Cell Permeability: Unlocking Intracellular Targets
N-methylation can significantly enhance a peptide's ability to cross cell membranes, a crucial factor for targeting intracellular proteins.[7] This improvement is attributed to two primary effects. Firstly, the removal of the amide proton reduces the peptide's capacity for hydrogen bonding with the aqueous environment, lowering the desolvation penalty required for it to enter the lipid bilayer of the cell membrane.[1] Secondly, the addition of a methyl group increases the lipophilicity of the peptide, further facilitating its partitioning into the hydrophobic membrane core.[8]
Comparative Permeability Data (Caco-2 Assay)
The Caco-2 cell permeability assay is a widely used in vitro model to predict human intestinal absorption. The apparent permeability coefficient (Papp) is a measure of the rate of transport across the Caco-2 cell monolayer. A higher Papp value indicates greater permeability.
| Peptide | N-Methylation Position(s) | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Reference |
| Cyclic Hexa-Ala Peptide | None | < 1 (low permeability) | [9] |
| Cyclic Hexa-Ala Analog 1 | N-Me adjacent to D-Ala | > 10 (high permeability) | [9] |
| Sanguinamide A | None | 1.5 | [6] |
| Sanguinamide A Analog (N-methylation at Phe³) | Phe³-NH | 15.2 | [6] |
| Somatostatin Analog (Veber-Hirschmann) | None | Low | [2] |
| Tri-N-methylated Somatostatin Analog | D-Trp⁸, Lys⁹, and Phe¹¹ | 4 | [6] |
Conformational Control: Shaping Bioactivity
N-methylation restricts the conformational flexibility of the peptide backbone.[8] This can be advantageous as it can "lock" the peptide into its bioactive conformation, the specific three-dimensional shape required for optimal binding to its biological target.[1] However, this effect is highly context-dependent. While pre-organizing a peptide into its active shape can enhance binding affinity and selectivity, an unfavorable conformational lock can abolish biological activity.[4][10]
Experimental Protocols
Proteolytic Stability Assay
This protocol outlines a general procedure for assessing the stability of peptides against enzymatic degradation.
Materials:
-
Peptide stock solution (1 mg/mL in an appropriate buffer)
-
Protease solution (e.g., Trypsin, Chymotrypsin at 0.1 mg/mL in assay buffer)
-
Assay Buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Quenching Solution (e.g., 10% Trifluoroacetic Acid - TFA)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Equilibrate the peptide and protease solutions to the desired reaction temperature (e.g., 37°C).
-
Initiate the reaction by mixing the peptide and protease solutions at a specific ratio (e.g., 100:1 peptide to protease by weight).
-
Incubate the reaction mixture at the chosen temperature.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the enzymatic reaction by adding the aliquot to the quenching solution.
-
Analyze the samples by reverse-phase HPLC to separate the intact peptide from its degradation products.
-
Quantify the peak area of the intact peptide at each time point.
-
Calculate the percentage of the remaining intact peptide relative to the 0-minute time point.
-
Plot the percentage of remaining peptide against time to determine the peptide's half-life (t½).[11]
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, cell-free assay used to predict passive membrane permeability.[12]
Materials:
-
96-well filter plate (donor plate) with a hydrophobic PVDF membrane
-
96-well acceptor plate
-
Artificial membrane solution (e.g., 1% lecithin (B1663433) in dodecane)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Peptide stock solutions (in a suitable solvent like DMSO)
-
UV/Vis plate reader or LC-MS system for quantification
Procedure:
-
Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.
-
Fill the wells of the acceptor plate with PBS.
-
Add the peptide solutions (diluted in PBS) to the wells of the donor plate.
-
Assemble the PAMPA sandwich by placing the donor plate on top of the acceptor plate.
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).
-
After incubation, separate the plates.
-
Determine the concentration of the peptide in both the donor and acceptor wells using a suitable analytical method (e.g., UV/Vis spectroscopy or LC-MS).
-
Calculate the apparent permeability coefficient (Papp) using the following equation:
Papp = (VA / (Area × time)) × [drug]acceptor / ([drug]donor - [drug]acceptor)
Where:
-
VA is the volume of the acceptor well
-
Area is the effective surface area of the membrane
-
time is the incubation time
-
[drug] is the concentration of the peptide
-
Solid-Phase Peptide Synthesis (SPPS) of N-Methylated Peptides
This protocol describes a common method for incorporating N-methylated amino acids during solid-phase peptide synthesis.
Materials:
-
Fmoc-protected amino acids
-
Fmoc-protected N-methylated amino acids
-
Solid support resin (e.g., Rink Amide resin)
-
Coupling reagents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)
-
Solvents (DMF, DCM)
-
Cleavage cocktail (e.g., TFA/TIS/water)
Procedure:
-
Swell the resin in DMF.
-
Remove the Fmoc protecting group from the resin using the deprotection solution.
-
Wash the resin extensively with DMF.
-
Coupling of standard amino acids: Dissolve the Fmoc-amino acid, coupling reagents, and base in DMF and add to the resin. Agitate for 1-2 hours.
-
Coupling of N-methylated amino acids: Due to steric hindrance, the coupling of N-methylated amino acids is more challenging and may require longer reaction times, double coupling, or the use of stronger coupling reagents.[4]
-
Wash the resin with DMF and DCM.
-
Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
After the final amino acid is coupled, wash the resin and dry it.
-
Cleave the peptide from the resin and remove side-chain protecting groups using the cleavage cocktail.
-
Precipitate the crude peptide in cold ether, centrifuge, and lyophilize.
-
Purify the peptide using reverse-phase HPLC.
Conclusion
N-methylation is a powerful and versatile strategy in peptide drug design to enhance stability and cell permeability. By providing resistance to proteolytic degradation and improving membrane transport, this modification addresses two of the most significant hurdles in the development of peptide-based therapeutics. While the effects on receptor binding are peptide and position-specific, a systematic N-methyl scan can lead to the discovery of analogs with superior pharmacological properties. The experimental protocols provided herein offer a framework for researchers to rationally design and evaluate N-methylated peptides, paving the way for the development of more potent and bioavailable drugs.
References
- 1. Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PAMPA | Evotec [evotec.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Understanding Passive Membrane Permeation of Peptides: Physical Models and Sampling Methods Compared - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Comparative analysis of Boc deprotection methods for complex peptides
A Comparative Guide to Boc Deprotection Methods for Complex Peptides
The tert-butyloxycarbonyl (Boc) group is a cornerstone of protecting group strategy in peptide synthesis, particularly in the robust Boc/Bzl approach for Solid-Phase Peptide Synthesis (SPPS).[1][2] Its widespread use stems from its stability under various conditions and its facile removal with acid.[3] However, for complex peptides, especially those containing sensitive amino acid residues, the choice of deprotection method is critical to prevent side reactions, maintain peptide integrity, and ensure high final purity.[4]
This guide provides a comparative analysis of common Boc deprotection methods, offering quantitative data, detailed experimental protocols, and decision-making frameworks to assist researchers, scientists, and drug development professionals in optimizing their synthetic workflows.
Mechanism of Acid-Catalyzed Boc Deprotection
The removal of the Boc group is an acid-catalyzed process initiated by the protonation of the carbamate's carbonyl oxygen.[3][4] This protonation facilitates the cleavage of the tert-butyl-oxygen bond, generating a stable tert-butyl cation and an unstable carbamic acid intermediate.[3][] The carbamic acid rapidly decomposes, releasing carbon dioxide and the free amine, which is protonated by the acid to form an ammonium (B1175870) salt.[4][6]
The generated tert-butyl cations are potent electrophiles that can cause unwanted alkylation of nucleophilic side chains, particularly in residues like Tryptophan (Trp), Methionine (Met), and Cysteine (Cys).[4][7] To mitigate this, "scavengers" are added to the deprotection solution to trap these reactive cations.[7]
Comparative Data on Boc Deprotection Reagents
The selection of a deprotection reagent depends on the specific requirements of the synthesis, including the nature of the peptide, the presence of sensitive residues, and the overall synthetic strategy (e.g., on-resin vs. solution phase). The following table summarizes quantitative and qualitative data for common methods.
| Method/Reagent | Typical Conditions | Reaction Time | Avg. Purity/Yield (%) | Key Considerations (Advantages/Disadvantages) |
| Trifluoroacetic Acid (TFA) | 25-55% (v/v) TFA in Dichloromethane (DCM)[3][8] | 15-30 min[9][10] | >95%[8] | Advantages: Highly effective, volatile for easy removal.[3] Disadvantages: Corrosive; can cause side reactions without scavengers; may not be suitable for highly acid-sensitive peptides.[4][11] Using 55% TFA/DCM results in higher purity than 100% TFA due to better resin swelling.[10] |
| Hydrogen Chloride (HCl) | 4M HCl in 1,4-Dioxane[4] | 30-120 min[3][4] | ~90-95%[12] | Advantages: Provides the peptide as a hydrochloride salt, which can be easier to handle than the trifluoroacetate (B77799) salt.[13] Disadvantages: Dioxane is a hazardous solvent; can be slower than TFA.[14] |
| Trifluoromethanesulfonic Acid (TFMSA) | TFMSA in TFA with scavengers | 1-2 hours | Variable | Advantages: A very strong acid capable of cleaving peptides from most Boc-based resins (e.g., MBHA resin) and removing side-chain protecting groups simultaneously. Disadvantages: Extremely corrosive and hazardous; requires special handling. |
| Trimethylsilyl Trifluoromethanesulfonate (TMSOTf) | TMSOTf in TFA with scavengers | 1-2 hours | Variable | Advantages: Reported to produce fewer side reactions and a less hygroscopic product compared to TFMSA. Disadvantages: Also extremely corrosive; does not remove all side-chain protecting groups (e.g., Cys(Acm)). |
| p-Toluenesulfonic Acid (pTSA) | pTSA in a Deep Eutectic Solvent (DES)[15] | 15-30 min | >90% (for model compounds)[15] | Advantages: Greener alternative to TFA, inexpensive, and biodegradable.[15] Disadvantages: Less conventional in SPPS; performance may vary with complex peptides on-resin. |
Experimental Protocols
Accurate and consistent execution of deprotection protocols is essential for the success of peptide synthesis. Below are detailed methodologies for standard on-resin and solution-phase Boc deprotection.
Protocol 1: On-Resin Boc Deprotection in SPPS using TFA
This protocol describes the standard cycle step for removing the N-terminal Boc group during solid-phase synthesis.[2]
Materials:
-
Boc-protected peptide-resin
-
Dichloromethane (DCM), peptide synthesis grade
-
Deprotection Solution: 50% (v/v) Trifluoroacetic Acid (TFA) in DCM[2][9]
-
Neutralization Solution: 5-10% (v/v) N,N-Diisopropylethylamine (DIEA) in DCM[1][2]
-
SPPS reaction vessel
Methodology:
-
Swelling: Swell the peptide-resin in DCM for 20-30 minutes in the reaction vessel. Drain the solvent.[8]
-
Pre-wash: Add the Deprotection Solution (50% TFA in DCM) to the resin and agitate for 1-2 minutes. Drain the solution. This step helps to ensure the resin is fully equilibrated with the acidic environment.[2]
-
Deprotection: Add a fresh portion of the Deprotection Solution and agitate for 20-30 minutes at room temperature.[2][9]
-
Washing: Drain the deprotection solution and wash the peptide-resin thoroughly with DCM (3-5 times) to remove residual acid.[1][2]
-
Neutralization: Add the Neutralization Solution (5-10% DIEA in DCM) and agitate for 5-10 minutes. This converts the terminal ammonium trifluoroacetate salt to a free amine.[2][16]
-
Final Wash: Drain the neutralization solution and wash the peptide-resin thoroughly with DCM (3-5 times) to remove excess base and salts. The resin is now ready for the next amino acid coupling step.[2]
Protocol 2: Solution-Phase Boc Deprotection using HCl in Dioxane
This protocol is suitable for deprotecting peptides that have been cleaved from the resin or synthesized in solution.[4]
Materials:
-
Boc-protected peptide
-
Anhydrous 1,4-Dioxane
-
Reagent: 4 M Hydrogen Chloride (HCl) in 1,4-Dioxane[4]
-
Cold diethyl ether (for precipitation)
-
Round-bottom flask and magnetic stirrer
Methodology:
-
Dissolution: Dissolve the Boc-protected peptide in a minimal amount of anhydrous 1,4-dioxane.
-
Deprotection: Add the 4 M HCl in dioxane solution (typically 5-10 equivalents of HCl per Boc group) to the peptide solution.[4] Stir the mixture at room temperature for 30-60 minutes.[4] Monitor the reaction progress using TLC or LC-MS.
-
Work-up: Once the reaction is complete, remove the solvent and excess HCl in vacuo.
-
Precipitation: Triturate the resulting residue with cold diethyl ether to precipitate the hydrochloride salt of the deprotected peptide.[4]
-
Isolation: Collect the precipitate by filtration, wash with additional cold diethyl ether, and dry the final product under vacuum.[4]
Visualized Workflows and Decision Logic
To aid in the practical application of these methods, the following diagrams illustrate a typical experimental workflow and a logical framework for selecting an appropriate deprotection strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 6. jk-sci.com [jk-sci.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. chempep.com [chempep.com]
- 10. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Acids - Wordpress [reagents.acsgcipr.org]
- 12. researchgate.net [researchgate.net]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. peptide.com [peptide.com]
Safety Operating Guide
Safe Disposal of N-tert-Butoxycarbonyl-N-methylalanine: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides detailed, step-by-step procedures for the safe disposal of N-tert-Butoxycarbonyl-N-methylalanine, a common reagent in peptide synthesis.
While this compound is not classified as a hazardous substance under Regulation (EC) No 1272/2008, adherence to standard laboratory safety protocols is essential.[1][2] This includes wearing appropriate personal protective equipment (PPE), such as gloves and safety glasses, and working in a well-ventilated area to avoid dust formation.[1][3][4]
Chemical and Physical Properties
For easy reference, the key identifiers for this compound are summarized in the table below.
| Identifier | Value |
| CAS Number | 16948-16-6[1] |
| Molecular Formula | C9H17NO4 |
| Molecular Weight | 203.24 g/mol [2] |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of this compound. This process is designed to be straightforward while ensuring safety and compliance with typical laboratory standards.
-
Waste Identification and Segregation :
-
Identify the waste as non-hazardous chemical waste.
-
Segregate it from other laboratory waste streams, such as hazardous chemicals, sharps, and biological waste.
-
-
Containerization :
-
Place the waste this compound in a clean, dry, and sealable container.[3]
-
Ensure the container is clearly labeled as "this compound Waste" and includes the CAS number (16948-16-6).
-
-
Spill Management :
-
In the event of a spill, first, ensure the area is well-ventilated.
-
Wear appropriate PPE, including gloves and safety glasses.[3]
-
Use a dry clean-up method; sweep or shovel the spilled material into a designated waste container.[3][4] Avoid generating dust.
-
Do not use air hoses for cleaning.
-
Following clean-up, wash hands and any affected skin area with soap and water.
-
-
Final Disposal :
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling N-tert-Butoxycarbonyl-N-methylalanine
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This document provides essential safety and logistical information for N-tert-Butoxycarbonyl-N-methylalanine, including personal protective equipment (PPE), handling and storage protocols, and disposal guidelines.
Physical and Chemical Properties
This compound is an amino acid derivative used in peptide synthesis.[1] It is a white crystalline powder.[2][3] The following table summarizes its key quantitative properties.
| Property | Value | Source |
| Molecular Formula | C9H17NO4 | [2] |
| Molecular Weight | 203.24 g/mol | [2][4] |
| CAS Number | 16948-16-6 (L-form)[3][4][5], 19914-38-6 (D-form)[2] | |
| Melting Point | 78-87 °C | [1] |
| Boiling Point | 205°C/12mmHg | [2] |
| Density | 1.111 g/cm3 | [2] |
Personal Protective Equipment (PPE)
To ensure personal safety and minimize exposure, the following personal protective equipment is recommended when handling this compound.[6]
| Protection Type | Specific Recommendations | Rationale |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6][7] | To protect eyes from potential splashes or dust particles.[6] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[6][7] | To prevent direct contact with the skin.[6] |
| Respiratory Protection | Under normal use conditions with adequate ventilation, no respiratory protection is required. If dust formation is likely, a particle filter or dust respirator is recommended.[6][8] | To avoid inhalation of dust particles.[6] |
Operational Plan: Handling, Storage, and Disposal
Proper handling, storage, and disposal procedures are critical for maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area. The use of a chemical fume hood is recommended to minimize inhalation exposure.[6][7]
-
Avoid Dust Formation: As this compound is a solid, care should be taken to avoid the generation of dust during handling and weighing.[6][9]
-
Personal Hygiene: Avoid contact with skin, eyes, or clothing.[6] After handling, wash hands thoroughly.[6][9] Do not eat, drink, or smoke when using this product.[10]
Storage:
-
Conditions: Store in a cool, dry, and well-ventilated place.[6][11] Some sources recommend refrigeration.[11]
-
Incompatibilities: Keep away from strong oxidizing agents.[2][11]
First-Aid Measures:
-
If Inhaled: Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[2][7]
-
Following Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[7][10]
-
Following Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[7][10]
-
Following Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[7][10]
Spill and Disposal Plan:
-
Spill Containment: In case of a spill, sweep up the material and place it into a suitable, closed container for disposal.[10] Avoid dispersing dust.[8][9] Prevent the product from entering drains.[8]
-
Disposal: Dispose of the contents and container in accordance with local, state, and federal regulations.[7] The product should not be allowed to enter the environment, drains, waterways, or soil.[8] Contaminated packaging should be disposed of as unused product.[12]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. BOC-N-Methyl-L-alanine | 16948-16-6 [chemicalbook.com]
- 4. (2S)-2-(((tert-butoxy)carbonyl)(methyl)amino)propanoic acid | C9H17NO4 | CID 7009590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. calpaclab.com [calpaclab.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. fishersci.com [fishersci.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
